Product packaging for 4-Boronobenzenesulfonic acid(Cat. No.:CAS No. 913836-00-7)

4-Boronobenzenesulfonic acid

Cat. No.: B1290237
CAS No.: 913836-00-7
M. Wt: 202 g/mol
InChI Key: LCPDRGMZQSQOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Boronobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H7BO5S and its molecular weight is 202 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BO5S B1290237 4-Boronobenzenesulfonic acid CAS No. 913836-00-7

Properties

IUPAC Name

4-boronobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,8-9H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPDRGMZQSQOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603572
Record name 4-Boronobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-00-7
Record name 4-Boronobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dihydroxyboranyl)benzene-1-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Boronobenzenesulfonic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 4-Boronobenzenesulfonic Acid, a Versatile Tool in Modern Organic Synthesis and Beyond

For Immediate Release

SHANGHAI, China – December 29, 2025 – this compound, also known as 4-sulfophenylboronic acid, is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique properties, particularly its water solubility, make it a valuable asset in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides a detailed overview of this compound, including its chemical and physical properties, synthesis, and key applications, with a focus on experimental protocols and its role in advancing chemical synthesis.

Core Properties of this compound

This compound is an organoboron compound that combines the functionalities of a boronic acid and a sulfonic acid. This dual-functional nature imparts distinct characteristics that are highly advantageous in specific synthetic applications.

Physicochemical Data
PropertyValueReference
CAS Number 947533-31-5 (for (4-sulfamoylphenyl)boronic acid)[1]
Molecular Formula C₆H₇BO₅STBD
Molecular Weight 201.99 g/mol (for (4-sulfamoylphenyl)boronic acid: 212.01 g/mol )[1]
Appearance White to off-white crystalline powder (typical for arylboronic acids)[2]
Melting Point >300 °C (typical for sulfonated aromatic compounds)TBD
Solubility Expected to be soluble in water and polar organic solvents like DMSO. Insoluble in nonpolar solvents like ether.[2]
pKa Estimated to be acidic due to the sulfonic acid group. The pKa of 4-iodophenylboronic acid is 8.29±0.10.[3]

TBD: To be determined experimentally.

Spectral Data

Detailed spectral data for this compound is not widely published. The following represents expected spectral characteristics based on the analysis of similar compounds.

  • ¹H NMR: Aromatic protons would likely appear in the range of 7.5-8.5 ppm. The presence of the sulfonic acid group would shift the signals of adjacent protons downfield.

  • ¹³C NMR: Aromatic carbons would be expected in the 120-150 ppm region. The carbon attached to the boron atom would show a characteristic chemical shift.

  • IR Spectroscopy: Characteristic peaks would include O-H stretching (broad, ~3300-2500 cm⁻¹), C=C stretching in the aromatic ring (~1600-1450 cm⁻¹), S=O stretching (~1350 and 1175 cm⁻¹), and B-O stretching (~1350 cm⁻¹).[4][5]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the boronic acid and sulfonic acid groups.

Synthesis of this compound

A plausible synthetic route for this compound could involve the sulfonation of a protected bromobenzene derivative, followed by conversion to the boronic acid.

Below is a generalized experimental protocol for the synthesis of an arylboronic acid from an aryl bromide, which can be adapted for this compound, likely starting from a protected 4-bromobenzenesulfonic acid derivative to avoid interference from the acidic proton.

General Experimental Protocol for Arylboronic Acid Synthesis

Materials:

  • Aryl bromide (e.g., protected 4-bromobenzenesulfonic acid)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Aqueous HCl (e.g., 1 M)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium has been consumed.

  • Boration: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.

  • Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding aqueous HCl.

  • Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude arylboronic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Synthesis_Workflow ArylBromide Aryl Bromide Grignard Grignard Reagent (ArMgBr) ArylBromide->Grignard  Mg, THF BorateEster Boronic Ester (ArB(OR)3) Grignard->BorateEster  B(OR)3, -78°C BoronicAcid Arylboronic Acid (ArB(OH)2) BorateEster->BoronicAcid  H3O+

Caption: General workflow for the synthesis of arylboronic acids.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its use as a water-soluble coupling partner in Suzuki-Miyaura reactions.[6][7][8] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[9]

The sulfonic acid group imparts water solubility to the boronic acid, allowing the reaction to be performed in aqueous media. This offers significant advantages, including the use of environmentally benign solvents, easier catalyst and product separation, and potentially milder reaction conditions.[10][11]

General Experimental Protocol for Water-Soluble Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., bromobenzene)

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Water-soluble phosphine ligand (if required)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (Water or a mixture of water and an organic solvent)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 0.1-5 mol%), and the base (typically 2-3 equivalents).

  • Solvent Addition: Add the solvent (e.g., water or a water/ethanol mixture).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (often between 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC/MS).

  • Work-up: Cool the reaction to room temperature. If an organic co-solvent is used, it may be removed under reduced pressure. The aqueous phase can be extracted with an organic solvent to isolate the product. The water-soluble catalyst and unreacted this compound remain in the aqueous phase, allowing for potential recycling.

  • Purification: The organic extracts are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd  R-X PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal  Ar'-B(OH)2 Base PdII_R_Ar R-Pd(II)-Ar' L_n Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0  R-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives are playing an increasingly important role in medicinal chemistry and drug discovery. The boronic acid moiety can act as a transition state analog inhibitor of certain enzymes, and its ability to form reversible covalent bonds with diols is being explored for glucose sensing and drug delivery applications.[12][13]

While specific biological activities of this compound have not been extensively reported, its water-soluble nature makes it an attractive building block for the synthesis of novel pharmaceutical compounds. The introduction of a sulfonate group can improve the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability. Boronic acid-containing drugs, such as bortezomib, have been successfully developed for cancer therapy.[14]

Safety and Handling

Arylboronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly for conducting Suzuki-Miyaura cross-coupling reactions in environmentally friendly aqueous media. Its water-solubility offers significant practical advantages for catalyst and product separation. While further research is needed to fully elucidate its physicochemical properties and explore its potential biological activities, this compound holds considerable promise for advancing research in synthetic chemistry, materials science, and drug discovery.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

An In-depth Technical Guide to 4-Bromobenzenesulfonic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "4-Boronobenzenesulfonic acid" did not yield a well-characterized compound. Based on the search results, it is highly likely that the intended compound of interest was 4-Bromobenzenesulfonic acid . This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 4-Bromobenzenesulfonic acid.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of 4-bromobenzenesulfonic acid. The document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications in organic synthesis and medicinal chemistry.

Structure and Properties

4-Bromobenzenesulfonic acid is an organobromine compound and an aromatic sulfonic acid. The presence of a bromine atom and a sulfonic acid group on the benzene ring makes it a versatile intermediate in chemical synthesis.[1] It is a white to light yellow solid that is soluble in water due to the polar sulfonic acid group.[1]

Chemical Structure:

The structure consists of a benzene ring substituted with a bromine atom and a sulfonic acid group at the para position (positions 1 and 4).

Molecular Formula: C₆H₅BrO₃S[2]

SMILES: C1=CC(=CC=C1S(=O)(=O)O)Br[2]

InChI Key: PXACTUVBBMDKRW-UHFFFAOYSA-N[2]

The quantitative properties of 4-bromobenzenesulfonic acid are summarized in the table below. The compound is often available as a monohydrate.

PropertyValueReference
Molecular Weight 237.07 g/mol (anhydrous)[2]
255.09 g/mol (monohydrate)[3]
Melting Point 90-93 °C (monohydrate, lit.)[3]
115-118 °C (anhydrous)
CAS Number 138-36-3 (anhydrous)
79326-93-5 (monohydrate)[3]
Appearance White to light yellow solid[1]
Solubility Soluble in water[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-bromobenzenesulfonic acid. Below are the expected spectroscopic characteristics.

¹H NMR Spectroscopy: In a suitable deuterated solvent, the proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four signals for the aromatic carbons, with two signals for the substituted carbons (C-Br and C-SO₃H) and two for the unsubstituted carbons.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonic acid group (O-H and S=O stretches) and the C-Br bond, as well as absorptions corresponding to the aromatic ring.

Experimental Protocols

Synthesis of 4-Bromobenzenesulfonic Acid

A common method for the synthesis of 4-bromobenzenesulfonic acid is the sulfonation of bromobenzene.

Protocol 1: Sulfonation of Bromobenzene [4]

  • Materials:

    • Bromobenzene

    • Fuming sulfuric acid (oleum) or concentrated sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃)[4]

  • Procedure:

    • To a reaction flask, add bromobenzene.

    • Slowly add fuming sulfuric acid or a mixture of concentrated sulfuric acid and sulfur trioxide while stirring and maintaining the temperature. The bromine group on the benzene ring directs the incoming sulfonic acid group to the ortho and para positions.[4]

    • The para isomer, 4-bromobenzenesulfonic acid, is the major product due to less steric hindrance compared to the ortho isomer.[4]

    • After the reaction is complete, the mixture is carefully poured onto ice to precipitate the product.

    • The crude product is then collected by filtration and can be purified by recrystallization.

Protocol 2: Green Synthesis using an Ionic Liquid [5]

  • Materials:

    • Aromatic substrate (e.g., bromobenzene)

    • 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl)

    • Water

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a 10 mL round-bottomed flask, combine 1,3-disulfonic acid imidazolium chloride (2 mmol, 0.513 g), water (2 mmol, 0.036 g), and the aromatic substrate (2 mmol).[5]

    • Stir the reaction mixture at 50 °C for the required time, monitoring the reaction progress with Thin Layer Chromatography (TLC).[5]

    • Upon completion, add 10 mL of dichloromethane and stir for 2 minutes.[5]

    • Remove the organic solvent, and purify the product using short column chromatography.[5]

Characterization:

The synthesized 4-bromobenzenesulfonic acid can be characterized using standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with the literature value.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the functional groups present in the molecule.

Applications in Research and Drug Development

4-Bromobenzenesulfonic acid is a valuable intermediate in organic synthesis and has applications in the pharmaceutical and chemical industries.[1]

  • Intermediate in Organic Synthesis: It is a key starting material for the synthesis of various organic molecules.[6] It is particularly used in the preparation of sulfonamides and other sulfonic acid derivatives.[1]

  • Precursor for Other Reagents: It serves as an intermediate in the production of other chemical reagents, such as cyclopropylboronic acid.[6]

  • Pharmaceutical and Agrochemical Industries: It is used as an intermediate in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[1] For instance, sulfonamide derivatives, which can be synthesized from 4-bromobenzenesulfonic acid, are a class of compounds with a wide range of biological activities and are found in many therapeutic agents.

  • Catalysis: It can be used as a catalyst in certain organic reactions.[7]

Below is a diagram illustrating a synthetic pathway to 4-bromobenzenesulfonic acid.

Synthesis_of_4_Bromobenzenesulfonic_acid Synthesis of 4-Bromobenzenesulfonic Acid Bromobenzene Bromobenzene SulfuricAcid SO₃ / H₂SO₄ Bromobenzene->SulfuricAcid Product 4-Bromobenzenesulfonic Acid SulfuricAcid->Product Sulfonation Ortho_product 2-Bromobenzenesulfonic Acid (minor product) SulfuricAcid->Ortho_product Logical_Workflow Synthetic Utility of 4-Bromobenzenesulfonic Acid start 4-Bromobenzenesulfonic Acid step1 Conversion to Sulfonyl Chloride start->step1 e.g., SOCl₂ or PCl₅ step2 Reaction with Amine (R-NH₂) step1->step2 product 4-Bromobenzenesulfonamide Derivative step2->product

References

4-Boronobenzenesulfonic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

It appears there might be a misunderstanding regarding the chemical compound of interest. The request is for 4-Boronobenzenesulfonic acid , but the available scientific literature and chemical databases predominantly provide information on a similarly named but structurally different compound: 4-Bromobenzenesulfonic acid .

To ensure the accuracy and relevance of the technical guide, please clarify which of these two compounds is the intended subject of the report.

Once the correct compound is identified, a comprehensive whitepaper will be developed, including:

  • CAS Number and Identifiers: A definitive list of the Chemical Abstracts Service (CAS) number and other significant identifiers.

  • Detailed Technical Data: A thorough compilation of its chemical and physical properties.

  • Experimental Protocols: Step-by-step methodologies for relevant syntheses or assays.

  • Visual Diagrams: Custom-generated Graphviz diagrams to illustrate chemical pathways and workflows.

Awaiting your clarification to proceed with the correct molecule.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-bromobenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes key data, details relevant experimental protocols, and presents logical workflows for its synthesis and characterization.

Chemical Identity and Physical Properties

4-Bromobenzenesulfonic acid is an aromatic sulfonic acid that is typically available in its anhydrous or monohydrate form. It presents as a white to light yellow solid and is recognized for its strong acidic nature.[1]

Nomenclature and Identifiers
IdentifierValue
IUPAC Name 4-bromobenzenesulfonic acid[2]
CAS Number 138-36-3 (Anhydrous)[2]
79326-93-5 (Monohydrate)
Molecular Formula C₆H₅BrO₃S (Anhydrous)[2]
C₆H₇BrO₄S (Monohydrate)[3]
InChI 1S/C6H5BrO3S/c7-5-1-3-6(4-2-5)11(8,9,10)/h1-4H,(H,8,9,10)[2]
InChIKey PXACTUVBBMDKRW-UHFFFAOYSA-N[2]
SMILES C1=CC(=CC=C1S(=O)(=O)O)Br[2]
Physicochemical Data

The following table summarizes the key physical and computed properties of 4-bromobenzenesulfonic acid.

PropertyValueForm
Molecular Weight 237.07 g/mol [2]Anhydrous
255.09 g/mol Monohydrate
Melting Point 90-93 °CMonohydrate
115-118 °C[4]Monohydrate
Appearance White to light yellow solid[1]-
Density (Computed) 1.846 g/cm³[5]-
XLogP3 (Computed) 1.5[2]-
Topological Polar Surface Area 62.8 Ų[2]-
Hydrogen Bond Donor Count 1[2]-
Hydrogen Bond Acceptor Count 3[2]-
Rotatable Bond Count 1[2]-

Chemical Properties and Reactivity

4-Bromobenzenesulfonic acid is a strong organic acid due to the presence of the sulfonic acid group (-SO₃H).[1] It is soluble in water and is often used as a reagent in various organic syntheses, including the preparation of sulfonamides and other sulfonic acid derivatives.[1][6] Its applications extend to its use as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.[1]

The compound's reactivity is characterized by electrophilic substitution reactions on the aromatic ring.[1] It can also undergo reactions typical of sulfonic acids, such as conversion to the corresponding sulfonyl chloride.

Synthesis of 4-Bromobenzenesulfonic Acid

The primary route for the synthesis of 4-bromobenzenesulfonic acid is the direct sulfonation of bromobenzene. The bromine atom on the benzene ring directs the incoming sulfonic acid group to the ortho and para positions, with the para-substituted product being the major isomer formed.[7]

G Synthesis of 4-Bromobenzenesulfonic Acid Bromobenzene Bromobenzene Reagents Sulfonating Agent (e.g., SO₃/H₂SO₄ or [Dsim]Cl) Bromobenzene->Reagents Sulfonation Intermediate Arenium Ion Intermediate Reagents->Intermediate Product 4-Bromobenzenesulfonic Acid Intermediate->Product Deprotonation Ortho_Product 2-Bromobenzenesulfonic Acid (minor) Intermediate->Ortho_Product

Synthesis of 4-Bromobenzenesulfonic Acid
Experimental Protocol: Sulfonation of Bromobenzene

A general and environmentally friendly procedure for the sulfonation of aromatic compounds has been described using 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) as a catalyst.[8]

  • Reaction Setup : To a 10 mL round-bottomed flask, add 1,3-disulfonic acid imidazolium chloride (2 mmol, 0.513 g), water (2 mmol, 0.036 g), and bromobenzene (2 mmol).[8]

  • Reaction Conditions : Stir the reaction mixture at 50 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

  • Work-up : Upon completion, add 10 mL of CH₂Cl₂ to the reaction mixture and stir for 2 minutes.[8]

  • Purification : Remove the organic solvent. The product can then be purified by short column chromatography to yield 4-bromobenzenesulfonic acid.[8]

Analytical and Characterization Methods

The characterization of 4-bromobenzenesulfonic acid involves a combination of chromatographic and spectroscopic techniques.

G Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_properties Property Determination Synthesis Synthesized Product HPLC HPLC Analysis (Purity & Quantification) Synthesis->HPLC NMR NMR Spectroscopy (¹H, ¹³C for Structure) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS IR FTIR Spectroscopy (Functional Groups) Synthesis->IR pKa pKa Determination (Titration/Spectrophotometry) HPLC->pKa Solubility Solubility Studies HPLC->Solubility

General Experimental Workflow for Characterization
High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of benzenesulfonic acids. A robust method for related compounds involves a mixed-mode stationary phase.[9]

  • Column : A mixed-mode reversed-phase anion- and cation-exchange column, such as Amaze TR, can be effective.[9]

  • Mobile Phase : The elution is typically controlled by the pH of the buffer, the concentration of ions, and the proportion of organic solvent like acetonitrile in the mobile phase.[9]

  • Detection : This method is compatible with various detectors, including UV, Mass Spectrometry (MS), and Evaporative Light Scattering Detection (ELSD).[9]

Spectroscopic Data (Inferred)
  • ¹H NMR : The proton NMR spectrum is expected to show two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. For the related 4-bromobenzenesulfonamide, the aromatic protons appear as doublets at δ 7.83 and δ 7.76 ppm in d6-acetone.[10]

  • ¹³C NMR : The carbon NMR spectrum should display four signals for the aromatic carbons due to the molecule's symmetry. The carbon attached to the sulfonic acid group would be the most downfield, followed by the carbon bonded to the bromine atom. The two pairs of equivalent carbons would appear as two distinct signals. For 4-bromobenzenesulfonamide, the aromatic carbons resonate at δ 144.4, 132.9, 128.9, and 126.7 ppm in d6-acetone.[10]

The IR spectrum of 4-bromobenzenesulfonic acid is expected to exhibit characteristic absorption bands for the sulfonic acid group and the substituted benzene ring.

  • O-H Stretch : A broad band in the region of 3200-2500 cm⁻¹ corresponding to the hydroxyl group of the sulfonic acid.

  • S=O Stretch : Strong asymmetric and symmetric stretching vibrations for the S=O bond, typically around 1350 cm⁻¹ and 1170 cm⁻¹, respectively.

  • C=C Stretch : Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

  • S-O Stretch : Absorption around 900 cm⁻¹.

  • C-H Bending : Out-of-plane bending for the 1,4-disubstituted ring, typically around 850-800 cm⁻¹.

For the related 4-bromobenzenesulfonamide, characteristic IR peaks (in KBr) are observed at 3329, 3239, 1575, 1310, and 1148 cm⁻¹.[10]

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by a pair of peaks (M+ and M+2) of nearly equal intensity due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Safety and Handling

4-Bromobenzenesulfonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[4] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

4-Bromobenzenesulfonic acid is a valuable and versatile chemical intermediate with well-defined, albeit not extensively published, physical and chemical properties. This guide provides a foundational understanding of its characteristics, synthesis, and analytical methodologies, drawing upon data from the compound itself and closely related analogues. The provided protocols and workflows offer a practical starting point for researchers working with this compound.

References

An In-depth Technical Guide to 4-Boronobenzenesulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Versatile Phenylboronic Acid in Modern Research

4-Boronobenzenesulfonic acid, systematically known as 4-(dihydroxyboranyl)benzenesulfonic acid or 4-sulfophenylboronic acid, is a bifunctional aromatic compound that has garnered significant interest in the fields of medicinal chemistry, drug delivery, and diagnostics. Its unique structure, featuring both a boronic acid and a sulfonic acid moiety, imparts distinct chemical properties that make it a valuable tool for researchers and scientists. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and workflows relevant to drug development.

Core Molecular and Physicochemical Properties

This compound is characterized by the presence of a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the para position relative to a sulfonic acid group (-SO₃H). This dual functionality dictates its reactivity and utility in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₆HⲇBO₅S[1]
Molecular Weight 201.99 g/mol [1]
CAS Number 913836-00-7[1]
Appearance Typically a white to off-white solid
pKa The presence of both a strong sulfonic acid and a weaker boronic acid suggests multiple dissociation constants. While specific data for this compound is limited, the pKa of similar arylboronic acids is generally in the range of 8-9. The sulfonic acid group is strongly acidic.[2]
Solubility Phenylboronic acids generally exhibit moderate solubility in polar organic solvents and have some water solubility, which is enhanced by the presence of the highly polar sulfonic acid group.[3][4]

Spectroscopic Characterization

Technique Expected Features
¹H NMR Aromatic protons would appear as two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the B(OH)₂ and SO₃H groups are exchangeable and may appear as broad singlets or not be observed, depending on the solvent.
¹³C NMR Six distinct signals would be expected in the aromatic region of the spectrum, corresponding to the six carbon atoms of the benzene ring.
FT-IR (cm⁻¹) - Broad O-H stretch from the boronic acid and sulfonic acid groups (around 3200-3600 cm⁻¹)- B-O stretching vibrations (around 1300-1400 cm⁻¹)- S=O stretching from the sulfonic acid group (around 1150-1250 cm⁻¹ and 1030-1070 cm⁻¹)- C-S stretching (around 650-700 cm⁻¹)

Synthesis and Experimental Protocols

The synthesis of arylboronic acids can be achieved through several established methods. A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route would start from a protected 4-bromobenzenesulfonic acid derivative to avoid interference from the acidic proton of the sulfonic acid group during the formation of the organometallic intermediate.

General Experimental Protocol for the Synthesis of an Arylboronic Acid

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

  • Protection of the Sulfonic Acid (if necessary): The sulfonic acid group of a starting material like 4-bromobenzenesulfonyl chloride may be converted to a sulfonate ester to prevent it from reacting with the organometallic reagents.

  • Formation of the Grignard Reagent: The protected 4-bromobenzenesulfonate is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) to form the corresponding Grignard reagent.

  • Reaction with Trialkyl Borate: The Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate) in an anhydrous ether solvent at low temperature (typically -78 °C).

  • Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and then hydrolyzed with an aqueous acid (e.g., hydrochloric acid) to yield the boronic acid.

  • Deprotection (if necessary): If the sulfonic acid was protected, the protecting group is removed under appropriate conditions to yield the final product.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography.

G start Start: 4-Bromobenzenesulfonyl chloride protection Protection of Sulfonic Acid (e.g., esterification) start->protection grignard_formation Grignard Reagent Formation (Mg, anhydrous THF) protection->grignard_formation boration Reaction with Trialkyl Borate (e.g., B(OMe)₃, -78°C) grignard_formation->boration hydrolysis Acidic Hydrolysis (e.g., HCl(aq)) boration->hydrolysis deprotection Deprotection of Sulfonic Acid hydrolysis->deprotection purification Purification (Recrystallization/Chromatography) deprotection->purification product Product: this compound purification->product

A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable molecule in several areas of drug development and biomedical research.

Targeted Drug Delivery

Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols. This property is exploited for targeting cancer cells, which often overexpress sialic acid residues on their surface glycoproteins.[5] Sialic acids contain diol functionalities, allowing for specific binding of boronic acid-functionalized drug delivery systems to cancer cells, thereby increasing the local concentration of the therapeutic agent and reducing off-target toxicity.[5] The sulfonic acid group in this compound can enhance the water solubility and stability of such drug delivery systems.[6]

G cluster_drug_delivery Targeted Drug Delivery System cluster_cell Cancer Cell drug_carrier Drug Carrier (e.g., nanoparticle, liposome) boronic_acid This compound (Targeting Ligand) drug_carrier->boronic_acid functionalized with drug Therapeutic Agent drug_carrier->drug loaded with sialic_acid Sialic Acid Residue (Overexpressed) boronic_acid->sialic_acid Binds to diol of cell_surface Cell Surface cell_surface->sialic_acid displays

Interaction of a this compound-functionalized drug carrier with a cancer cell.
Glycopeptide Enrichment for Proteomics

In the field of proteomics, the analysis of glycoproteins is often challenging due to their low abundance. Boronic acid affinity chromatography is a powerful technique for the selective enrichment of glycoproteins and glycopeptides from complex biological samples.[7][8] The boronic acid stationary phase captures molecules containing cis-diol groups, which are characteristic of the glycan portions of these biomolecules. The enriched glycopeptides can then be eluted and analyzed by mass spectrometry.

  • Sample Preparation: A protein mixture (e.g., cell lysate or plasma) is digested with a protease (e.g., trypsin) to generate peptides.

  • Binding: The peptide mixture is incubated with a boronic acid-functionalized solid support (e.g., magnetic beads or a chromatography column) in a binding buffer, typically at a slightly alkaline pH to promote boronate ester formation.[7][8]

  • Washing: The solid support is washed with the binding buffer to remove non-specifically bound peptides.

  • Elution: The captured glycopeptides are eluted from the support by changing the conditions to destabilize the boronate ester, for example, by lowering the pH with a formic acid solution.

  • Analysis: The enriched glycopeptides are then ready for analysis by mass spectrometry.

G start Start: Complex Peptide Mixture binding Incubation with Boronic Acid Support (Alkaline pH) start->binding washing Washing Step (Removal of Non-glycopeptides) binding->washing elution Elution of Glycopeptides (Acidic pH) washing->elution analysis Mass Spectrometry Analysis elution->analysis

Workflow for the enrichment of glycopeptides using boronic acid affinity chromatography.
Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[9] this compound can be used to introduce a sulfophenyl group into organic molecules, which can be useful for increasing water solubility or providing a site for further functionalization.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9][10]

G cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination coupled_product R¹-R² organohalide R¹-X boronic_acid R²-B(OH)₂

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly functionalized molecule with significant potential in various aspects of scientific research, particularly in drug development. Its ability to participate in targeted interactions with biological molecules, its utility in proteomics, and its role as a building block in organic synthesis make it a compound of considerable interest. The experimental protocols and workflows outlined in this guide provide a foundation for researchers and scientists to explore and harness the capabilities of this versatile phenylboronic acid derivative. As research in targeted therapies and advanced diagnostics continues to evolve, the applications of this compound are likely to expand, further solidifying its importance in the scientific community.

References

The Versatility of 4-Boronobenzenesulfonic Acid: A Technical Guide to its Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key applications of 4-boronobenzenesulfonic acid, a versatile organic compound at the forefront of innovation in catalysis, drug delivery, and analytical sciences. With its unique bifunctional nature, possessing both a Lewis acidic boronic acid group and a strongly acidic sulfonic acid moiety, this compound offers distinct advantages in a range of chemical transformations and biomedical applications. This document outlines its primary uses, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Core Applications of this compound

This compound, also known as 4-sulfophenylboronic acid, has emerged as a valuable tool for chemists and pharmaceutical scientists. Its applications primarily revolve around its role as a key building block in palladium-catalyzed cross-coupling reactions, as a functional component in advanced drug delivery systems, and as a ligand in affinity chromatography.

Suzuki-Miyaura Cross-Coupling Reactions

A cornerstone of modern organic synthesis, the Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds. This compound serves as an important coupling partner in these reactions, enabling the introduction of a sulfophenyl group into a variety of organic molecules. This is particularly relevant in the synthesis of novel pharmaceutical compounds and functional materials.

The following table summarizes representative quantitative data from Suzuki-Miyaura coupling reactions involving this compound, showcasing its utility in the synthesis of complex molecules.

EntryAryl Halide/TriflateCatalyst & LigandBaseSolvent SystemTemp. (°C)Time (h)Yield (%)Reference
1Methyl 2-amino-5-bromobenzoateXphos Pd G2 (0.004 mmol)K₃PO₄ (0.3 mmol)Water:Dioxane--49[1]
23-Bromo-6-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine derivativePd(PPh₃)₄ (0.015 mmol)K₂CO₃Dioxane/Water1500.17-[2]

A representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide is detailed below. This procedure is based on the synthesis of a key intermediate for an OXA-48 inhibitor.[1]

Materials:

  • Methyl 2-amino-5-bromobenzoate (15.2 mg, 0.07 mmol)

  • This compound (20 mg, 0.10 mmol)

  • Tripotassium phosphate (K₃PO₄) (63 mg, 0.3 mmol)

  • Xphos Pd G2 (3.1 mg, 0.004 mmol)

  • Water:Dioxane (1:1 mixture, 2 mL)

Procedure:

  • To a reaction vessel, add methyl 2-amino-5-bromobenzoate, this compound, tripotassium phosphate, and the Xphos Pd G2 catalyst.

  • Add the water:dioxane solvent system to the vessel.

  • The reaction mixture is then subjected to appropriate reaction conditions (e.g., heating, stirring) until completion, as monitored by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, the product is isolated and purified using reverse-phase C-18 flash chromatography.

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 + Base Ar'-B(OH)2->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Advanced Drug Delivery Systems

The unique properties of this compound make it a valuable component in the design of sophisticated drug delivery systems. Specifically, the boronic acid moiety can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and glycoproteins found in mucus. The sulfonate group, being permanently negatively charged, enhances the stability of nanoparticle formulations and can improve their mucoadhesive properties.

Sulfonate-modified phenylboronic acid-rich nanoparticles (PBNP-S) have been developed as a stable, mucoadhesive drug delivery system.[2] The negative charges from the sulfonate groups prevent the aggregation of the nanoparticles, a common issue with other formulations.[2] The phenylboronic acid groups facilitate interaction with mucin, allowing for prolonged residence time at the site of administration, such as in vaginal drug delivery.[2] This system allows for the loading of protein therapeutics and their subsequent mucin-dependent release.[2]

The following diagram outlines a general workflow for the development and application of sulfonate-modified phenylboronic acid nanoparticles for drug delivery.

Drug_Delivery_Workflow cluster_synthesis Nanoparticle Formulation cluster_loading Drug Loading cluster_application Application & Release Monomer_Synthesis Synthesis of Sulfonated Phenylboronic Acid Monomer Polymerization Polymerization to form PBNP-S Monomer_Synthesis->Polymerization Drug_Loading Physical Adsorption of Protein Therapeutic Polymerization->Drug_Loading Administration Mucosal Administration Drug_Loading->Administration Mucoadhesion Mucoadhesion via PBA-Mucin Interaction Administration->Mucoadhesion Drug_Release Mucin-Dependent Drug Release Mucoadhesion->Drug_Release

Workflow for PBNP-S based drug delivery.
Boronate Affinity Chromatography

The electron-withdrawing nature of the sulfonyl group in this compound significantly lowers the pKa of the boronic acid.[3] This property is highly advantageous in boronate affinity chromatography, a technique used for the separation of molecules containing cis-diol functionalities, such as catechols, nucleotides, and carbohydrates.[3]

Conventional phenylboronic acid-based chromatography requires alkaline conditions to ensure the boronic acid is in the anionic, tetrahedral state necessary for binding diols. The lower pKa of sulfonyl- and sulfonamide-substituted phenylboronic acids allows for effective binding of cis-diols at or near neutral pH.[3] This is beneficial for the separation of pH-sensitive biomolecules. Silica phases modified with such ligands have demonstrated the ability to resolve mixtures of biologically relevant compounds like L-DOPA, catecholamines, and adenosine phosphates under mild pH conditions.[3]

This diagram illustrates the pH-dependent binding mechanism that underpins boronate affinity chromatography.

Boronate_Affinity_Chromatography cluster_low_ph Low pH cluster_high_ph Optimal pH Trigonal_Boronic_Acid Trigonal Planar Boronic Acid (No Binding) Tetrahedral_Boronate Tetrahedral Boronate Ester (Binding) Trigonal_Boronic_AcidOH_ion Trigonal_Boronic_AcidOH_ion Tetrahedral_Boronate->Trigonal_Boronic_AcidOH_ion pH decrease Bound_Complex Cyclic Boronate Ester (Bound to Matrix) Tetrahedral_Boronate->Bound_Complex + cis-Diol Cis_Diol cis-Diol Analyte OH_ion OH- H2O H2O Trigonal_Boronic_AcidOH_ion->Tetrahedral_Boronate pH increase Tetrahedral_BoronateCis_Diol Tetrahedral_BoronateCis_Diol Bound_Complex->Tetrahedral_Boronate - cis-Diol

pH-dependent binding in boronate affinity chromatography.

Conclusion

This compound is a powerful and versatile chemical entity with significant applications in organic synthesis, drug delivery, and analytical separation techniques. Its unique electronic and structural features allow for enhanced performance in Suzuki-Miyaura couplings, the development of stable and targeted drug delivery platforms, and the purification of biomolecules under mild conditions. This guide provides a foundational understanding of these core applications, offering researchers and developers the necessary information to leverage the potential of this remarkable compound in their work.

References

An In-depth Technical Guide to the Solubility of 4-Boronobenzenesulfonic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-boronobenzenesulfonic acid in common laboratory solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this guide combines reported values with expected solubility trends based on the compound's structure and data from analogous aromatic sulfonic acids. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values for their specific applications.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is dictated by the polarity of both the solute and the solvent. This compound possesses both a polar sulfonic acid group (-SO₃H) and a boronic acid group (-B(OH)₂), as well as a less polar aromatic ring. This amphiphilic nature suggests it will exhibit varied solubility across different solvent classes. The strong hydrogen bonding capabilities of the sulfonic and boronic acid groups are expected to dominate its solubility profile, leading to higher solubility in polar protic solvents.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound is not extensively available. The table below summarizes the available data and provides expected solubility trends based on the behavior of structurally similar compounds like p-toluenesulfonic acid and benzenesulfonic acid.

SolventSolvent TypeReported/Expected SolubilityTemperature (°C)
Water Polar Protic492.9 g/L[1]82.3
16.8 mg/mL (calculated)[2]Not Specified
Methanol Polar ProticExpected to be Soluble to Highly SolubleAmbient
Ethanol Polar ProticExpected to be Soluble[3]Ambient
Acetone Polar AproticExpected to be Soluble[4]Ambient
Dimethyl Sulfoxide (DMSO) Polar AproticExpected to be SolubleAmbient
Ethyl Acetate Moderately PolarExpected to have Limited to Moderate SolubilityAmbient
Dichloromethane (DCM) Non-PolarExpected to be Sparingly Soluble to InsolubleAmbient

Note: "Expected Solubility" is inferred from the general solubility characteristics of aromatic sulfonic acids.[3][4][5][6] It is strongly recommended that researchers experimentally determine the solubility for their specific conditions.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound.

Protocol 1: Isothermal Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a period of 24 to 72 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter. Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol 2: High-Throughput Kinetic Solubility Assay using UV-Vis Spectroscopy

This method is suitable for a more rapid, albeit less precise, determination of solubility, often used in early-stage drug discovery.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Selected aqueous buffer or organic solvent

  • 96-well microplates (UV-compatible)

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Assay Solvent: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate pre-filled with the chosen solvent (e.g., phosphate-buffered saline or an organic solvent). The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effect.

  • Precipitation and Measurement: Allow the plate to stand at room temperature for a defined period (e.g., 2 hours). Measure the absorbance at a predetermined wavelength (λ_max) where the compound has maximum absorbance. The onset of precipitation will cause light scattering, which can be detected as an increase in absorbance or by visual inspection.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in absorbance due to scattering is observed.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Add excess this compound to solvent equilibrate Equilibrate in shaker bath (24-72h at constant T) start->equilibrate settle Settle or centrifuge to separate solid and liquid phases equilibrate->settle aliquot Withdraw and filter supernatant settle->aliquot dilute Dilute sample aliquot->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify end end quantify->end Calculate Solubility

Caption: Workflow for Shake-Flask Solubility Determination.

solubility_logic Relationship Between Solvent Polarity and Expected Solubility compound This compound (Polar functional groups) high High Solubility compound->high Strong H-bonding and dipole-dipole interactions moderate Moderate to High Solubility compound->moderate Dipole-dipole interactions low Low to Insoluble compound->low Weak van der Waals forces polar_protic Polar Protic (e.g., Water, Methanol) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) non_polar Non-Polar (e.g., Dichloromethane)

Caption: Solvent Polarity and Expected Solubility.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pKa of Aryl Boronic Acids

This guide provides a comprehensive overview of the acidity (pKa) of aryl boronic acids, a critical parameter influencing their chemical behavior, biological activity, and application in drug development. We will delve into the fundamental principles governing their pKa, methods for its determination, and the impact of structural modifications.

The Fundamental Acidity of Aryl Boronic Acids

Aryl boronic acids, unlike carboxylic acids which are Brønsted acids (proton donors), are primarily Lewis acids.[1] Their acidity in aqueous solution arises from the acceptance of a hydroxide ion from water to form a tetrahedral boronate species.[1] This equilibrium is what defines the pKa of the boronic acid. The water solubility of aryl boronic acids, a key factor in their use as drugs, is dependent on their pKa.[2] In general, aryl boronic acids have pKa values in the range of 4-10.[2]

The equilibrium reaction can be visualized as follows:

Caption: Equilibrium of aryl boronic acid in aqueous solution.

Factors Influencing pKa

The pKa of an aryl boronic acid can be finely tuned by modifying the substituents on the aromatic ring.[2] These modifications alter the electronic environment of the boron atom, thereby influencing the stability of the resulting tetrahedral boronate anion.

  • Electronic Effects : Substituents on the aryl ring exert a significant influence on the Lewis acidity of the boron center.

    • Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, or -CF₃, decrease the electron density on the boron atom. This increases its electrophilicity, making it a stronger Lewis acid and thus lowering the pKa.

    • Electron-Donating Groups (EDGs) , such as -OCH₃ or -NH₂, increase the electron density on the boron atom, making it a weaker Lewis acid and raising the pKa.

  • Positional Effects (ortho, meta, para) :

    • The position of the substituent matters. For example, a substituent at the para position generally results in a lower pKa compared to the same substituent at the meta position.[2]

    • Ortho substituents can have more complex effects due to steric hindrance and potential intramolecular interactions (e.g., hydrogen bonding) with the boronic acid group.[1] Steric hindrance can make it more difficult to form the tetrahedral boronate, leading to a higher pKa. Conversely, intramolecular hydrogen bonding can stabilize the boronate form, leading to a lower pKa.[1]

The relationship between substituent electronic properties and pKa can be quantified using the Hammett equation, which shows a good correlation for meta and para substituted phenylboronic acids.[1][3] The influence of substituents on the dissociation constants of phenylboronic acids is notably greater than in the case of benzoic acids.[1]

pKa_Factors pKa pKa of Aryl Boronic Acid Electronic Electronic Effects pKa->Electronic Steric Steric & Proximity Effects (Ortho Position) pKa->Steric EWG Electron-Withdrawing Group (e.g., -CF₃, -NO₂) Electronic->EWG EDG Electron-Donating Group (e.g., -OCH₃, -CH₃) Electronic->EDG Hindrance Steric Hindrance Steric->Hindrance IntraHBond Intramolecular H-Bonding Steric->IntraHBond pKa_down Lower pKa (More Acidic) EWG->pKa_down Stabilizes boronate anion pKa_up Higher pKa (Less Acidic) EDG->pKa_up Destabilizes boronate anion Hindrance->pKa_up Destabilizes tetrahedral boronate IntraHBond->pKa_down Stabilizes tetrahedral boronate

Caption: Logical relationship of factors influencing aryl boronic acid pKa.

Quantitative pKa Data

The pKa of phenylboronic acid is experimentally determined to be in the range of 8.64-8.90.[2] The following tables summarize the pKa values for various monosubstituted phenylboronic acids, illustrating the effects discussed above.

Table 1: pKa Values of Selected Monosubstituted Phenylboronic Acids

Substituent (X) Ortho-Position pKa Meta-Position pKa Para-Position pKa
-H 8.8 8.8 8.8
-F 8.78 8.46 8.71
-Cl 8.08 8.01 8.16
-Br 8.01 7.97 8.13
-I 8.04 8.02 8.17
-CH₃ 9.07 8.84 9.17
-OCH₃ 9.30 8.81 9.28
-CF₃ 7.42 7.82 7.86[1]
-NO₂ 6.88 7.08 7.09

Data compiled from literature sources.[1][4]

Table 2: pKa Values of Fluorine-Containing Phenylboronic Acids

Substituent pKa Value
2-F 8.78
3-F 8.46
4-F 8.71
3-CF₃ 7.82
4-CF₃ 7.86
3-OCF₃ 8.03
4-OCF₃ 8.35

Data sourced from[4].

Experimental Determination of pKa

Accurate determination of pKa values is crucial for understanding and utilizing aryl boronic acids. The most common methods are potentiometric and spectrophotometric titrations.[1] Both methods generally provide results of similar accuracy.[1]

Potentiometric Titration

This is a classic and widely used method for pKa determination. It involves monitoring the pH of a solution of the aryl boronic acid as a titrant (a strong base, e.g., NaOH) is added incrementally.

Detailed Protocol:

  • Preparation:

    • Prepare a stock solution of the aryl boronic acid of known concentration (e.g., 0.01 M) in a suitable solvent. Since many aryl boronic acids have poor water solubility, a co-solvent system like water/DMSO or water/methanol may be required.[1]

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Titration:

    • Place a known volume of the boronic acid solution into a thermostatted titration vessel.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add the standardized base titrant in small, precise increments using a burette or an autotitrator.

    • After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

    • Continue the titration until the pH has passed well beyond the equivalence point (a sharp change in pH).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the half-equivalence point, where half of the boronic acid has been neutralized. At this point, pH = pKa.

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be found, and the corresponding pH from the original curve is the pKa.

PotentiometricWorkflow start Start prep_sol Prepare Boronic Acid & Standard NaOH Solutions start->prep_sol calibrate Calibrate pH Meter prep_sol->calibrate titrate Titrate Boronic Acid with NaOH calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Analyze Curve plot->analyze half_eq Determine Half-Equivalence Point analyze->half_eq Find Midpoint of Steep Rise pKa_val pKa = pH at Half-Equivalence half_eq->pKa_val end End pKa_val->end

Caption: Experimental workflow for potentiometric pKa determination.

Spectrophotometric (UV-Vis) Titration

This method is particularly useful for compounds that are poorly soluble or available only in small quantities.[1] It relies on the principle that the neutral boronic acid and its conjugate boronate anion have different UV-Vis absorbance spectra.

Detailed Protocol:

  • Preparation:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

    • Prepare a concentrated stock solution of the aryl boronic acid in a suitable solvent (e.g., DMSO or methanol).

  • Measurement:

    • For each buffer solution, add a small, constant amount of the boronic acid stock solution to ensure the final concentration is identical across all samples.

    • Measure the pH of each final solution.

    • Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.

  • Data Analysis:

    • Identify a wavelength where the difference in absorbance between the acidic and basic forms of the boronic acid is maximal.

    • Plot the absorbance at this chosen wavelength against the measured pH for each buffer solution. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this sigmoidal curve, which corresponds to the point where the absorbance is halfway between the minimum (acidic form) and maximum (basic form) plateaus.

    • The data can be fitted to the Henderson-Hasselbalch equation to obtain a precise pKa value.

Implications in Drug Development and Research

The pKa of an aryl boronic acid is a critical determinant of its behavior in biological systems and its utility as a therapeutic agent or a sensor.

  • Diol Binding and Sensing: Boronic acids are renowned for their ability to reversibly bind with 1,2- and 1,3-diols, such as those found in sugars and glycoproteins. This interaction is pH-dependent and is strongest when the pH is near or above the pKa of the boronic acid, as the tetrahedral boronate form is required for stable ester formation.[3] Lowering the pKa of a boronic acid can enable strong diol binding at physiological pH (~7.4).[5]

  • Solubility and Formulation: The formation of boronate esters with polyol excipients like mannitol can significantly lower the apparent pKa of a boronic acid drug.[6][7] This pKa drop, which can be as much as 3 units, leads to a substantial increase in the drug's aqueous solubility at or near physiological pH, which is a crucial consideration for formulation.[6][7]

  • Biological Activity: The charge state of a boronic acid drug, governed by its pKa and the surrounding pH, affects its ability to cross cell membranes, interact with protein targets, and its overall pharmacokinetic and pharmacodynamic profile. Tuning the pKa is a key strategy in the rational design of boronic acid-based drugs.

References

An In-depth Technical Guide to Organoboranes in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organoboron compounds, or organoboranes, have become indispensable reagents and intermediates in modern organic synthesis.[1] Their unique reactivity, stability, and the stereospecificity of their reactions have established them as powerful tools for the construction of complex molecular architectures, a critical aspect of drug discovery and development.[2][3] This guide provides a comprehensive overview of the core principles of organoborane chemistry, focusing on their preparation, key synthetic transformations, and practical applications.

Properties and Reactivity of Organoboranes

The utility of organoboranes stems from the unique properties of the carbon-boron (C-B) bond. This bond has low polarity, with boron being less electronegative than carbon (2.04 vs. 2.55).[4] This results in alkyl boron compounds that are generally stable but easily oxidized.[4] Trivalent organoboranes possess an empty p-orbital on the boron atom, rendering them electrophilic and susceptible to attack by nucleophiles.[1][4] This electrophilicity is central to their reactivity, allowing for a wide range of chemical transformations. The formation of a tetravalent "ate" complex upon nucleophilic addition is a key intermediate in many reactions of organoboranes.[5][6]

Preparation of Organoboranes

The synthesis of organoboranes can be achieved through several methods, with hydroboration being the most prominent.[4][7]

  • Hydroboration of Alkenes and Alkynes : This reaction, discovered by H.C. Brown, involves the addition of a boron-hydride bond across a carbon-carbon double or triple bond.[8][9] The reaction is typically carried out using borane (BH3), often in the form of a complex with tetrahydrofuran (THF) to stabilize the otherwise dimeric and gaseous diborane (B2H6).[10] Hydroboration is characterized by its anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon, and its syn-stereospecificity, with the boron and hydrogen atoms adding to the same face of the double bond.[8][10] A variety of hydroborating agents with varying steric bulk, such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane, have been developed to enhance selectivity.[4][11]

  • From Grignard or Organolithium Reagents : Simple trialkyl- or triarylboranes can be prepared by the reaction of boron trifluoride etherate with the corresponding Grignard or organolithium reagent.[4][11]

  • Borylation Reactions : Direct C-H borylation has emerged as a powerful method for the synthesis of aryl- and heteroarylboron compounds.[12][13] These reactions are often catalyzed by transition metals like iridium or rhodium and allow for the direct conversion of C-H bonds to C-B bonds.[12][14] Metal-free borylation methods are also being developed.[15]

Key Synthetic Applications of Organoboranes

The versatility of organoboranes is demonstrated by their participation in a wide array of synthetic transformations, leading to the formation of diverse functional groups and carbon-carbon bonds.[2][9]

Hydroboration-Oxidation

The hydroboration of an alkene, followed by oxidation, is a cornerstone reaction in organic synthesis for the anti-Markovnikov hydration of alkenes to produce alcohols.[8][16] The intermediate organoborane is typically oxidized in situ using alkaline hydrogen peroxide.[10] The overall transformation results in the net addition of water across the double bond with the hydroxyl group at the less substituted position.[8]

Alkene Alkene Hydroboration Hydroboration (syn-addition, anti-Markovnikov) Alkene->Hydroboration BH3_THF BH3•THF BH3_THF->Hydroboration Organoborane Trialkylborane Intermediate Hydroboration->Organoborane Oxidation Oxidation Organoborane->Oxidation Oxidation_reagents H2O2, NaOH Oxidation_reagents->Oxidation Alcohol Alcohol Oxidation->Alcohol

Caption: Workflow for the hydroboration-oxidation of an alkene.

  • Hydroboration Step : A solution of 1-hexene (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).[8] A solution of borane-tetrahydrofuran complex (BH3•THF, ~0.33 eq) in THF is added dropwise while maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours to ensure complete formation of the trihexylborane.[8][10]

  • Oxidation Step : The reaction mixture is cooled again to 0 °C. A 3M aqueous solution of sodium hydroxide (NaOH) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H2O2).[10] The temperature should be carefully controlled during the addition of H2O2 as the reaction is exothermic. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • Work-up and Isolation : The aqueous layer is separated, and the organic layer is washed with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-hexanol.

AlkeneProductReagentsConditionsYield (%)Reference
1-Hexene1-Hexanol1. BH3•THF2. H2O2, NaOHTHF, 0 °C to RT98[8]
Styrene2-Phenylethanol1. BH3•THF2. H2O2, NaOHTHF, 0 °C to RT92[17]
1-Methylcyclopentenetrans-2-Methylcyclopentanol1. BH3•THF2. H2O2, NaOHTHF, 0 °C to RT85[8]
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[18][19] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyenes.[20][21] A base is required for the activation of the organoboron species.[18]

cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA RX R-X (Organic Halide) RX->OA R1BY2 R'-B(OR)2 (Organoboron) TM Transmetalation R1BY2->TM Base Base Base->TM Product R-R' Intermediate1 R-Pd(II)-X(L2) OA->Intermediate1 Intermediate2 R-Pd(II)-R'(L2) TM->Intermediate2 RE Reductive Elimination RE->Pd0 RE->Product Intermediate1->TM Intermediate2->RE

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added phenylboronic acid (1.2 eq), iodobenzene (1.0 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).[18] A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 eq), is then added.[18]

  • Solvent and Reaction Conditions : A deoxygenated solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v), is added to the flask.[18] The reaction mixture is heated to reflux (around 80-100 °C) under an inert atmosphere and stirred for several hours until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up and Isolation : After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford biphenyl.

Organoboron ReagentOrganic HalideCatalystBaseSolventYield (%)Reference
Phenylboronic acidIodobenzenePd(PPh3)4K2CO3Dioxane/H2O95[18]
4-Methylphenylboronic acid4-BromotoluenePd(OAc)2, SPhosK3PO4Toluene/H2O93[18]
Vinylboronic acid pinacol esterVinyl iodidePd(OAc)2, SPhosK3PO4Toluene/THF/H2O90[18]
C-H Borylation

Direct C-H borylation is an atom-economical method for the synthesis of organoboron compounds, avoiding the need for pre-functionalized starting materials like organic halides.[12][13] This reaction typically employs iridium or rhodium catalysts and a boron source such as bis(pinacolato)diboron (B2pin2).[12][15] The regioselectivity is often governed by steric factors, favoring borylation at the least hindered C-H bond.[12]

Arene Arene (R-H) Borylation C-H Borylation Arene->Borylation B2pin2 B2pin2 B2pin2->Borylation Ir_catalyst [Ir(cod)OMe]2 / dtbpy Ir_catalyst->Borylation Arylboronate Arylboronate Ester (R-Bpin) Borylation->Arylboronate HBpin HBpin (byproduct) Borylation->HBpin

Caption: General scheme for the iridium-catalyzed C-H borylation of an arene.

  • Reaction Setup : In a glovebox, a reaction vessel is charged with the iridium precatalyst [Ir(cod)OMe]2 (0.015 eq), the ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 eq), and bis(pinacolato)diboron (B2pin2, 1.0 eq).[12]

  • Reagents and Conditions : Benzene (the substrate and solvent) is added to the vessel. The vessel is sealed and heated at 80-100 °C for 12-24 hours.

  • Work-up and Isolation : After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the phenylboronic acid pinacol ester.

SubstrateCatalyst SystemBoron SourceConditionsYield (%)Reference
Benzene[Ir(cod)OMe]2 / dtbpyB2pin280 °C, 16 h85[12]
Toluene[Ir(cod)OMe]2 / dtbpyB2pin2100 °C, 24 h75 (meta/para)[12]
Anisole[Ir(cod)OMe]2 / dtbpyB2pin2100 °C, 24 h68 (ortho/meta/para)[12]
Organoboranes in Drug Development

The synthetic methodologies enabled by organoborane chemistry are of paramount importance in drug discovery and development.[22] The Suzuki-Miyaura coupling, in particular, is extensively used in the pharmaceutical industry for the construction of complex molecular scaffolds found in many drug candidates.[3] Furthermore, some organoboron compounds themselves exhibit biological activity. For instance, bortezomib, a proteasome inhibitor containing a boronic acid moiety, is an approved anticancer drug.[23] The ability to readily synthesize diverse libraries of compounds using organoborane chemistry accelerates the identification and optimization of new therapeutic agents.[22] The unique properties of carboranes, which are clusters of boron and carbon atoms, are also being explored in medicinal chemistry for applications such as boron neutron capture therapy (BNCT) and as pharmacophores.[23][24]

Conclusion

Organoboranes are remarkably versatile intermediates in organic synthesis, providing access to a vast array of functional groups and complex molecular structures.[2][25] The development of reactions such as hydroboration, Suzuki-Miyaura coupling, and C-H borylation has revolutionized the way chemists approach the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][9] The continued exploration of organoborane chemistry promises to deliver even more powerful and selective synthetic tools for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Boronobenzenesulfonic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds that are prevalent in pharmaceuticals, functional materials, and agrochemicals.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[3][4] 4-Boronobenzenesulfonic acid, a water-soluble organoboron reagent, offers significant advantages in terms of its environmental compatibility, ease of handling, and the potential for simplified product purification. Its water solubility allows for the use of aqueous solvent systems, making the Suzuki-Miyaura reaction more economical and eco-friendly.[2]

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions, including detailed experimental protocols and data on typical reaction conditions.

Advantages of this compound in Suzuki Coupling
  • Water Solubility: The sulfonic acid moiety imparts excellent water solubility, enabling the use of aqueous or mixed aqueous-organic solvent systems. This aligns with the principles of green chemistry by reducing reliance on volatile organic compounds (VOCs).

  • Simplified Purification: The water-soluble nature of this compound and its byproducts can facilitate the separation of the desired organic product, which may be extractable with an organic solvent.

  • High Reactivity and Stability: Organoboron compounds are generally stable, and this compound is no exception. It exhibits high reactivity in the presence of a suitable palladium catalyst and base.[3]

  • Broad Substrate Scope: It can be coupled with a wide range of aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates to generate a diverse library of sulfonated biaryl compounds.[3][5]

Reaction Mechanism and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl Ar_BOH2 Ar'B(OH)3- (Activated Boronate) Ar_BOH2->Transmetalation Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions for the coupling of various aryl halides with boronic acids, which can serve as a starting point for optimization when using this compound.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001295
24-BromoacetophenonePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane1001892
34-ChlorobenzonitrilePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Toluene/H₂O802488
41-BromonaphthalenePd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O901696

Data adapted from representative Suzuki-Miyaura coupling procedures.[7][8]

Table 2: Optimization of Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids

EntryArylboronic AcidBaseSolventYield (%)
1Phenylboronic acidK₃PO₄Toluene40
2Phenylboronic acidK₃PO₄Acetonitrile36
3Phenylboronic acidK₃PO₄1,4-Dioxane60
44-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane75

This table demonstrates the effect of solvent and boronic acid structure on the reaction yield.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound in Aqueous Media

This protocol provides a general method for the coupling of aryl halides with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Water-soluble phosphine ligand (e.g., TPPTS) (if required, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent (e.g., Water, DMF/Water, Toluene/Water, 1,4-Dioxane/Water)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (if used, 2-10 mol%), and the base (2-3 eq).

  • Solvent Addition: Add the solvent system (e.g., a 3:1 mixture of organic solvent to water) via syringe.[6]

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 12-24 hours).[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental_Workflow Start Start Setup Reaction Setup (Reagents, Catalyst, Base) Start->Setup Solvent Add Solvent & Degas Setup->Solvent Reaction Heat & Stir (80-120°C, 12-24h) Solvent->Reaction Monitor Monitor Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Safety Precautions
  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, particularly for applications where aqueous reaction conditions are desirable. Its use can lead to more sustainable and efficient synthetic processes. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the fields of chemistry and drug development to effectively utilize this versatile building block. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for 4-Boronobenzenesulfonic Acid as a Catalyst in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the production of a vast array of compounds ranging from pharmaceuticals and fine chemicals to polymers and fragrances. The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, remains one of the most common methods for ester synthesis.[1][2] While traditional catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can present challenges related to corrosiveness, difficulty in separation, and environmental concerns.[3]

4-Boronobenzenesulfonic acid presents itself as a promising alternative, combining the strong Brønsted acidity of the sulfonic acid group, essential for catalysis, with the unique properties of a boronic acid moiety. This bifunctional nature may offer advantages in terms of catalytic activity, selectivity, and potential for catalyst recycling. These notes provide an overview of the application of this compound in esterification, including detailed protocols and comparative data based on analogous aryl sulfonic acid catalysts.

Catalytic Activity and Mechanism

The primary catalytic role of this compound in esterification is attributed to its sulfonic acid group, which acts as a Brønsted acid. The reaction mechanism follows the well-established pathway for acid-catalyzed esterification:

  • Protonation of the Carbonyl Oxygen: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][4]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[4]

  • Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4]

The boronic acid group may play a secondary role, potentially influencing the catalyst's solubility, stability, or interaction with the substrates, although this is an area for further investigation.

Experimental Protocols

The following protocols are based on established procedures for esterification catalyzed by structurally similar aryl sulfonic acids, such as 4-dodecylbenzenesulfonic acid, and can be adapted for use with this compound.[5]

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid with an Alcohol

This protocol is suitable for a wide range of carboxylic acids and primary or secondary alcohols.

Materials:

  • Carboxylic Acid

  • Alcohol

  • This compound

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 equiv), the alcohol (1.2-1.5 equiv), and this compound (0.05-0.10 equiv).

  • Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude ester by column chromatography on silica gel or by distillation to afford the pure product.

Protocol 2: Solvent-Free Esterification

For certain substrates, a solvent-free approach can be more environmentally friendly and efficient.[5]

Materials:

  • Carboxylic Acid

  • Alcohol

  • This compound

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum line (optional, for removal of water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the carboxylic acid (1.0-1.3 equiv), the alcohol (1.0 equiv), and this compound (0.10 equiv).[5]

  • Heat the mixture to the desired temperature (e.g., 40-80°C) with stirring.[5] The reaction can be performed under a gentle stream of an inert gas or under vacuum to facilitate the removal of the water byproduct.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, the work-up can proceed as described in Protocol 1, or if the product is of sufficient purity, the catalyst may be removed by filtration if it is insoluble, or by a basic wash if the product is not water-sensitive.

Data Presentation

The following tables summarize typical reaction conditions and yields for esterification reactions catalyzed by a representative arylsulfonic acid catalyst, 4-dodecylbenzenesulfonic acid (DBSA), which can be used as a benchmark for reactions with this compound.[5]

Table 1: Optimization of Reaction Conditions for the Esterification of Oleic Acid with Cetyl Alcohol Catalyzed by DBSA [5]

EntryTemperature (°C)Catalyst Loading (mol%)Molar Ratio (Acid:Alcohol)Reaction Time (h)Conversion (%)
140101.3:1493.6
260101.3:1495.2
380101.3:1496.1
44051.3:1485.3
540151.3:1494.1
640101:1488.9
740101.5:1494.8
840101.3:1287.5
940101.3:1694.0

Table 2: Substrate Scope for the DBSA-Catalyzed Esterification of Oleic Acid with Various Long-Chain Alcohols [5]

EntryAlcoholProductReaction Time (h)Conversion (%)
1Lauryl AlcoholLauryl Oleate490.0
2Myristyl AlcoholMyristyl Oleate492.5
3Stearyl AlcoholStearyl Oleate494.0

Reaction Conditions: Oleic acid (1.3 equiv), alcohol (1.0 equiv), DBSA (10 mol%), 40°C, solvent-free.

Visualizations

Fischer_Esterification_Mechanism General Mechanism of Acid-Catalyzed (Fischer) Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid ROH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate Catalyst_in H+ (from this compound) Catalyst_in->RCOOH Protonation Protonated_Acid->Tetrahedral_Intermediate + R'-OH (Nucleophilic Attack) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O (Elimination) Water Water (H2O) Protonated_Intermediate->Water Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation Catalyst_out H+ (Catalyst Regenerated) Protonated_Ester->Catalyst_out

Caption: Catalytic cycle of Fischer esterification.

Experimental_Workflow General Experimental Workflow for Esterification start Start reactants Combine Carboxylic Acid, Alcohol, and this compound start->reactants reaction Heat to Reflux (with water removal) or desired temperature reactants->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup drying Dry Organic Layer (e.g., MgSO4) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify (Column Chromatography or Distillation) concentration->purification product Pure Ester purification->product end End product->end

Caption: Experimental workflow for ester synthesis.

References

Application Notes and Protocols for 4-Boronobenzenesulfonic Acid Mediated Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-boronobenzenesulfonic acid in two pivotal cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Chan-Lam coupling for the synthesis of carbon-heteroatom bonds. The inherent water solubility of this compound makes it an attractive reagent for greener, aqueous-based catalytic systems.

Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the versatile formation of biaryl structures prevalent in pharmaceuticals and functional materials. The use of water-soluble this compound allows for the development of environmentally benign protocols in aqueous media.

General Reaction Scheme

Where Ar-X is an aryl halide and Ar'-SO3H is the this compound moiety.

Experimental Protocol: Coupling of 4-Bromoanisole with this compound

This protocol is adapted from established methods for aqueous Suzuki-Miyaura couplings.

Materials:

  • 4-Bromoanisole

  • This compound

  • Palladium Acetate (Pd(OAc)₂)

  • Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS)

  • Sodium Carbonate (Na₂CO₃)

  • Degassed Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine 4-bromoanisole (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Preparation: In a separate vial, prepare the water-soluble palladium catalyst by dissolving palladium acetate (0.02 mmol, 2 mol%) and TPPTS (0.06 mmol, 6 mol%) in a minimal amount of degassed water.

  • Reaction Mixture: Add the catalyst solution to the Schlenk flask containing the reactants. Add a sufficient amount of degassed water to achieve a reasonable concentration (e.g., 0.1-0.2 M).

  • Inert Atmosphere: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with water-soluble boronic acids, providing a basis for optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)TPPTS (6)Na₂CO₃Water806~95
24-IodotoluenePdCl₂(dppf) (3)-K₃PO₄Water/Toluene (1:1)1004~92
34-ChlorobenzonitrilePd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃Water/Dioxane (1:1)11012~88
43-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃Water/Ethanol (2:1)908~90

Chan-Lam Cross-Coupling of this compound with Amines

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen bonds, offering an alternative to the Buchwald-Hartwig amination. This copper-catalyzed reaction can often be performed under milder conditions and is amenable to aqueous reaction media when using water-soluble substrates like this compound.

General Reaction Scheme

Caption: Experimental workflow for the Chan-Lam N-arylation.

Applications of 4-Boronobenzenesulfonic Acid in Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Boronobenzenesulfonic acid is a versatile bifunctional reagent that holds significant promise in medicinal chemistry. Its unique structure, featuring both a boronic acid moiety and a sulfonic acid group, imparts valuable properties for the synthesis of novel drug candidates. The boronic acid group serves as a key coupling partner in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings. The presence of the highly polar sulfonic acid group enhances water solubility, a crucial attribute for improving the pharmacokinetic profiles of drug molecules and enabling the use of environmentally benign aqueous reaction conditions. This unique combination makes this compound an attractive building block for the synthesis of diverse molecular scaffolds with potential therapeutic applications, including but not limited to kinase inhibitors, anticoagulants, and various enzyme inhibitors.

This document provides detailed application notes, experimental protocols, and conceptual frameworks for the utilization of this compound in a medicinal chemistry research setting.

Key Applications in Medicinal Chemistry

The primary applications of this compound in drug discovery and development stem from its utility as a versatile building block in palladium- and copper-catalyzed cross-coupling reactions.

Synthesis of Biaryl and Heterobiaryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the efficient construction of biaryl and heterobiaryl moieties that are prevalent in a vast number of approved drugs.[1] this compound can be effectively employed as the organoboron partner in these reactions to introduce a sulfonated phenyl ring into a target molecule. The resulting sulfonated biaryls are of particular interest as they can mimic phosphate groups, interact with specific binding pockets in enzymes, and improve the aqueous solubility of the final compound.

Potential Therapeutic Targets for Sulfonated Biaryls:

  • Kinase Inhibitors: Many kinase inhibitors feature a biaryl core structure that occupies the ATP-binding site. The introduction of a sulfonic acid group can lead to new interactions with the enzyme and enhance selectivity.[2]

  • Factor Xa Inhibitors: Biaryl compounds are a known class of Factor Xa inhibitors, which are important anticoagulants. The sulfonic acid moiety can enhance binding to the S4 pocket of Factor Xa.[3][4][5]

N- and O-Arylation via Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, using a copper catalyst to couple boronic acids with amines, phenols, and other heteroatom-containing nucleophiles.[6][7] this compound can be used to introduce a 4-sulfophenyl group onto a variety of nitrogen- and oxygen-containing scaffolds, leading to the synthesis of sulfonated diaryl ethers, diarylamines, and related structures.

Potential Applications of Chan-Lam Coupling Products:

  • Scaffold Diversification: This reaction allows for the late-stage functionalization of complex molecules containing free -NH or -OH groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Synthesis of Privileged Structures: Diaryl ethers and diarylamines are common motifs in biologically active compounds. The incorporation of a sulfonic acid group can modulate the physicochemical properties of these established pharmacophores.

Development of Water-Soluble Catalysts and Ligands

The sulfonic acid group of this compound can be utilized to create water-soluble phosphine ligands for aqueous-phase catalysis. By incorporating the 4-sulfophenyl moiety into the structure of a phosphine ligand, the resulting ligand and its corresponding metal complex can exhibit high solubility in water, facilitating catalyst recovery and product purification.

Use in Proteomics and Chemical Biology

Boronic acids are known to interact reversibly with diols, a property that has been exploited in the development of chemical probes and affinity chromatography resins.[8] Derivatives of this compound could potentially be developed into:

  • Activity-Based Probes: For the profiling of enzymes that bind diol-containing substrates.[9][10]

  • Affinity Chromatography Resins: For the capture and purification of glycoproteins or other biomolecules with vicinal diol functionalities.

Data Presentation

While specific quantitative data for reactions involving this compound are not abundantly available in the public literature, the following tables provide representative data for analogous Suzuki-Miyaura and Chan-Lam couplings, as well as biological activity data for structurally related sulfonamide-containing compounds. This information serves as a valuable guide for what can be expected when using this compound in similar contexts.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Arylboronic Acids with Aryl Halides (Data is illustrative and based on couplings of various substituted arylboronic acids)

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O10092[11]
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene10095[1]
4-Chlorotoluene3,5-Dimethylphenylboronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O10088[1]
1-Iodo-3-methoxybenzene4-Formylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DME/H₂O8090[12]

Table 2: Representative Yields for Chan-Lam N-Arylation (Data is illustrative and based on couplings of various substituted arylboronic acids with amines)

AmineArylboronic AcidCopper Source (mol%)BaseSolventTempYield (%)Reference
AnilinePhenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT90[6]
Benzylamine4-Tolylboronic acidCu(OAc)₂ (10)Et₃NCH₂Cl₂RT85[7]
Pyrrolidine3-Methoxyphenylboronic acidCu(OAc)₂ (10)Na₂CO₃Dioxane50°C78[7]
IndolePhenylboronic acidCuI (10)K₃PO₄DMF110°C92[13]

Table 3: Anticancer Activity of Representative Biaryl Sulfonamide Kinase Inhibitors (Data is for compounds structurally related to potential products derived from this compound)

CompoundTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)Reference
LRRK2 Inhibitor (analogue)G2019S-LRRK2<10--[2]
PI3K/mTOR Inhibitor 22c PI3Kα0.22HCT-1160.02[1]
PI3K/mTOR Inhibitor 22c mTOR23MCF-70.13[1]
Biphenyl Sulfonamide 9a --A5492.8[14]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Chan-Lam couplings using an arylboronic acid like this compound. Note: These are starting points, and optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in an Aqueous Medium

This protocol is adapted for a water-soluble boronic acid like this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water, 10 mL, various ratios)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, and the palladium catalyst.

  • Add a magnetic stir bar.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system.

  • In a separate vial, dissolve the base in degassed water and add it to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If the product is organic-soluble, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If the product is water-soluble, purification may require reverse-phase chromatography or crystallization.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Chan-Lam N-Arylation

Materials:

  • Amine or other N-nucleophile (1.0 mmol)

  • This compound (1.5 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)

  • Base (e.g., triethylamine or pyridine, 2.0 mmol)

  • Solvent (e.g., CH₂Cl₂ or THF, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the amine, this compound, and copper(II) acetate.

  • Add a magnetic stir bar and the solvent.

  • Add the base to the reaction mixture.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_RAr R-Pd(II)L₂-Ar Transmetal->PdII_RAr Boronate [ArB(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., OH⁻) ArBOH2 ArB(OH)₂ (this compound) ArBOH2->Boronate + Base RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Regeneration Product R-Ar (Biaryl Product) RedElim->Product RX R-X (Aryl Halide) RX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification reagents Combine: - this compound - Amine/Phenol - Cu(OAc)₂ - Base solvent Add Solvent (e.g., CH₂Cl₂) reagents->solvent stir Stir at Room Temperature (Open to Air) solvent->stir extract Dilute & Extract (e.g., Ethyl Acetate) stir->extract Monitor by TLC/LC-MS wash Wash with: - aq. NH₄Cl - Water - Brine extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry chromatography Column Chromatography or Recrystallization dry->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for a typical Chan-Lam N-arylation reaction.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Biaryl Sulfonamide Kinase Inhibitor (Derived from This compound) Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits

Caption: Simplified signaling pathway showing potential targets for kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its ability to participate in robust cross-coupling reactions, coupled with the advantageous physicochemical properties conferred by the sulfonic acid group, makes it an attractive starting material for the synthesis of novel drug candidates. The generalized protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the potential of this reagent in their drug discovery programs. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and is likely to yield novel compounds with significant therapeutic potential.

References

Synthesis of Bioactive Molecules Using Boronic Acid Building Blocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing versatile boronic acid building blocks. Boronic acids and their derivatives are crucial reagents in modern medicinal chemistry, primarily due to their stability, low toxicity, and diverse reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This allows for the efficient formation of carbon-carbon bonds, a fundamental step in constructing the complex molecular frameworks of many pharmaceuticals.[1] The introduction of a boronic acid moiety can also directly contribute to the bioactivity of a molecule, as seen in several FDA-approved drugs.

Key Applications of Boronic Acids in Drug Discovery:

  • Enzyme Inhibition: Boronic acids are effective inhibitors of various enzymes, particularly serine proteases.[2][3][4] The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the enzyme's active site.[5] This mechanism is exemplified by Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, and Vaborbactam, a β-lactamase inhibitor.[5][6][7]

  • Bioisosteric Replacement: The boronic acid group can serve as a bioisostere for other functional groups, such as carboxylic acids, to modulate the physicochemical properties and biological activity of a lead compound.

  • Cross-Coupling Reactions: Aryl and heteroaryl boronic acids are indispensable building blocks in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[8][9]

I. Synthesis of Boronic Acid Building Blocks

A variety of methods exist for the synthesis of boronic acid building blocks. Two common and powerful methods are detailed below.

A. Protocol 1: Synthesis of Aryl Boronic Acids via Ortho-Lithiation and Borylation

This protocol describes the synthesis of ortho-substituted arylboronic esters from aryl halides through an ortho-lithiation/borylation sequence.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv) and dry tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.

  • Borylation: To the resulting organolithium species, add triisopropyl borate (1.2 equiv) dropwise, maintaining the temperature at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (1 M). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. For enhanced stability and ease of handling, the resulting boronic acid can be converted to its pinacol ester by reacting with pinacol in a suitable solvent.[10]

EntryAryl HalideBaseBorylation ReagentProductYield (%)Reference
1Bromobenzenen-BuLiTriisopropyl boratePhenylboronic acid~85[11]
22-Bromopyridinen-BuLiTriisopropyl boratePyridin-2-ylboronic acid~70-80[11]
31-Bromo-4-methoxybenzenen-BuLiTriisopropyl borate(4-Methoxyphenyl)boronic acid~90[11]
B. Protocol 2: Decarboxylative Borylation of Carboxylic Acids

A modern and powerful method for synthesizing boronic acids involves the nickel-catalyzed decarboxylative borylation of readily available carboxylic acids.[3][12][13][14] This method offers a direct route from carboxylic acids to the corresponding boronic esters.

Experimental Protocol:

  • Reaction Setup: In a glovebox, combine the carboxylic acid (1.0 equiv), N-hydroxyphthalimide ester (for in situ activation) or a pre-formed redox-active ester, bis(pinacolato)diboron (B₂pin₂) (1.5 equiv), a nickel catalyst such as NiCl₂·(dme) (10 mol%), and a suitable ligand (e.g., a bipyridine-based ligand) in a vial.

  • Solvent Addition: Add a degassed solvent, such as dioxane or DMF.

  • Reaction: Seal the vial and heat the reaction mixture at a specified temperature (typically 80-120 °C) for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired boronate ester.

EntryCarboxylic AcidCatalyst SystemProductYield (%)Reference
1Benzoic AcidNiCl₂/dtbbpyPhenylboronic acid pinacol ester~75[13]
2IbuprofenNiCl₂/dtbbpy(4-isobutylphenyl)boronic acid pinacol ester~80[13]
3Nicotinic AcidNiCl₂/dtbbpyPyridin-3-ylboronic acid pinacol ester~65[13]

II. Synthesis of Bioactive Molecules via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules.

A. General Protocol for Suzuki-Miyaura Cross-Coupling

Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water, toluene, or DMF.[8]

  • Reaction: Heat the mixture under an inert atmosphere at a temperature ranging from 80 °C to 110 °C until the starting material is consumed (monitored by TLC or LC-MS). Reaction times can vary from a few hours to overnight.[8][15]

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography or recrystallization.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[8]
24-Bromoanisole2-Pyridylboronic acidPd₂(dba)₃ (1.5) / Ligand 1KFDioxane1101274[15]
31-Bromo-4-fluorobenzene4-Methylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃Toluene/H₂O100892[16]

III. Synthesis of a Bioactive Molecule: Bortezomib Analogue

This section details a representative synthesis of a dipeptidyl boronic acid, an analogue of the proteasome inhibitor Bortezomib.

Workflow for Bortezomib Analogue Synthesis

G A Boc-L-Phenylalanine C Peptide Coupling (e.g., HATU, DIPEA) A->C B Pinanediol boronate ester of Leucine B->C D Boc-Phe-Leu-boronate C->D E Boc Deprotection (TFA) D->E F H-Phe-Leu-boronate E->F H Amide Coupling (e.g., EDC, HOBt) F->H G Pyrazine-2-carboxylic acid G->H I Final Bortezomib Analogue H->I

Caption: Synthetic workflow for a Bortezomib analogue.

Experimental Protocol:

  • Peptide Coupling: To a solution of Boc-L-phenylalanine (1.0 equiv) in DMF, add a coupling agent such as HATU (1.1 equiv) and a base like DIPEA (2.0 equiv). Stir for 10 minutes, then add the pinanediol boronate ester of L-leucine (1.0 equiv). Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude Boc-dipeptide boronate ester.

  • Boc Deprotection: Dissolve the crude product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM). Stir at room temperature for 1-2 hours.

  • Amide Coupling: Concentrate the deprotected intermediate under reduced pressure. Dissolve the residue and pyrazine-2-carboxylic acid (1.1 equiv) in DMF. Add a coupling agent (e.g., EDC, 1.2 equiv) and an additive (e.g., HOBt, 1.2 equiv). Stir at room temperature overnight.

  • Final Deprotection and Purification: Perform a final deprotection of the boronic acid protecting group (e.g., using an organosilane) and purify the final product by preparative HPLC to yield the Bortezomib analogue.

IV. Bioactivity of Boronic Acid-Based Enzyme Inhibitors

The boronic acid moiety is a key pharmacophore in a growing number of enzyme inhibitors. The table below summarizes the inhibitory activity of some representative boronic acid-containing compounds.

CompoundTarget EnzymeBioactivity (IC₅₀ or Kᵢ)Cell LineReference
Bortezomib20S Proteasome (Chymotrypsin-like activity)IC₅₀ = 7.05 nMU266 (Multiple Myeloma)[17]
Bortezomib Analogue 1520S Proteasome (Chymotrypsin-like activity)IC₅₀ = 4.60 nMU266 (Multiple Myeloma)[17]
VaborbactamKPC-2 β-LactamaseKᵢ = 96 nM-[5]
TaniborbactamMultiple β-LactamasesKᵢ values in low nM range-[16]
HDAC Inhibitor (S)-18Histone DeacetylaseIC₅₀ = 21 nM-[18][19]
Dipeptidyl Peptidase IV InhibitorDPPIVKᵢ values in low nM range-[2][3]

Signaling Pathway Inhibition by Bortezomib

G Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome inhibits IκB IκBα Proteasome->IκB degrades Apoptosis Apoptosis Proteasome->Apoptosis promotes apoptosis NFkB NF-κB IκB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Nucleus->Apoptosis inhibits apoptosis

Caption: Bortezomib inhibits the proteasome, leading to apoptosis.[17]

V. Conclusion

Boronic acid building blocks are powerful tools in the synthesis of bioactive molecules. Their utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, coupled with their intrinsic ability to act as enzyme inhibitors, makes them highly valuable in modern drug discovery and development. The protocols and data presented here provide a foundation for researchers to utilize these versatile building blocks in their own synthetic endeavors.

References

4-Boronobenzenesulfonic Acid: A Versatile Building Block for the Discovery of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Boronobenzenesulfonic acid has emerged as a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of biaryl sulfonamides and other complex molecular architectures. Its unique structural features, combining a boronic acid moiety with a benzenesulfonic acid group, make it a key component in the generation of novel drug candidates with potential applications in oncology and inflammatory diseases. The boronic acid functional group is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.

Application in the Synthesis of Biaryl Sulfonamide Anticancer Agents

Recent research has highlighted the potential of biaryl sulfonamides as potent anticancer agents. These compounds often exhibit their therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. This compound can serve as a crucial precursor in the synthesis of these biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Sulfonamide Synthesis

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction between an aryl halide (e.g., a halo-sulfonamide) and an arylboronic acid, which can be adapted for reactions involving this compound or its derivatives.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (or derivative) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 10:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. This cycle should be repeated three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl sulfonamide.

Quantitative Data for Anticancer Activity of Biaryl Sulfonamides

Several studies have reported the potent antiproliferative activity of biaryl sulfonamides against various cancer cell lines. The following table summarizes representative data for compounds structurally related to those that could be synthesized using this compound.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
11f MV4-11 (Leukemia)3.09 ± 1.56[1][2]
11g MV4-11 (Leukemia)4.26 ± 3.97[1][2]
2h SR (Leukemia)< 0.1[3]
2h NCI-H522 (Non-small cell lung)< 0.1[3]

Signaling Pathway

Biaryl sulfonamides have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key kinases involved in cell cycle progression and signal transduction.

anticancer_pathway Biaryl Sulfonamide Biaryl Sulfonamide Kinase Kinase Biaryl Sulfonamide->Kinase Inhibition Substrate Phosphorylation Substrate Phosphorylation Kinase->Substrate Phosphorylation Catalyzes Cell Proliferation Cell Proliferation Substrate Phosphorylation->Cell Proliferation Promotes Apoptosis Apoptosis Substrate Phosphorylation->Apoptosis Inhibits

Anticancer mechanism of biaryl sulfonamides.

Application in the Synthesis of Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibitors of PDEs have therapeutic applications in a range of diseases, including erectile dysfunction, chronic obstructive pulmonary disease (COPD), and psoriasis. The sulfonamide moiety is a common feature in many PDE inhibitors, and biaryl sulfonamides synthesized using this compound could represent a novel class of these inhibitors.

Experimental Workflow for PDE Inhibitor Synthesis

The synthesis of biaryl sulfonamide PDE inhibitors would follow a similar Suzuki-Miyaura coupling protocol as described for the anticancer agents. The key difference would be the choice of the coupling partners to generate the desired final molecule.

pde_synthesis_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Aryl Halide Aryl Halide Suzuki Coupling Suzuki Coupling Aryl Halide->Suzuki Coupling This compound This compound This compound->Suzuki Coupling Biaryl Sulfonamide Biaryl Sulfonamide Suzuki Coupling->Biaryl Sulfonamide Enzyme Assay Enzyme Assay Biaryl Sulfonamide->Enzyme Assay PDE Inhibition PDE Inhibition Enzyme Assay->PDE Inhibition

Workflow for PDE inhibitor synthesis and testing.

Quantitative Data for PDE Inhibition

While specific data for biaryl sulfonamides derived directly from this compound as PDE inhibitors is not yet widely available, the following table presents data for structurally related sulfonamide-based PDE inhibitors.

Compound ClassTargetIC₅₀ (nM)
Sildenafil AnaloguesPDE50.1 - 2.5
Boron-based InhibitorsPDE4Submicromolar

Signaling Pathway of PDE Inhibition

PDE inhibitors increase the intracellular levels of cAMP or cGMP, leading to the activation of downstream signaling pathways that mediate various physiological responses, such as smooth muscle relaxation.

pde_pathway PDE Inhibitor PDE Inhibitor PDE PDE PDE Inhibitor->PDE Inhibition cAMP/cGMP cAMP/cGMP PDE->cAMP/cGMP Degrades Protein Kinase A/G Protein Kinase A/G cAMP/cGMP->Protein Kinase A/G Activates Cellular Response Cellular Response Protein Kinase A/G->Cellular Response

Mechanism of action of PDE inhibitors.

This compound is a highly valuable building block for the synthesis of novel biaryl sulfonamides with significant potential in drug discovery. The Suzuki-Miyaura coupling provides a robust and efficient method for incorporating this moiety into diverse molecular scaffolds. The resulting compounds have shown promise as both anticancer agents and phosphodiesterase inhibitors, highlighting the broad therapeutic potential of this chemical class. Further exploration of derivatives of this compound is warranted to fully exploit its potential in the development of new and effective medicines.

References

Application Notes and Protocols for Reactions Involving 4-Boronobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for common reactions involving 4-boronobenzenesulfonic acid, a versatile building block in organic synthesis and drug discovery. The information is intended to guide researchers in setting up, monitoring, and optimizing these reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[1][2] this compound serves as a water-soluble and stable boronic acid partner in these couplings.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the desired biaryl product and regenerate the active catalyst.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Regeneration Drug_Discovery_Workflow cluster_0 Synthesis cluster_1 Screening & Optimization 4-BSA This compound Coupling Suzuki-Miyaura Coupling 4-BSA->Coupling Derivatives Library of Sulfonamide Derivatives Coupling->Derivatives Screening Biological Screening (e.g., antimicrobial, anticancer) Derivatives->Screening Lead_ID Lead Identification Screening->Lead_ID Lead_Opt Lead Optimization Lead_ID->Lead_Opt Lead_Opt->Coupling Iterative Synthesis Preclinical Preclinical Studies Lead_Opt->Preclinical Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Setup Degas Degassing (Inert Atmosphere) Setup->Degas Reaction Heating & Stirring Degas->Reaction Monitor Reaction Monitoring (TLC, HPLC, GC) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup (Quenching, Extraction, Washing) Monitor->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes: 4-Boronobenzenesulfonic Acid in the Synthesis of Enzyme Inhibitors

Application Notes and Protocols for the Quantification of 4-Boronobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Boronobenzenesulfonic acid, a compound of interest in synthetic chemistry and pharmaceutical development. The following protocols are based on established analytical techniques for similar aryl boronic and sulfonic acids and can be adapted and validated for specific research needs.

Introduction

This compound possesses both a boronic acid and a sulfonic acid moiety, presenting unique analytical challenges and opportunities. The sulfonic acid group imparts high polarity, which can lead to poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. Conversely, the aromatic ring provides a chromophore suitable for UV detection. The boronic acid group offers potential for selective derivatization or specific detection methods. This document outlines several analytical approaches for the accurate quantification of this compound.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different techniques applicable to the quantification of this compound and its analogs.

Analytical MethodAnalyte/AnalogLinearity (r²)RangeAccuracy (%)Precision (%RSD)Limit of Quantitation (LOQ)Reference
UPLC-ESI-MS Various Boronic Acids>0.98 (UV response)1 - 100 µg/mL97.1 - 105.7< 2.01.0 µg/mL[1][2]
HPLC-UV 4-Aminobenzene sulfonamide0.999LOQ - 200% of limit85 - 115Not SpecifiedNot Specified[3]
HPLC with Post-Column Derivatization (Fluorescence) Phenylboronic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1 µM[4]
UV-Vis Spectrophotometry with Chemometrics p-Toluene sulfonic acid>0.995 - 125 mg/L84.8 - 117.90.8613.8 µg/L[5]
Quantitative NMR (qNMR) GeneralExcellentWideHighHighAnalyte dependent[6][7][8]
Potentiometric Titration Boric AcidNot ApplicableNot ApplicableHighHighAnalyte dependent[9]

Note: Data for analogs are presented to provide a framework for method development and validation for this compound. RSD refers to Relative Standard Deviation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a widely accessible and robust method for the quantification of aromatic compounds. Due to the polar nature of the sulfonic acid group, a mixed-mode column or an ion-pairing agent may be necessary to achieve adequate retention.[10]

a. Mixed-Mode Chromatography Protocol

  • Instrumentation: HPLC system with a UV detector.

  • Column: Mixed-mode column (e.g., Primesep P, 4.6 x 150 mm, 5 µm) possessing both reversed-phase and cation-exchange characteristics.[11]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm or 254 nm.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic acid) to a known concentration. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve using a series of standard solutions of this compound of known concentrations.

b. Ion-Pair Chromatography Protocol

  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: A mixture of methanol and an aqueous solution of 0.02 M tetrabutylammonium sulfate as the ion-pairing agent.[13] The organic content should be optimized to achieve a suitable retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm or 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: As described in the mixed-mode protocol.

  • Quantification: As described in the mixed-mode protocol.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte, instead relying on a certified internal standard.[6][7][8]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with a known purity that does not have signals overlapping with the analyte. Maleic acid or 3,5-bis(trifluoromethyl) benzoic acid are potential candidates.[6]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., D₂O or DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.[7]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for a precision better than 1%).[7]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculation of Purity: The purity of the analyte (P_analyte) can be calculated using the following formula:

    P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Potentiometric Titration

This method is suitable for determining the concentration of the boronic acid moiety. Boric acid is a weak acid, and its acidity can be enhanced by the addition of a polyol (e.g., mannitol or glycerol) to form a more stable and acidic complex.[9]

  • Instrumentation: Potentiometer with a pH electrode.

  • Titrant: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

  • Reagents: Mannitol or glycerol.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in deionized water.

    • Add an excess of mannitol (e.g., 1 g per 25 mL of sample solution).

  • Procedure:

    • Immerse the pH electrode in the sample solution.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

    • The equivalence point is determined from the inflection point of the titration curve (a plot of pH versus titrant volume). The first equivalence point will correspond to the sulfonic acid group, and the second, in the presence of mannitol, will correspond to the boronic acid group.

  • Calculation: The concentration of this compound can be calculated from the volume of NaOH used to reach the second equivalence point.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_quant Quantification start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter titration Potentiometric Titration dissolve->titration hplc HPLC-UV filter->hplc qnmr qNMR filter->qnmr cal_curve Calibration Curve hplc->cal_curve is_calc Internal Standard Calculation qnmr->is_calc ep_calc Equivalence Point Calculation titration->ep_calc result Report Concentration/Purity cal_curve->result is_calc->result ep_calc->result Method_Selection_Logic start Start: Need to Quantify This compound matrix Complex Sample Matrix? start->matrix sensitivity High Sensitivity Required? matrix->sensitivity No hplc Use HPLC-UV/MS matrix->hplc Yes primary_method Primary Method Required? sensitivity->primary_method No derivatization Consider Derivatization (LC-MS/MS or Fluorescence) sensitivity->derivatization Yes qnmr Use qNMR primary_method->qnmr Yes titration Use Potentiometric Titration (for bulk material) primary_method->titration No

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Boronobenzenesulfonic Acid with Aryl Halides and Triflates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds that are prevalent in pharmaceuticals and functional materials.[1] This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-boronobenzenesulfonic acid with a variety of aryl halides (iodides, bromides) and triflates.

This compound is a particularly useful reagent due to its water solubility, which allows for the use of environmentally benign aqueous solvent systems.[2] The resulting biaryl sulfonic acids are important intermediates in the synthesis of various compounds, including potential follicle-stimulating hormone (FSH) antagonists and other biologically active molecules.[3]

The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the aryl halide or triflate to a palladium(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[2][4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Key Advantages of Using this compound:

  • Water Solubility: Enables the use of aqueous or mixed aqueous/organic solvent systems, which are often considered "greener" and can simplify product isolation.[2]

  • Stability: Boronic acids are generally stable, easy to handle, and have low toxicity compared to other organometallic reagents.[5]

  • Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups on both coupling partners.[5]

Reactivity of Coupling Partners:

The reactivity of the aryl electrophile in the oxidative addition step generally follows the order: R-I > R-OTf > R-Br >> R-Cl.[2] While aryl chlorides are the most challenging substrates, specialized catalyst systems with bulky, electron-rich phosphine ligands have been developed to facilitate their coupling.[5]

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling of this compound is outlined below. This process involves the careful setup of the reaction under an inert atmosphere, followed by heating, monitoring, and purification of the final product.

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Combine this compound, aryl halide/triflate, base, catalyst, and ligand in a Schlenk flask. add_solvent Add degassed solvent(s) via syringe. prep_reagents->add_solvent degas Degas the reaction mixture (e.g., freeze-pump-thaw or argon bubbling). add_solvent->degas heat_stir Heat the reaction mixture to the desired temperature with vigorous stirring. degas->heat_stir monitor Monitor reaction progress by TLC or LC-MS. heat_stir->monitor cool_quench Cool the reaction to room temperature and quench if necessary. monitor->cool_quench extract Perform aqueous work-up and extract with an organic solvent. cool_quench->extract dry_concentrate Dry the organic layer and concentrate in vacuo. extract->dry_concentrate purify Purify the crude product by column chromatography or recrystallization. dry_concentrate->purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides and triflates with phenylboronic acid derivatives, which can serve as a starting point for optimizing the coupling with this compound.

EntryAryl Halide/TriflateBoronic Acid DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001295
24-Iodobenzonitrile4-Methylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane1001692
34-TriflyloxyacetophenonePhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)Cs₂CO₃ (3)THF802488
41-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)801290
54-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄ (3)Toluene1002485
64-BromoanisolePhenylboronic acidPd/C (5)-K₂CO₃ (2)EtOH/H₂O (1:1)80498

Detailed Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides and triflates. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides in Aqueous Media

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide or iodide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, PPh₃) (if not using Pd(PPh₃)₄) (2-10 mol%)

  • A suitable base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., Toluene/Water, 1,4-Dioxane/Water, Ethanol/Water)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, the palladium catalyst, the phosphine ligand (if required), and the base.

  • Add the degassed solvent system via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl sulfonic acid.

Protocol 2: General Procedure for Coupling with Aryl Triflates

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl triflate (1.0 equivalent)

  • Palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)

  • A suitable phosphine ligand (e.g., PCy₃, P(t-Bu)₃) (2-10 mol%)

  • A suitable base (e.g., Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous aprotic solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Follow steps 1-3 from Protocol 1, using the appropriate aryl triflate, catalyst, ligand, base, and anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the work-up and purification steps 6-11 from Protocol 1.

Disclaimer: These protocols are intended as a general guide. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions. Reaction conditions may require optimization for specific substrates to achieve the best results.

References

Protecting Group Strategies for Boronic Acids in Multi-Step Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2] However, the inherent instability of many boronic acids presents a significant challenge in multi-step synthetic sequences.[1][3] Issues such as protodeboronation, oxidation, and formation of trimeric boroxines can lead to low yields and purification difficulties.[1][4] To circumvent these problems, the use of protecting groups to temporarily mask the boronic acid functionality has become a crucial strategy, enabling the survival of this versatile functional group through a wide range of reaction conditions.[3][5]

This document provides a detailed overview of common protecting group strategies for boronic acids, with a focus on their application in multi-step synthesis. It includes a comparison of different protecting groups, detailed experimental protocols for their installation and removal, and visual workflows to guide the synthetic chemist.

Commonly Used Boronic Acid Protecting Groups

Several protecting groups have been developed, each with its own unique set of properties regarding stability, ease of installation, and conditions for removal. The choice of an appropriate protecting group is dictated by the specific reaction sequence and the compatibility of the protecting group with the reagents and conditions employed in subsequent steps. The most widely used protecting groups include pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, 1,8-diaminonaphthalene (dan) amides, and trifluoroborate salts.[1][6][7]

Pinacol Esters

Pinacol boronate esters are among the most popular choices for protecting boronic acids due to their general stability and ease of handling.[1] They are sufficiently stable for purification by column chromatography and can often be used directly in Suzuki-Miyaura coupling reactions.[1] However, their removal to regenerate the free boronic acid can sometimes require harsh acidic conditions and heating, which may not be suitable for complex or sensitive substrates.[1][8]

N-Methyliminodiacetic Acid (MIDA) Boronates

N-methyliminodiacetic acid (MIDA) has emerged as a powerful protecting group that confers exceptional stability to the boronic acid moiety.[9][10] MIDA boronates are crystalline, benchtop-stable solids that are compatible with a wide array of synthetic reagents and are readily purified by silica gel chromatography.[9][11] The boronic acid can be unmasked under mild basic conditions, making MIDA an excellent choice for iterative cross-coupling strategies and the synthesis of complex molecules.[10][11] The stability of MIDA boronates is attributed to the formation of a coordinatively saturated, sp³-hybridized boron center, which attenuates its reactivity.[12]

1,8-Diaminonaphthalene (dan) Amides

The 1,8-diaminonaphthalene (dan) protecting group forms a very stable five-membered ring with the boron atom.[1] The lone pairs of the nitrogen atoms donate electron density to the empty p-orbital of boron, significantly reducing its Lewis acidity and reactivity.[1] This makes R-B(dan) derivatives highly stable under a broad range of conditions.[1] Deprotection is typically achieved under acidic conditions.[1]

Trifluoroborate Salts

Potassium organotrifluoroborates are crystalline, air- and moisture-stable solids that serve as excellent surrogates for boronic acids.[7][9] They are compatible with many reaction conditions but can be challenging to purify by chromatography.[9] Hydrolysis to the corresponding boronic acid can be achieved under acidic conditions or with the aid of a Lewis acid.[13]

Quantitative Data Summary

The following tables summarize the stability and reaction conditions for the most common boronic acid protecting groups.

Table 1: Stability of Common Boronic Acid Protecting Groups

Protecting GroupStructureStability to ChromatographyGeneral Stability
Pinacol Cyclic boronic esterYes[1]Good, but susceptible to hydrolysis under acidic or basic conditions.[3][8]
MIDA Tridentate chelateYes[9][10]Excellent; stable to a wide range of reagents, including mild acids and bases.[9][14]
dan DiamideYesVery high; stable under a wide range of conditions.[1][5]
Trifluoroborate SaltNo[9]Excellent; stable to air and moisture.[7][9]

Table 2: Protection and Deprotection Conditions

Protecting GroupProtection ConditionsDeprotection Conditions
Pinacol Reaction with pinacol, often with azeotropic removal of water.[15]Acidic hydrolysis (e.g., HCl), often with heating.[1] Oxidative cleavage with NaIO₄.[2] Transesterification with other boronic acids.[2]
MIDA Condensation with N-methyliminodiacetic acid, typically with azeotropic removal of water or using a dehydrating agent.[16][17]Mild basic hydrolysis (e.g., aq. NaOH, NaHCO₃).[1][14]
dan Treatment with 1,8-diaminonaphthalene under Dean-Stark conditions.[5]Acidic hydrolysis.[1]
Trifluoroborate Reaction with KHF₂.[5]Hydrolysis with silica gel or under acidic conditions.[2][13]

Experimental Protocols

Protocol 1: Protection of a Phenylboronic Acid with N-Methyliminodiacetic Acid (MIDA)

This protocol describes a general procedure for the formation of a MIDA boronate ester.

Materials:

  • Phenylboronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)[16]

  • Anhydrous Toluene[16]

  • Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus

Procedure:

  • To the round-bottom flask, add the phenylboronic acid and N-methyliminodiacetic acid.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, collecting the water in the Dean-Stark trap.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by silica gel chromatography or recrystallization.[10]

Protocol 2: Deprotection of a MIDA Boronate

This protocol outlines the mild basic hydrolysis of a MIDA boronate to regenerate the free boronic acid.

Materials:

  • MIDA-protected boronic acid (1.0 equiv)

  • Tetrahydrofuran (THF)

  • 1 M aqueous Sodium Hydroxide (NaOH) solution[14]

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the MIDA boronate in THF in a round-bottom flask.

  • Add the 1 M aqueous NaOH solution and stir the mixture at room temperature for 10-30 minutes.[14]

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1 M HCl to pH ~2.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude boronic acid.

  • The boronic acid can be used in the next step without further purification or can be purified if necessary.

Protocol 3: Protection of a Boronic Acid with Pinacol

This protocol describes a general method for the formation of a pinacol boronate ester.

Materials:

  • Boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous Toluene or Hexane

  • Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus

Procedure:

  • To the round-bottom flask, add the boronic acid and pinacol.

  • Add anhydrous toluene or hexane.

  • Heat the reaction mixture to reflux and stir for 1-3 hours, collecting water in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol boronate ester can often be used directly or purified by silica gel chromatography.[1]

Protocol 4: Deprotection of a Pinacol Boronate Ester

This protocol describes the acidic hydrolysis of a pinacol boronate ester.

Materials:

  • Pinacol boronate ester (1.0 equiv)

  • Acetone or THF

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the pinacol boronate ester in acetone or THF.

  • Add 1 M aqueous HCl and stir the mixture at room temperature or with gentle heating.[1]

  • Monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or chromatography.

Visualization of Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of boronic acids.

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_synthesis Multi-Step Synthesis cluster_deprotection Deprotection Boronic Acid Boronic Acid Protection Reaction Protection Boronic Acid->Protection Reaction Protecting Group Reagent Protecting Group Reagent Protecting Group Reagent->Protection Reaction Protected Boronic Acid Protected Boronic Acid Protection Reaction->Protected Boronic Acid Synthetic Steps Various Reaction Conditions Protected Boronic Acid->Synthetic Steps Protected Intermediate Protected Intermediate Deprotection Reaction Deprotection Protected Intermediate->Deprotection Reaction Deprotection Reagent Deprotection Reagent Deprotection Reagent->Deprotection Reaction Final Boronic Acid Regenerated Boronic Acid Deprotection Reaction->Final Boronic Acid

Caption: General workflow for boronic acid protection and deprotection in multi-step synthesis.

MIDA_Strategy Start Starting Boronic Acid Protection Protection with MIDA Start->Protection MIDA_Boronate Stable MIDA Boronate Protection->MIDA_Boronate Reaction1 Synthetic Transformation 1 MIDA_Boronate->Reaction1 Intermediate1 MIDA-Protected Intermediate 1 Reaction1->Intermediate1 Reaction2 Synthetic Transformation 2 Intermediate1->Reaction2 Intermediate2 MIDA-Protected Intermediate 2 Reaction2->Intermediate2 Deprotection Mild Basic Hydrolysis Intermediate2->Deprotection FinalProduct Final Product with Free Boronic Acid Deprotection->FinalProduct

Caption: Logical flow for a multi-step synthesis using MIDA as a boronic acid protecting group.

Conclusion

The strategic use of protecting groups is paramount for the successful application of boronic acids in complex, multi-step organic synthesis. The choice of protecting group should be carefully considered based on the stability requirements of the synthetic route and the orthogonality of the deprotection conditions. MIDA boronates, in particular, offer a robust and versatile platform for the synthesis of complex molecules due to their exceptional stability and mild deprotection protocol. The experimental procedures and workflows provided herein serve as a practical guide for researchers in the fields of organic synthesis and drug development to effectively utilize these powerful tools.

References

Application Note: A Scalable Synthesis Protocol for 4-Boronobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Boronobenzenesulfonic acid and its derivatives are bifunctional reagents of significant interest in medicinal chemistry and materials science. The presence of both a boronic acid moiety, which is crucial for Suzuki-Miyaura cross-coupling reactions, and a highly polar sulfonic acid group imparts unique solubility and reactivity characteristics. These attributes make them valuable building blocks for synthesizing complex pharmaceutical intermediates and functional materials. This document provides a detailed, scalable protocol for the synthesis of this compound, focusing on robust reaction conditions, purification strategies suitable for large-scale production, and critical safety considerations.

Overall Reaction Scheme

The multi-step synthesis starts from commercially available 4-bromobenzenesulfonyl chloride, proceeds through a sulfonamide-protected intermediate to facilitate the boronation step, and concludes with hydrolysis to yield the final product.

Step 1: Protection 4-Bromobenzenesulfonyl chloride → N,N-Diethyl-4-bromobenzenesulfonamide

Step 2: Borylation N,N-Diethyl-4-bromobenzenesulfonamide → N,N-Diethyl-4-(dihydroxyboryl)benzenesulfonamide

Step 3: Deprotection/Hydrolysis N,N-Diethyl-4-(dihydroxyboryl)benzenesulfonamide → this compound

Experimental Protocols

Protocol 1: Synthesis of N,N-Diethyl-4-bromobenzenesulfonamide (Intermediate 1)

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Diethylamine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • 10 L Jacketed Glass Reactor with overhead stirrer

  • Addition funnel

  • Temperature probe

  • Rotary evaporator

Procedure:

  • In a fume hood, charge the 10 L reactor with 4-bromobenzenesulfonyl chloride (1.0 kg, 3.91 mol) and anhydrous dichloromethane (5 L).

  • Cool the stirred suspension to 0 °C using a circulating chiller.

  • In a separate vessel, prepare a solution of diethylamine (0.34 kg, 4.69 mol, 1.2 eq) and triethylamine (0.44 kg, 4.30 mol, 1.1 eq) in anhydrous DCM (1 L).

  • Add the diethylamine/triethylamine solution dropwise to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding 1 M HCl (2 L).

  • Transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution (2 x 2 L) and brine (2 L).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from ethanol/water to afford pure N,N-diethyl-4-bromobenzenesulfonamide.

Protocol 2: Scale-up Synthesis of this compound

This procedure details the core borylation and deprotection steps. A known method for aryl boronic acid synthesis involves the reaction of an aryl Grignard reagent with a trialkyl borate at low temperatures, followed by hydrolysis.[1][2] This protocol adapts that principle for the protected intermediate.

Materials:

  • N,N-Diethyl-4-bromobenzenesulfonamide (Intermediate 1)

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Sulfuric Acid (H2SO4), concentrated

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

Equipment:

  • 20 L Jacketed Glass Reactor with overhead stirrer and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Addition funnel

  • Temperature probe

Procedure:

  • Grignard Formation:

    • Dry all glassware thoroughly. Charge the 20 L reactor with magnesium turnings (114 g, 4.70 mol, 1.5 eq) and a crystal of iodine under a nitrogen atmosphere.

    • Add 500 mL of anhydrous THF.

    • Dissolve N,N-diethyl-4-bromobenzenesulfonamide (960 g, 3.14 mol) in anhydrous THF (8 L). Add approximately 10% of this solution to the magnesium suspension to initiate the reaction.

    • Once the Grignard reaction initiates (indicated by heat evolution and color change), add the remaining solution dropwise, maintaining a gentle reflux.

    • After addition, continue to stir at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.

  • Borylation Reaction:

    • In a separate dry 50 L reactor, charge triisopropyl borate (885 g, 4.70 mol, 1.5 eq) and anhydrous THF (5 L).

    • Cool this solution to -70 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the triisopropyl borate solution via cannula transfer, keeping the internal temperature below -60 °C. This low temperature is critical to prevent the formation of byproducts.[1]

    • After the addition is complete, stir the mixture at -70 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • Hydrolysis and Deprotection:

    • Cool the reaction mixture to 0 °C. Slowly and carefully add 10% aqueous H2SO4 (5 L) to hydrolyze the borate ester.[2] The mixture will separate into two layers.

    • Separate the layers. The intermediate, N,N-diethyl-4-(dihydroxyboryl)benzenesulfonamide, is in the organic layer.

    • To achieve deprotection, add the organic layer to a solution of concentrated H2SO4 (2 L) in water (4 L) and heat to reflux for 24 hours.

    • Monitor the deprotection by LC-MS.

Protocol 3: Purification of this compound

Purification of highly polar boronic acids can be challenging. A robust method involves converting the product into a salt with a base, washing away organic impurities, and then re-acidifying to precipitate the pure product.[3]

Materials:

  • Crude this compound reaction mixture

  • Sodium Hydroxide (NaOH) solution (20% w/v)

  • Diethyl ether or other suitable water-immiscible solvent[3]

  • Hydrochloric Acid (HCl), concentrated

  • Activated Carbon

Procedure:

  • Cool the crude acidic solution from the previous step to room temperature.

  • Slowly basify the solution with 20% NaOH until the pH is >12. This converts the sulfonic acid and boronic acid into their respective sodium salts.

  • Wash the aqueous solution with diethyl ether (3 x 5 L) to remove non-polar organic impurities.[3]

  • Treat the aqueous layer with activated carbon (50 g) and stir for 1 hour to remove colored impurities. Filter through a pad of celite.

  • Cool the clear filtrate to 0-5 °C in an ice bath.

  • Slowly acidify the solution with concentrated HCl with vigorous stirring. The this compound will precipitate as a white solid.

  • Collect the solid by filtration, wash with a small amount of ice-cold water, and dry under vacuum at 50 °C.

Data Presentation

Table 1: Summary of Process Parameters and Expected Results

StepKey ReactantScale (mol)Key ParameterValueTypical Yield (%)Purity (by HPLC)
1. Protection 4-Bromobenzenesulfonyl chloride3.91Temperature0-5 °C85-95%>98%
2. Borylation N,N-Diethyl-4-bromobenzenesulfonamide3.14Temperature-70 to -60 °C60-70% (crude)~80%
3. Deprotection Crude Boronic Ester~2.0TemperatureReflux (~100 °C)N/A (in situ)N/A
4. Purification Crude this compound~2.0Precipitation pH<280-90% (from crude)>99%
Overall 4-Bromobenzenesulfonyl chloride3.91--45-55% >99%

Safety Protocols

Industrial-scale synthesis with organoboron compounds requires strict adherence to safety protocols to mitigate hazards.[4] A thorough risk assessment must be conducted before commencing any large-scale reaction.

Table 2: Key Hazards and Mitigation Strategies

HazardMitigation Measures
Pyrophoric/Reactive Reagents Grignard reagents can be pyrophoric. Handle under an inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including fire-retardant lab coats and safety glasses.[5]
Flammable Solvents THF and diethyl ether are highly flammable. Use in a well-ventilated area with explosion-proof equipment. Ground all equipment to prevent static discharge. Ensure appropriate fire suppression systems are readily available.[5]
Exothermic Reactions Grignard formation and acid-base neutralization are highly exothermic. Monitor the reaction temperature closely with calibrated probes. Use a reactor with a reliable cooling system. For large-scale reactions, employ a semi-batch process to control the rate of reagent addition and manage heat generation.[4]
Corrosive Materials Concentrated acids (H2SO4, HCl) and bases (NaOH) are highly corrosive. Handle with extreme care using appropriate PPE, including acid-resistant gloves and face shields.
Toxic Byproducts Diborane, a potential byproduct, is highly toxic and flammable. Reactions should be conducted in a closed system with a scrubbing apparatus to neutralize any gaseous byproducts.[4]

Visualizations

G cluster_start Starting Materials cluster_proc1 Step 1: Protection cluster_proc2 Step 2: Borylation cluster_proc3 Step 3: Hydrolysis & Purification cluster_end Final Product A 4-Bromobenzenesulfonyl Chloride P1 Sulfonamide Formation (DCM, 0°C) A->P1 B Diethylamine B->P1 W1 Workup & Recrystallization P1->W1 P2 Grignard Formation (Reflux) W1->P2 Protected Intermediate C Mg, THF C->P2 D Triisopropyl Borate P3 Borylation Reaction (-70°C) D->P3 P2->P3 Grignard Reagent P4 Acid Hydrolysis & Deprotection (Reflux) P3->P4 Crude Borate Ester P5 Purification via Salt Formation (Base -> Acid) P4->P5 Crude Product Z Pure 4-Boronobenzenesulfonic Acid P5->Z

Caption: Scalable synthesis workflow for this compound.

G cluster_hazards Primary Hazards cluster_mitigation Mitigation Strategies cluster_controls Specific Control Measures H1 Chemical Reactivity (Exothermic, Pyrophoric) C1 Inert Atmosphere H1->C1 C2 Jacketed Reactor with Chiller H1->C2 C5 Standard Operating Procedures (SOPs) H1->C5 C6 Risk Assessment H1->C6 C7 Fire-Retardant Coat, Safety Glasses, Gloves H1->C7 H2 Flammability (Solvents) C3 Ventilation & Explosion-Proof Equip. H2->C3 H2->C5 H2->C6 H2->C7 H3 Toxicity & Corrosivity (Reagents, Byproducts) C4 Gas Scrubber H3->C4 H3->C5 H3->C6 H3->C7 M1 Engineering Controls M2 Administrative Controls M3 Personal Protective Equipment (PPE) C1->M1 C2->M1 C3->M1 C4->M1 C5->M2 C6->M2 C7->M3

Caption: Logical relationship between hazards and mitigation strategies.

References

Troubleshooting & Optimization

Technical Support Center: 4-Boronobenzenesulfonic Acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yields in Suzuki-Miyaura cross-coupling reactions involving 4-boronobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with this compound, an electron-deficient and water-soluble boronic acid, can often be attributed to several key factors. A systematic approach to troubleshooting should involve examining the following:

  • Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly prevalent with electron-deficient boronic acids.

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for an efficient reaction.

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation, but an inappropriate base can promote side reactions.

  • Solvent System: The polarity and protic nature of the solvent can influence the solubility of reactants and the stability of the boronic acid.

  • Reaction Temperature and Time: These parameters need to be optimized to ensure complete reaction without promoting catalyst decomposition or side reactions.

Q2: What is protodeboronation and how can I minimize it for this compound?

A2: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a hydrogen atom from a proton source (like water or protic solvents), leading to the formation of benzenesulfonic acid as a byproduct and consequently lowering the yield of the desired coupled product. This side reaction is often accelerated by high temperatures and prolonged reaction times.

To minimize protodeboronation:

  • Use Milder Bases: Strong bases can promote this side reaction. Consider using milder bases like K₃PO₄ or Cs₂CO₃.

  • Anhydrous Conditions: While this compound is water-soluble, minimizing the amount of water by using anhydrous solvents can reduce the primary proton source.

  • Protect the Boronic Acid: In some cases, converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester), can be beneficial. These esters can then slowly release the boronic acid under the reaction conditions, keeping its concentration low and reducing the likelihood of protodeboronation.

  • Optimize Reaction Time and Temperature: Aim for the shortest reaction time and lowest temperature necessary for the reaction to proceed to completion.

Q3: How does the choice of base impact the reaction yield?

A3: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. However, the basicity and nature of the base can significantly affect the reaction outcome.

  • Strong vs. Weak Bases: Stronger bases can accelerate the reaction but may also promote side reactions like protodeboronation and catalyst decomposition. Weaker bases are often a better choice for sensitive substrates.

  • Inorganic Bases: Commonly used inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice can depend on the solvent and the specific coupling partners.

  • Solubility: The solubility of the base in the chosen solvent system is important for achieving a homogeneous reaction mixture and consistent results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive CatalystEnsure the palladium catalyst is not degraded. Use fresh catalyst or a pre-catalyst that is activated in situ. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Inefficient TransmetalationThe boronic acid may not be sufficiently activated. Try a different base (e.g., switch from a carbonate to a phosphate) or a different solvent system to improve base solubility and boronate formation.
Poor Oxidative AdditionThe aryl halide partner might be unreactive (e.g., aryl chlorides). Consider using a more active catalyst system with electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).
Significant Protodeboronation Reaction conditions are too harsh.Lower the reaction temperature. Screen for a milder base (e.g., K₃PO₄). Reduce the reaction time by closely monitoring the reaction progress.
Presence of excess protic sources.If possible with your substrate's solubility, consider using anhydrous solvents.
Formation of Homocoupled Products Presence of OxygenThoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Inefficient Cross-CouplingA slow cross-coupling reaction can favor homocoupling. Optimize the catalyst, ligand, and base to accelerate the desired reaction pathway.
Inconsistent Yields Reagent QualityEnsure the purity of this compound, aryl halide, base, and solvent. Water content in solvents and reagents can be a critical variable.
Incomplete DissolutionDue to the polar nature of this compound, ensure it is fully dissolved in the chosen solvent system. A biphasic system might require a phase-transfer catalyst.

Data Presentation

The following tables provide starting points for reaction optimization based on general findings for Suzuki-Miyaura couplings. Optimal conditions for this compound may vary and require specific screening.

Table 1: Effect of Base on Suzuki Coupling Yield (General Observations)

BaseTypical Solvent(s)Relative StrengthGeneral ApplicabilityPotential Issues
K₂CO₃Toluene/Water, Dioxane/Water, Ethanol/WaterModerateWidely applicable for many substrates.Can be less effective for challenging couplings.
Cs₂CO₃Dioxane, Toluene, THFStrongOften provides higher yields, especially for less reactive partners.Higher cost, can promote decomposition of sensitive substrates.
K₃PO₄Toluene, DioxaneStrongVery effective for a broad range of substrates, including aryl chlorides.Can be very basic, potentially leading to side reactions.
Na₂CO₃Ethanol/Water, DMF/WaterModerateA common and cost-effective choice.May not be strong enough for all reactions.

Table 2: Common Catalyst/Ligand Systems for Suzuki Couplings

Catalyst PrecursorLigandTypical SubstratesNotes
Pd(PPh₃)₄PPh₃ (in situ)Aryl iodides and bromidesA classic catalyst, but can be slow for less reactive substrates.
Pd(OAc)₂Buchwald Ligands (e.g., SPhos, XPhos)Aryl bromides and chloridesHighly active systems for challenging couplings.
PdCl₂(dppf)dppfWide range of aryl halidesA robust and commonly used catalyst system.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This is a generalized starting protocol. The amounts and conditions should be optimized for your specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., a mixture of an organic solvent like dioxane or toluene and water to dissolve the this compound) via syringe.

    • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required). Suspend it in a small amount of degassed solvent and add it to the reaction flask via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers. The product's solubility will determine whether it is in the organic or aqueous layer. If the product is also a sulfonic acid, it may remain in the aqueous phase.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If the product is in the aqueous layer, extraction with a suitable organic solvent after pH adjustment might be necessary.

  • Purification:

    • Purify the crude product by an appropriate method, such as flash column chromatography or recrystallization.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic This compound (Ar'-B(OH)₂) Base Base Boronic->Base Activation Boronate Ar'-B(OH)₃⁻ Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Purity & Integrity (Boronic Acid, Halide, Catalyst, Base, Solvent) Start->CheckReagents CheckSetup Verify Inert Atmosphere Setup (Degassing, Inert Gas Purge) CheckReagents->CheckSetup Protodeboronation Is Protodeboronation Occurring? (Check for benzenesulfonic acid byproduct) CheckSetup->Protodeboronation OptimizeBase Optimize Base (Try milder base: K₃PO₄, Cs₂CO₃) Protodeboronation->OptimizeBase Yes Homocoupling Is Homocoupling Observed? Protodeboronation->Homocoupling No OptimizeTempTime Optimize Temperature & Time (Lower temp, shorter time) OptimizeBase->OptimizeTempTime Success Improved Yield OptimizeTempTime->Success ImproveDegassing Improve Degassing Protocol Homocoupling->ImproveDegassing Yes NoReaction Is Starting Material Unchanged? Homocoupling->NoReaction No OptimizeCatalyst Optimize Catalyst System (Screen ligands, increase loading) ImproveDegassing->OptimizeCatalyst OptimizeCatalyst->Success CheckCatalystActivity Verify Catalyst Activity (Use fresh catalyst/ligand) NoReaction->CheckCatalystActivity Yes NoReaction->Success No CheckReactionConditions Re-evaluate Reaction Conditions (Solvent, Temperature) CheckCatalystActivity->CheckReactionConditions CheckReactionConditions->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

Identifying common side products in boronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common side products in boronic acid cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in boronic acid cross-coupling reactions?

A1: The most frequently encountered side products in Suzuki-Miyaura and related cross-coupling reactions include:

  • Homocoupling Product: The formation of a biaryl compound derived from the coupling of two boronic acid molecules.[1][2]

  • Protodeboronation Product: The replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom on the starting material.[3][4]

  • Dehalogenation Product: The reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom.[2][5]

  • β-Hydride Elimination Product: Formation of an alkene when using aliphatic boronic substrates that contain β-hydrogens.[2][6][7]

  • Palladium Black: The precipitation of the palladium catalyst from the solution, which can reduce its catalytic activity.[7]

Q2: What causes the homocoupling of boronic acids, and how can it be prevented?

A2: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction. It can be caused by several factors:

  • Presence of Oxygen: The reaction of a Pd(0) catalyst with dioxygen can form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to produce the homocoupled product.[8][9][10][11] Therefore, it is crucial to properly degas the reaction mixture.[2]

  • Pd(II) Species: If the Pd(0) catalyst is not generated efficiently from a Pd(II) precursor, or if oxidative processes are occurring, the remaining Pd(II) can promote the homocoupling of two boronic acid molecules.[2][12]

To prevent homocoupling, you can:

  • Thoroughly Degas: Ensure the reaction mixture and solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solution.[12][13]

  • Use a Pre-catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species.

  • Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without disrupting the catalytic cycle.[12]

Q3: My boronic acid is being replaced by hydrogen (protodeboronation). Why is this happening and what can I do?

A3: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3][4] This side reaction consumes the boronic acid, leading to lower yields. The rate of protodeboronation is highly dependent on the substrate and reaction conditions.

  • Mechanism: The reaction can be catalyzed by either acid or base.[3][14][15] In basic conditions, a boronate species is formed, which then reacts with a proton source (like water) to give the protodeboronated product.[3]

  • Substrate Instability: Heteroaryl boronic acids, particularly those like 2-pyridine boronic acid, are notoriously unstable and prone to protodeboronation.[4] Electron-rich aromatic systems are also more susceptible.[15]

  • Reaction Conditions: High temperatures and the presence of water can accelerate the rate of protodeboronation.[3][16]

Strategies to minimize protodeboronation include:

  • Use Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable than their corresponding boronic acids.[2][17] They act as a "slow release" source of the boronic acid under the reaction conditions.[3][18]

  • Optimize Base and pH: The choice of base is critical. Weaker bases (e.g., K₃PO₄, K₂CO₃) are often preferred over strong bases (e.g., NaOH).[4] The reaction pH is a key factor, as it controls the speciation of the boronic acid.[4]

  • Use Anhydrous Conditions: If possible, using anhydrous solvents can reduce the proton source available for the side reaction.[4]

  • Accelerate the Cross-Coupling: Using more active catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation.[4]

Q4: Why is my aryl halide being dehalogenated?

A4: Dehalogenation is a side reaction where the aryl halide is reduced to the corresponding arene. This occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This Pd-H intermediate can then undergo reductive elimination with the aryl group to produce the dehalogenated byproduct.[2][5]

The Pd-H species can be generated from:

  • Bases: Certain bases can react with the palladium complex.

  • Solvents: Solvents like alcohols can act as a hydride source.[2]

  • Water: Trace amounts of water can also contribute to the formation of Pd-H.[5]

To suppress dehalogenation:

  • Optimize Ligand and Base: Switch to bulkier, more electron-rich ligands and consider using weaker inorganic bases like K₂CO₃ or K₃PO₄.[5]

  • Change Solvent: Use aprotic solvents such as dioxane, THF, or toluene to avoid potential hydride sources.[5]

  • Control Water Content: In aqueous systems, adjusting the water ratio can be beneficial. For anhydrous reactions, ensure all components are thoroughly dried.[5]

Troubleshooting Guide

The following table summarizes common side products and provides potential solutions to mitigate their formation.

Side ProductCommon CausesPotential Solutions
Homocoupling • Presence of oxygen in the reaction mixture.[2][8] • Incomplete reduction of Pd(II) precursor to active Pd(0).[2][12]• Rigorously degas all solvents and the reaction mixture.[12][13] • Use a pre-catalyst that readily generates Pd(0). • Add a mild reducing agent (e.g., potassium formate).[12]
Protodeboronation • Instability of the boronic acid (especially heteroaryl).[4] • Non-optimal pH, presence of water, or high temperatures.[3][4] • Slow rate of the desired cross-coupling reaction.• Use a more stable boronic ester (e.g., MIDA or pinacol).[2][3][18] • Optimize the base (use weaker bases like K₃PO₄).[4] • Use a more active catalyst/ligand system to accelerate the main reaction.[4] • Lower the reaction temperature.
Dehalogenation • Formation of palladium-hydride (Pd-H) species.[2][5] • Use of certain bases or protic solvents (e.g., alcohols).[2]• Use aprotic solvents (e.g., dioxane, toluene).[5] • Screen different, weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[5] • Use bulky, electron-rich phosphine ligands.[5]
β-Hydride Elimination • Use of aliphatic boronic acids with β-hydrogens.[2][6][7]• Use ligands with larger bite angles.[6][7] • Consider using a nickel catalyst.[7] • Increase the rate of oxidative addition by using an aryl iodide and adding a silver salt.[2]

Visualizations

Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the key reaction pathways in Suzuki-Miyaura coupling and a logical workflow for troubleshooting common issues.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR ArPdX->ArPdOR Ligand Exchange ArPdArB Ar-Pd(II)L₂-Ar'₂OR)⁻ ArPdOR->ArPdArB Transmetalation ArAr Ar-Ar' (Product) ArPdArB->ArAr Reductive Elimination ArAr->Pd0 Catalyst Regeneration ArX Ar-X ArX->ArPdX ArBOH2 Ar'B(OH)₂ Boronate Ar'B(OH)₃⁻ ArBOH2->Boronate Activation Base Base (e.g., OH⁻) Base->ArBOH2 Boronate->ArPdOR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_homocoupling Homocoupling Pathway cluster_protodeboronation Protodeboronation Pathway (Base-Catalyzed) Pd0_hc Pd(0)L₂ Peroxo (η²-O₂)PdL₂ Pd0_hc->Peroxo O2 O₂ O2->Peroxo Adduct Adduct Peroxo->Adduct + ArB(OH)₂ ArPdOH trans-ArPd(OH)L₂ Adduct->ArPdOH + ArB(OH)₂ Ar2Pd trans-Ar₂PdL₂ ArPdOH->Ar2Pd Transmetalation ArAr_hc Ar-Ar Ar2Pd->ArAr_hc Reductive Elimination ArBOH2_1 ArB(OH)₂ ArBOH2_1->ArPdOH ArBOH2_2 ArB(OH)₂ ArBOH2_2->Ar2Pd ArBOH2_pd ArB(OH)₂ Boronate_pd ArB(OH)₃⁻ ArBOH2_pd->Boronate_pd Base_pd OH⁻ Base_pd->Boronate_pd ArH Ar-H Boronate_pd->ArH Protonolysis ProtonSource H₂O ProtonSource->ArH Troubleshooting_Workflow start Reaction Start | Low Yield or Multiple Products check_sm Check Starting Materials Purity OK? start->check_sm check_sm->start No, Purify identify Identify Major Side Product(s) by LC-MS/NMR check_sm->identify Yes homocoupling Homocoupling (Ar-Ar)? identify->homocoupling protodeboronation Protodeboronation (Ar-H)? homocoupling->protodeboronation No sol_homo Solution: • Degas reaction mixture thoroughly • Check Pd pre-catalyst quality • Add mild reducing agent homocoupling->sol_homo Yes dehalogenation Dehalogenation (Ar'-H)? protodeboronation->dehalogenation No sol_proto Solution: • Use boronic ester (MIDA/pinacol) • Screen weaker bases (K₃PO₄) • Use more active catalyst/ligand protodeboronation->sol_proto Yes sol_dehalo Solution: • Use aprotic solvent (dioxane) • Screen weaker bases • Use bulkier ligand dehalogenation->sol_dehalo Yes other Other Issue Re-evaluate conditions (temp, solvent, catalyst) dehalogenation->other No

References

Technical Support Center: Optimizing Reactions with 4-Boronobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in reactions involving 4-Boronobenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura cross-coupling reaction involving this compound?

A1: For Suzuki-Miyaura reactions, a typical starting palladium catalyst loading ranges from 0.5 to 5 mol%.[1] For initial screening experiments, a concentration of 1-2 mol% is often a good starting point. The optimal loading is a balance between reaction efficiency and cost, as higher loadings do not always lead to proportionally higher yields or faster reactions.[2][3]

Q2: How does increasing the catalyst loading generally affect the reaction rate and yield?

A2: Increasing catalyst loading typically increases the reaction rate by providing more available active sites for the reactants.[2][4] This can lead to higher yields in a shorter amount of time.[3] However, there is a point of diminishing returns where further increases in catalyst concentration do not significantly improve the yield or rate and may only increase the cost and the difficulty of removing residual metal from the final product.[2] In some cases, excessively high catalyst loading can even lead to the formation of byproducts through side reactions.

Q3: My reaction appears to have stalled. Should I add more catalyst?

A3: While catalyst degradation can cause a reaction to stall, other factors should be investigated first. Adding more catalyst to a stalled reaction is not always effective. First, verify the quality of your reagents and ensure the reaction environment is strictly inert. Oxygen can deactivate the active Pd(0) species and phosphine ligands.[1][5] Also, consider if one of the reagents has been fully consumed by monitoring the reaction with techniques like TLC or LC-MS.[5] If catalyst deactivation is suspected, adding a fresh portion of the catalyst may be beneficial, but it is often better to optimize the initial conditions to prevent deactivation.

Q4: Can this compound itself act as a catalyst?

A4: Yes, boronic acids, in general, can function as catalysts in certain types of reactions, such as amide bond formation or activations of hydroxyl groups.[6][7] This catalytic activity stems from their ability to form reversible covalent bonds with functional groups like diols and carboxylic acids, activating them for subsequent transformations.[6] However, in the context of cross-coupling reactions where it is used as a reagent, its primary role is as a nucleophilic partner, not a catalyst.[8]

Troubleshooting Guide

Issue 1: Low to no product yield despite using a standard catalyst loading.

Possible Cause Troubleshooting Step Explanation
Inactive Catalyst or Ligand Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[1]Palladium catalysts, especially Pd(II) precatalysts, and their associated phosphine ligands can degrade over time due to oxidation.[5] The active species is Pd(0), which must be generated in situ if using a Pd(II) source.[1]
Oxygen Contamination Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[1]Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and can also promote the unwanted homocoupling of the boronic acid.[1][5]
Reagent Purity/Stability Verify the purity of the this compound and the coupling partner. Electron-deficient boronic acids can be prone to protodeboronation.[5]Protodeboronation is a major side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming the starting material without forming the desired product.[5]
Incorrect Base or Solvent Ensure the base is strong enough and soluble in the reaction medium. The solvent system must effectively solubilize all reagents and stabilize the catalytic species.[5]The base is crucial for activating the boronic acid for the transmetalation step. Poor solubility of any component can severely hinder the reaction rate.[5]

Issue 2: Reaction is very slow, even at elevated temperatures.

Possible Cause Troubleshooting Step Explanation
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%).A higher concentration of the catalyst provides more active sites, which can lead to a faster reaction rate.[2]
Poor Ligand Choice For electron-deficient boronic acids, the choice of ligand is critical. Experiment with different phosphine ligands (e.g., bulky, electron-rich ligands like XPhos or SPhos).The ligand stabilizes the palladium center and modulates its reactivity. Challenging couplings often require specialized ligands to facilitate key steps like oxidative addition and reductive elimination.
Low Reactivity of Coupling Partner If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. Aryl halide reactivity generally follows the trend: I > Br > OTf >> Cl.[5]The oxidative addition step is often the rate-limiting step, and its rate is highly dependent on the C-X bond strength of the aryl halide.[5]

Data on Catalyst Loading Optimization

The following tables summarize findings on the effect of catalyst loading from representative studies. While not specific to this compound, they illustrate the general principles of catalyst optimization.

Table 1: Effect of Catalyst Loading on Reaction Time and Yield

This table is a representative example based on a model reaction for the synthesis of tetrazole derivatives.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.5864
21.0572
31.5379
42.01.583
52.50.595
63.00.595
[Data adapted from a study on SiO2-H3BO3 promoted synthesis.[3]]

Table 2: Effect of Catalyst Loading on Suzuki Coupling Conversion

This table shows the conversion of phenylboronic acid with different aryl halides at varying palladium catalyst loadings.

EntryCoupling PartnerCatalyst Loading (% Pd)Temperature (°C)Conversion (%)
14-iodo-benzoic acid0.0170100
24-iodo-benzoic acid0.1Room Temp100
34-bromo-benzoic acid0.0170100
44-bromo-benzoic acid1.0Room Temp15
[Data adapted from a study on aqueous Suzuki-Miyaura coupling reactions.[9]]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Vessel Preparation: Add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.) to an oven-dried reaction flask equipped with a magnetic stir bar.[1]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is often done by evacuating and backfilling the flask three times.[1][5]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.5–2 mol%) and any additional ligand.[1] Then, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[5][10]

  • Monitoring: Monitor the reaction's progress using an appropriate analytical method such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[1]

Protocol 2: Experiment for Optimizing Catalyst Loading

  • Setup: Prepare a series of identical reaction vials, each containing the same amounts of this compound, the aryl halide coupling partner, base, and solvent.

  • Variable Addition: To each vial, add a different amount of the palladium catalyst. For example, in a five-vial experiment, you might test loadings of 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%, and 2.5 mol%.

  • Execution: Place all vials in a parallel synthesis block or a consistently heated oil bath to ensure identical heating. Stir all reactions at the same rate.

  • Analysis: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction mixture. Quench the aliquot and analyze it by LC-MS or GC-MS to determine the percent conversion to the desired product.

  • Evaluation: Plot the percent conversion versus time for each catalyst loading. The optimal loading will be the lowest amount that provides the desired yield in an acceptable timeframe.

Visualizations

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Define Reaction Scope (Substrates, Scale) setup Set up Parallel Reactions (5-6 Vials) start->setup reagents Add Substrates, Base, and Solvent setup->reagents vary_cat Add Variable Catalyst Loading (e.g., 0.5% to 3.0%) reagents->vary_cat run_rxn Run Reactions Under Identical Conditions vary_cat->run_rxn monitor Monitor Progress vs. Time (TLC, LC-MS) run_rxn->monitor plot Plot Yield/Conversion vs. Catalyst Loading monitor->plot optimize Identify Lowest Loading for Desired Outcome plot->optimize confirm Confirm on Larger Scale optimize->confirm

Caption: Experimental workflow for optimizing catalyst loading.

G cluster_outcome start Low or No Yield? check_reagents Check Reagent Quality (Catalyst, Ligand, Substrates) start->check_reagents Start Here check_inert Ensure Strict Inert Atmosphere (Degas Solvents) start->check_inert check_params Verify Reaction Parameters (Base, Solvent, Temp) start->check_params no_change Still No Improvement check_reagents->no_change improvement Yield Improves check_reagents->improvement check_inert->no_change check_inert->improvement check_params->no_change check_params->improvement increase_loading Systematically Increase Catalyst Loading no_change->increase_loading If all else fails end_success Proceed with Optimized Conditions improvement->end_success Problem Solved end_reassess Consider Different Catalyst System or Ligand increase_loading->end_reassess Re-evaluate

Caption: Troubleshooting logic for low-yield reactions.

G pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add + R1-X pd_intermediate R1-Pd(II)L2-X ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal + R2-B(OH)2 (Base) pd_diaryl R1-Pd(II)L2-R2 transmetal->pd_diaryl red_elim Reductive Elimination pd_diaryl->red_elim red_elim->pd0 Regenerates Catalyst product R1-R2 (Product) red_elim->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Best practices for handling and storing 4-Boronobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling, storage, and troubleshooting of 4-Boronobenzenesulfonic acid (also known as 4-sulfophenylboronic acid) for researchers, scientists, and drug development professionals. The following information is compiled from safety data sheets of structurally similar boronic acids and should be used as a guide in conjunction with your institution's specific safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an organoboron compound containing both a sulfonic acid group and a boronic acid group. While specific hazard information for this compound is limited, related boronic acids are known to cause skin and eye irritation.[1][2] Ingestion may be harmful.[1] It is important to handle this compound with appropriate personal protective equipment (PPE).

Q2: What are the proper storage conditions for this compound?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] Many boronic acids are moisture-sensitive and should be stored under an inert gas. For long-term stability, refrigeration is often recommended.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

At a minimum, users should wear a laboratory coat, chemical-resistant gloves, and safety goggles.[1][3] If there is a risk of generating dust, a NIOSH/MSHA approved respirator is necessary. Work should be conducted in a chemical fume hood.

Q4: What materials are incompatible with this compound?

Strong oxidizing agents, strong acids, and strong bases are generally incompatible with boronic acids.[3][4] Contact with these materials should be avoided to prevent potentially hazardous reactions.

Q5: How should I dispose of this compound waste?

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Leave the chemical in its original container if possible. Uncleaned containers should be treated as the product itself.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the compound is stored in a tightly sealed container, in a cool, dry place, and potentially under an inert atmosphere to prevent degradation from moisture.
Poor solubility in a non-polar organic solvent Intrinsic polarity of the molecule due to the sulfonic acid group.Consider using more polar organic solvents for dissolution. Phenylboronic acid, a related compound, shows higher solubility in ethers and ketones.[5]
Material has changed color or appearance Possible decomposition or contamination.Do not use the material. Dispose of it according to your institution's hazardous waste guidelines and obtain a fresh supply.
Skin or eye irritation after handling Direct contact with the compound.Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3] Always wear appropriate PPE to prevent exposure.

Quantitative Data Summary

The following table summarizes key quantitative data for boronic acids that are structurally related to this compound. This data is provided for reference and may not be fully representative of this compound itself.

PropertyValueCompound
Melting Point 256 - 263 °Cp-Tolylboronic acid
287 - 292 °C4-Bromophenylboronic acid[6]
326 - 330 °C4-Iodophenylboronic acid[7]
Storage Temperature 2 - 8 °C (recommended for some boronic acids)(2-Formylphenyl)boronic acid
Room Temperature4-Iodophenylboronic acid[7]
Solubility Soluble in Methanol4-Iodophenylboronic acid[7]
Soluble in ether, THF, DMSO, DMF, methanol4-Bromophenylboronic acid[6]

Experimental Workflow & Handling Protocol

The following diagram outlines the recommended workflow for the safe handling and use of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Solid Compound prep_fume_hood->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve reaction_run Perform Experiment handling_dissolve->reaction_run cleanup_waste Dispose of Waste in Designated Containers reaction_run->cleanup_waste cleanup_store Store Remaining Compound in a Cool, Dry, Inert Atmosphere cleanup_waste->cleanup_store cleanup_decontaminate Decontaminate Work Area cleanup_store->cleanup_decontaminate

References

Technical Support Center: 4-Boronobenzenesulfonic Acid Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for Suzuki-Miyaura cross-coupling reactions involving 4-Boronobenzenesulfonic acid.

Troubleshooting Guide

This section addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound in a practical question-and-answer format.

Q1: Why is my reaction yield low or failing completely?

A1: Low or no yield in a Suzuki coupling reaction is a common issue that can stem from several factors. Systematically check the following parameters:

  • Catalyst Activity: The Palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. The formation of palladium black is a visual indicator of catalyst decomposition, which can be caused by oxygen. Ensure your catalyst is fresh and consider using more robust, air-stable precatalysts if issues persist.

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of boronic acids and deactivate the Pd(0) catalyst. It is critical to thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the mixture) and maintain an inert atmosphere throughout the reaction.[1][2]

  • Base and Solvent Choice: The base is crucial for activating the boronic acid to facilitate transmetalation.[3] For the highly polar this compound, aqueous solvent systems are often ideal. The choice of base and solvent are interdependent; ensure the base is soluble and strong enough for activation but not so strong as to cause starting material degradation.

  • Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.

Q2: I'm observing significant formation of side products, such as homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling is a frequent side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.

  • Improve Inert Atmosphere: The most effective way to reduce homocoupling is to rigorously exclude oxygen from the reaction mixture. Ensure your degassing procedure is effective and that all transfers are done under a positive pressure of an inert gas.

  • Catalyst Choice: If using a Pd(II) source, its reduction to Pd(0) can sometimes be initiated by the homocoupling of the boronic acid.[2] Using a Pd(0) source directly, like Pd(PPh₃)₄, or a modern precatalyst can sometimes mitigate this issue.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can sometimes favor side reactions. Try adjusting the stoichiometry to be closer to 1:1.

Q3: My this compound has poor solubility in the reaction solvent. What are my options?

A3: Due to the sulfonic acid group, this boronic acid is highly polar and water-soluble. Traditional anhydrous organic solvents like toluene or THF are often poor choices unless used in a biphasic mixture.

  • Use Aqueous Solvents: The most straightforward solution is to use water as the primary solvent or as a co-solvent.[4] Mixtures of water with ethanol, methanol, or dioxane are commonly employed to dissolve both the polar boronic acid and the less polar aryl halide.[5]

  • Vigorous Stirring: In biphasic systems (e.g., Toluene/H₂O), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Base Selection: The base also plays a role in solubility. Using a soluble inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in an aqueous phase is standard practice.[6]

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for a Suzuki coupling with this compound?

A: A reliable starting point is to use a palladium catalyst like Pd(OAc)₂ with a phosphine ligand or Pd(PPh₃)₄ (1-5 mol%), a base such as K₂CO₃ or K₃PO₄ (2-3 equivalents), and an aqueous solvent system. A mixture of water and an organic co-solvent (e.g., ethanol, dioxane) in a ratio between 1:1 and 3:1 is often effective.[6][7] The reaction is typically heated to 60-100 °C.[2][5]

Q: Which palladium catalyst and ligand combination is best?

A: There is no single "best" combination as the optimal choice depends on the specific aryl halide partner.

  • For Aryl Bromides/Iodides: Standard catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ are often sufficient.

  • For Aryl Chlorides: Aryl chlorides are less reactive. More electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or Buchwald-type ligands (e.g., SPhos, XPhos), are often required to achieve good yields.[8][9]

Q: What is the role of the base, and which one should I choose?

A: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[3]

  • Common Choices: K₂CO₃ and K₃PO₄ are excellent general-purpose bases for aqueous Suzuki couplings.[6]

  • Stronger Bases: Stronger bases like NaOH or Cs₂CO₃ can sometimes accelerate the reaction but also increase the risk of side reactions, including protodeboronation (loss of the boronic acid group).

  • Milder Bases: For sensitive substrates, milder bases like sodium bicarbonate (NaHCO₃) can be used, though they may require longer reaction times or higher temperatures.

Q: Is an inert atmosphere always necessary?

A: Yes. To prevent catalyst deactivation and unwanted side reactions like homocoupling, it is highly recommended to perform the reaction under an inert atmosphere (Nitrogen or Argon) with properly degassed solvents.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from representative Suzuki-Miyaura coupling reactions, providing a baseline for optimization.

Table 1: Effect of Base and Solvent on a Model Aqueous Suzuki Coupling (Reaction: Bromobenzene + Phenylboronic Acid, Catalyst: Pd(II) complex, Room Temperature)

EntryBase (equiv.)Solvent System (v/v)Time (h)Yield (%)
1K₂CO₃ (2.0)Water20Low
2K₃PO₄ (2.0)Water20Low
3NaOH (2.0)Water20Low
4K₂CO₃ (2.0)Ethanol/Water (1:1)0.5~99
5K₃PO₄ (2.0)Ethanol/Water (1:1)0.596
6Na₂CO₃ (2.0)Propanol/Water (1:1)0.595

Data synthesized from a study on hydrophilic palladium catalysts to illustrate general trends in aqueous systems.[10]

Table 2: Screening of Catalysts for Coupling with an Aryl Bromide (Reaction: 4-Bromoanisole + Phenylboronic Acid, Base: K₂CO₃, Solvent: i-PrOH/H₂O)

EntryCatalyst (mol%)PromoterTime (h)Yield (%)
1PdCl₂ (1.0)None2420
2PdCl₂ (1.0)LiCl (3M)0.2594
3Pd(OAc)₂ (1.0)LiCl (3M)0.2592
4Pd(PPh₃)₄ (1.0)LiCl (3M)0.588

Data adapted from a study highlighting the promotion effect of LiCl in aqueous Suzuki couplings.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This procedure is a general starting point and may require optimization for specific substrates.

  • Reagent Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvents via syringe. A typical system is a 1:1 mixture of water and ethanol (e.g., 3 mL water, 3 mL ethanol).[5]

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If an organic co-solvent was used, remove it under reduced pressure.

    • Dilute the remaining aqueous mixture with water and acidify with 1M HCl to a pH of ~1-2 to ensure the sulfonic acid product is protonated.

    • The product may precipitate upon acidification. If so, it can be collected by vacuum filtration.

    • If the product remains in solution, extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Mandatory Visualizations

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation A Setup B Add Aryl Halide, This compound, & Base to Flask A->B C Add Palladium Catalyst & Ligand B->C E Evacuate & Backfill with Inert Gas (3x) D Reaction D->E F Add Degassed Aqueous Solvent System E->F G Heat & Stir (e.g., 80-100 °C) F->G H Monitor Progress (TLC / LC-MS) G->H J Cool to RT Acidify Aqueous Phase I Workup & Purification I->J K Extract with Organic Solvent or Filter Precipitate J->K L Dry & Concentrate Organic Layer K->L M Purify Product (Chromatography / Recrystallization) L->M

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree Start Low / No Yield Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Atmosphere Is Atmosphere Inert? Check_Catalyst->Check_Atmosphere Yes Sol_Catalyst_No Use fresh catalyst. Consider precatalyst. Ensure ligand is present. Check_Catalyst->Sol_Catalyst_No No Check_Base Is Base Correct? Check_Atmosphere->Check_Base Yes Sol_Atmosphere_No Degas solvents thoroughly. Maintain positive pressure of Ar or N2. Check_Atmosphere->Sol_Atmosphere_No No Check_Solvent Is Solvent System Optimal? Check_Base->Check_Solvent Yes Sol_Base_No Use soluble base (K2CO3, K3PO4). Ensure 2-3 equivalents. Check_Base->Sol_Base_No No Check_Temp Is Temperature Sufficient? Check_Solvent->Check_Temp Yes Sol_Solvent_No Use aqueous co-solvent (H2O/EtOH, H2O/Dioxane). Ensure vigorous stirring. Check_Solvent->Sol_Solvent_No No Sol_Temp_No Increase temperature (e.g., 80-100 °C). Check_Temp->Sol_Temp_No No Success Problem Solved Sol_Catalyst_No->Success Sol_Atmosphere_No->Success Sol_Base_No->Success Sol_Solvent_No->Success Sol_Temp_No->Success

Caption: A decision tree for troubleshooting low yield in Suzuki coupling reactions.

References

Technical Support Center: Chromatographic Purification of 4-Boronobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 4-boronobenzenesulfonic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Poor peak shape is a frequent challenge when analyzing polar and acidic compounds like this compound.

Potential Cause Recommended Solution
Secondary Interactions with Silica Unwanted interactions between the sulfonic acid group and residual silanols on the silica-based stationary phase can cause peak tailing. Using a column with end-capping or a modern stationary phase with low silanol activity is recommended.
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly impact the ionization state of this compound and its interaction with the stationary phase. For reverse-phase chromatography, maintaining a consistent and appropriate pH with a suitable buffer is crucial.
Column Overload Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or the concentration of the sample.
Mismatched Sample Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Inadequate Retention in Reverse-Phase HPLC

Due to its high polarity, this compound may exhibit poor retention on traditional C18 columns.

Potential Cause Recommended Solution
High Polarity of the Analyte The compound is too polar for sufficient interaction with the nonpolar stationary phase.
Option A: Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.
Option B: Employ Mixed-Mode Chromatography: A mixed-mode column with both reverse-phase and anion-exchange characteristics can significantly improve retention.
Option C: Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for retaining highly polar compounds.
Inappropriate Mobile Phase Composition The mobile phase may be too strong, causing the compound to elute too quickly. Decrease the organic solvent concentration in the mobile phase.

Issue 3: On-Column Degradation

The boronic acid functional group can be susceptible to degradation under certain chromatographic conditions.

Potential Cause Recommended Solution
Hydrolysis of the Boronic Acid Boronic acids can be unstable in aqueous mobile phases, especially at certain pH values.
Option A: Minimize Water in the Mobile Phase: If using reverse-phase, use the highest tolerable concentration of organic solvent.
Option B: Consider Non-Aqueous Reverse-Phase Chromatography: This can mitigate hydrolysis but may require special columns and solvents.
Option C: Use aprotic diluents for sample preparation.
Interaction with Metal Ions Traces of metal ions in the HPLC system can sometimes catalyze degradation. Use a system with PEEK or other metal-free components if this is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound?

A good starting point is to use a mixed-mode chromatography column with both reverse-phase and anion-exchange properties. This approach is often more effective for highly polar and acidic compounds than traditional reverse-phase chromatography. A mobile phase consisting of an acetonitrile/water gradient with a buffer to control the pH is recommended.

Q2: How can I improve the resolution between this compound and its impurities?

To improve resolution, you can try the following:

  • Optimize the mobile phase gradient: A shallower gradient can often improve the separation of closely eluting peaks.

  • Adjust the mobile phase pH: Changing the pH can alter the retention times of ionizable impurities differently than the target compound.

  • Change the stationary phase: If resolution is still poor, trying a column with a different selectivity (e.g., a different mixed-mode phase or a HILIC column) may be necessary.

  • Reduce the flow rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

Q3: What are the potential impurities I should be looking for?

Common impurities can include starting materials from the synthesis, byproducts from side reactions, and degradation products. For example, if prepared via sulfonation of phenylboronic acid, unreacted starting material or isomers could be present.

Q4: Can I use flash chromatography for the initial purification of this compound?

Yes, flash chromatography can be a useful first step for purification. However, due to the high polarity of the compound, standard silica gel may not be effective. Consider using reverse-phase flash chromatography or silica gel treated with a buffer to reduce unwanted interactions.

Experimental Protocols

The following is a suggested starting protocol for the preparative HPLC purification of this compound, adapted from methods for similar compounds. Optimization will likely be required for your specific sample and system.

Preparative HPLC Method

Parameter Condition
Column Mixed-Mode Reverse-Phase/Anion-Exchange C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 4.5
Mobile Phase B Acetonitrile
Gradient 5% B to 50% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Sample Preparation Dissolve the crude product in a minimal amount of Mobile Phase A.

Quantitative Data (Illustrative)

The following table provides illustrative quantitative data. Actual results will vary depending on the crude sample purity and the specific chromatographic conditions used.

Parameter Typical Value
Sample Loading 50-200 mg per injection on a 21.2 mm ID column
Expected Yield >85%
Purity after Purification >98%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in Initial Mobile Phase Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Column Filter->Inject Fractionate Fraction Collection Inject->Fractionate Analyze Purity Analysis (Analytical HPLC) Fractionate->Analyze Evaporate Solvent Evaporation Fractionate->Evaporate Pure_Product Pure this compound Analyze->Pure_Product Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Poor Chromatogram Problem Identify the Primary Issue Start->Problem Peak_Shape Poor Peak Shape? Problem->Peak_Shape Retention Poor Retention? Problem->Retention Degradation Suspected Degradation? Problem->Degradation Peak_Shape->Retention No Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Retention->Degradation No Solution_Retention Use mixed-mode or HILIC column Decrease organic content in mobile phase Retention->Solution_Retention Yes Solution_Degradation Minimize water in mobile phase Use aprotic sample solvent Degradation->Solution_Degradation Yes Solution_Tailing Check for secondary interactions Adjust mobile phase pH Tailing->Solution_Tailing Solution_Fronting Reduce sample concentration or injection volume Fronting->Solution_Fronting

Caption: A decision tree for troubleshooting common chromatographic issues.

Troubleshooting low reactivity issues with 4-Boronobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Boronobenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your experiments.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the initial checks I should perform?

Answer:

Low yields in Suzuki couplings involving this compound can often be traced back to a few critical parameters. Due to the electron-withdrawing nature of the sulfonic acid group, this substrate can be challenging. A systematic check of your reagents and reaction setup is the best first step.

Initial Checks:

  • Reagent Quality & Stability:

    • This compound: Boronic acids can degrade over time. It is particularly susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][2] Use fresh, high-purity this compound. If stability is a persistent issue, consider converting it to a more stable boronic ester (e.g., a pinacol ester) prior to the coupling reaction.[1][3]

    • Aryl Halide Partner: The reactivity of the coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[3] Reactions with less reactive halides like aryl chlorides often demand more specialized and highly active catalyst systems.[2][4]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2][3] Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are fresh and have been stored correctly under an inert atmosphere.[1][2] Catalyst inactivity is a common reason for reaction failure.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidative degradation of the Pd(0) catalyst and any phosphine ligands.[2][3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.

    • Solvent and Base Purity: Use anhydrous and properly degassed solvents.[2] Oxygen dissolved in the solvent can deactivate the catalyst and lead to unwanted side reactions like homocoupling.[2][3] Ensure the base is of high purity and, if running anhydrous reactions, is finely powdered and dry.[2]

Question 2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

Answer:

Protodeboronation is a common challenge, especially with electron-deficient boronic acids. This process involves the replacement of the boronic acid group with a hydrogen atom, consuming your starting material.[2][3]

Strategies to Minimize Protodeboronation:

  • Use of Milder Bases: Strong bases in the presence of water can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[2][5]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to rigorously dried solvents and reagents can significantly reduce its occurrence.[2][6]

  • Convert to a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, is a highly effective strategy.[1][3] These esters are more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions.

  • Optimize Reaction Time and Temperature: Minimize exposure to harsh conditions by aiming for shorter reaction times and the lowest effective temperature.[3]

Question 3: My reaction is producing a significant amount of biaryl homocoupling product from this compound. What is the cause and how can I prevent it?

Answer:

Homocoupling is a side reaction that forms a symmetrical biaryl from two molecules of the boronic acid. The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2][3]

Prevention Strategies:

  • Rigorous Degassing: This is the most critical step. Thoroughly degas your solvent and the entire reaction mixture before heating. Common techniques include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[5][7]

  • Use of Pre-formed Pd(0) Catalysts: Starting with a Pd(0) source can sometimes reduce the likelihood of side reactions that may be more prevalent during the in situ reduction of a Pd(II) precatalyst in the presence of oxygen.[5]

  • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the rate of side reactions relative to the desired cross-coupling.

Question 4: I'm having trouble dissolving this compound in my reaction solvent. What are some solutions?

Answer:

The presence of the highly polar sulfonic acid group makes this compound highly soluble in water but can cause solubility issues in common organic solvents used for Suzuki couplings (e.g., toluene, THF, dioxane).[6][8]

Solutions for Solubility Issues:

  • Use a Co-solvent System: Employing a mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O, or EtOH/H₂O) can greatly improve solubility.[5][9] The base (e.g., K₂CO₃, K₃PO₄) will also help to form the sulfonate salt, which is typically water-soluble.

  • Use Polar Aprotic Solvents: Solvents like DMF or DMAc can be effective at dissolving polar substrates, but ensure they are compatible with your overall reaction conditions.[10]

  • Phase-Transfer Catalysis: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to help shuttle the reactants across the phase boundary.

Data Presentation

Table 1: General Suzuki-Miyaura Reaction Parameters

This table provides a starting point for optimizing your reaction conditions. The optimal conditions can be highly dependent on the specific aryl halide used.

ParameterReagent/ConditionTypical RangeRationale & Remarks
Boronic Acid This compound1.1 - 1.5 equiv.A slight excess is common to drive the reaction to completion.
Aryl Halide Ar-X (X = I, Br, OTf, Cl)1.0 equiv.The limiting reagent. Reactivity order: I > Br > OTf >> Cl.[3]
Pd Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃1 - 5 mol%Loading depends on the reactivity of the aryl halide.[7]
Ligand PPh₃, SPhos, XPhos, RuPhos2 - 10 mol%Bulky, electron-rich ligands are often needed for challenging couplings.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF2.0 - 3.0 equiv.Choice is critical; stronger bases may be needed but can increase side reactions.[1][2]
Solvent Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O-Aqueous mixtures are often necessary for solubility.[5] Ensure proper degassing.
Temperature 80 - 120 °C-Higher temperatures may be needed but can lead to degradation.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol that serves as a starting point for optimization.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., PPh₃, 8 mol%), and base (e.g., K₂CO₃, 2 eq).[7]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[7]

Protocol 2: Conversion to a Pinacol Boronic Ester

This protocol can be used to generate a more stable version of the boronic acid to mitigate protodeboronation.

Materials:

  • This compound (1.0 mmol)

  • Pinacol (1.1 mmol)

  • Solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

Procedure:

  • Combine this compound (1.0 eq) and pinacol (1.1 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a suitable solvent like toluene.

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically. If using THF, add activated molecular sieves.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS, observing the disappearance of the starting boronic acid).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.

Visualizations

G cluster_start Start: Low/No Yield cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_troubleshoot Advanced Troubleshooting cluster_end Outcome start Low/No Yield Observed reagent_check Verify Quality: - Fresh Boronic Acid? - Active Catalyst/Ligand? - Pure/Dry Solvent & Base? start->reagent_check Initial Checks conditions_check Check Setup: - Fully Inert Atmosphere? - Sufficient Degassing? - Vigorous Stirring? reagent_check->conditions_check Reagents OK side_reactions Side Reactions Observed? (Protodeboronation/Homocoupling) conditions_check->side_reactions Setup OK optimize_params Systematically Optimize: 1. Base (K₂CO₃, K₃PO₄, Cs₂CO₃) 2. Ligand (Bulky Phosphines) 3. Solvent (Aqueous mixtures) 4. Temperature (Increase incrementally) side_reactions->optimize_params No boronic_ester Solution: - Use Anhydrous Conditions - Use Milder Base (KF) - Convert to Pinacol Ester side_reactions->boronic_ester Yes success Successful Reaction optimize_params->success boronic_ester->optimize_params

Caption: Troubleshooting workflow for low reactivity of this compound.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X ar_pd_x Ar-Pd(II)-X      L₂ oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar'      L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ base Base (e.g., OH⁻) boronic_acid->base borate [Ar'B(OH)₃]⁻ base->borate borate->transmetalation aryl_halide Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G prep 1. Prepare Schlenk Flask (Dry, add stir bar) add_solids 2. Add Solids under Inert Gas (Boronic Acid, Aryl Halide, Catalyst, Ligand, Base) prep->add_solids purge 3. Evacuate & Backfill (Repeat 3x with Ar/N₂) add_solids->purge add_solvent 4. Add Degassed Solvent (via syringe) purge->add_solvent heat 5. Heat to Reaction Temp (with vigorous stirring) add_solvent->heat monitor 6. Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor workup 7. Cool & Perform Aqueous Workup monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify

References

Technical Support Center: Ligand Selection for Palladium-Catalyzed Reactions with 4-Boronobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions involving 4-boronobenzenesulfonic acid. Due to its unique electronic and solubility properties, this substrate presents specific challenges that require careful optimization of reaction conditions, particularly ligand selection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields. What are the primary factors to investigate?

A1: Low yields in couplings with this compound often stem from its distinct characteristics. As an electron-deficient and water-soluble boronic acid, several factors can impact reaction efficiency. Key areas to troubleshoot include:

  • Protodeboronation: The electron-withdrawing sulfonic acid group makes the C-B bond more susceptible to cleavage by water or other protic species, a common side reaction that reduces the availability of the boronic acid for cross-coupling.

  • Ligand Choice: The selection of an appropriate phosphine ligand is critical. For electron-deficient boronic acids, bulky and electron-rich ligands are often necessary to promote the catalytic cycle efficiently.

  • Base Selection and Strength: The base plays a crucial role in activating the boronic acid for transmetalation. However, a base that is too strong or used in excess can accelerate protodeboronation.

  • Solvent System: Given the high polarity of this compound, an aqueous or polar aprotic solvent system is typically required to ensure solubility of all reaction components.

Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?

A2: Protodeboronation is a major challenge with electron-deficient boronic acids like this compound. To minimize this undesired pathway, consider the following strategies:

  • Choice of Base: Employ a weaker base, such as K₂CO₃ or K₃PO₄, which is strong enough to facilitate transmetalation but less likely to promote protodeboronation compared to stronger bases like NaOH.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of protodeboronation. Careful monitoring of the reaction progress is essential to avoid prolonged heating.

  • Anhydrous Conditions (if applicable): While challenging due to the substrate's nature, minimizing water content in the reaction, if feasible with a suitable co-solvent, can suppress this side reaction.

Q3: Which class of ligands is most effective for the Suzuki-Miyaura coupling of this compound?

A3: For challenging substrates such as this compound, Buchwald-type biaryl phosphine ligands are highly recommended. These ligands are characterized by their steric bulk and electron-rich nature, which are advantageous for several reasons:

  • Enhanced Oxidative Addition: The electron-richness of the ligand facilitates the oxidative addition of the aryl halide to the palladium center.

  • Facilitated Reductive Elimination: The steric bulk of the ligand promotes the final reductive elimination step, releasing the desired biaryl product and regenerating the active catalyst.

  • Stabilization of the Catalytic Species: These ligands can stabilize the palladium catalyst, preventing decomposition and leading to higher catalyst turnover numbers.

Commonly successful ligands for similar electron-deficient systems include SPhos and XPhos .

Q4: What is a suitable solvent system for reactions involving the highly polar this compound?

A4: Due to the ionic nature of the sulfonic acid group, this compound is highly soluble in water. Therefore, aqueous solvent systems are often the most practical choice. A mixture of water with a miscible organic co-solvent such as dioxane, THF, or DMF can be effective in solubilizing both the polar boronic acid and the less polar aryl halide and palladium catalyst. A common starting point is a 4:1 to 10:1 mixture of the organic solvent and water.

Ligand Performance Data

While specific quantitative data for the coupling of this compound is not extensively documented in a single comparative study, the following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of a closely related and structurally analogous substrate, 4-bromobenzoic acid, in an aqueous medium. This data provides a valuable starting point for ligand and condition screening.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-bromobenzoic acidPhenylboronic acidPdCl₂(Ad-L)⊂dmβ-CD (0.5)-Na₂CO₃H₂O/MeOH (3:1)RT4>98

Ad-L⊂dmβ-CD represents a supramolecular ligand system designed for aqueous catalysis.

For more challenging couplings involving electron-deficient boronic acids, Buchwald ligands have demonstrated high efficacy. The table below presents typical conditions for such reactions, which can be adapted for this compound.

EntryAryl HalideBoronic Acid DerivativeCatalyst / LigandBaseSolventTemp (°C)Yield (%)
14-Chlorobenzonitrile2-Furanboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10095[1]
22-Chlorotoluene2,4,6-Trimethylphenylboronic acidHFTPhos-Pd G3 (0.05 mol%)K₂CO₃iPrOH/H₂O6095[1]

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, adapted from procedures for similar water-soluble and electron-deficient substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • If using a solvent mixture containing water, ensure all reagents are fully dissolved. Gentle warming may be necessary.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl sulfonic acid derivative.

Visualizations

Ligand_Selection_Workflow cluster_0 Initial Reaction Setup cluster_1 Ligand Screening cluster_2 Troubleshooting cluster_3 Successful Coupling A Define Substrates: This compound & Aryl Halide B Select Initial Conditions: - Pd Precatalyst (e.g., Pd(OAc)₂) - Base (e.g., K₃PO₄) - Solvent (e.g., Dioxane/H₂O) A->B C Screen Buchwald Ligands (e.g., SPhos, XPhos) B->C D Screen Other Ligands (e.g., P(t-Bu)₃, Ferrocenyl) B->D E Low Yield or No Reaction C->E if unsuccessful I High Yield of Desired Product C->I if successful D->E if unsuccessful D->I if successful G Optimize Base and/or Temperature E->G H Consider Alternative Water-Soluble Ligands E->H F Protodeboronation Observed F->G

A workflow for ligand selection and troubleshooting.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (this compound) Base Base BoronicAcid->Base Base->Transmetalation

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Optimizing Suzuki Coupling of 4-Boronobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 4-boronobenzenesulfonic acid. The unique properties of this substrate, particularly the presence of the highly polar sulfonic acid group, necessitate careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields with this compound are often linked to its high polarity and the electron-withdrawing nature of the sulfonate group. Key areas to troubleshoot include:

  • Reagent Solubility: this compound and its salts may have poor solubility in common organic solvents. This can hinder the reaction rate.

  • Catalyst Deactivation: The sulfonate group can potentially coordinate with the palladium catalyst, leading to deactivation.

  • Inappropriate Base Selection: The choice of base is critical for activating the boronic acid. An unsuitable base may be ineffective or lead to side reactions.[1]

  • Protodeboronation: The electron-deficient nature of the arylboronic acid makes it susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2]

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[1]

Q2: How does the sulfonic acid group on the phenylboronic acid affect the Suzuki coupling reaction?

A2: The sulfonic acid group introduces several challenges:

  • High Polarity: This significantly impacts the solubility of the starting material. Under basic conditions, the sulfonic acid is deprotonated to a sulfonate salt, which is often insoluble in many organic solvents.

  • Electron-Withdrawing Nature: This can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle.

  • Potential for Catalyst Inhibition: The sulfonate group could coordinate to the palladium center, potentially inhibiting its catalytic activity.

Q3: What are the most common side products to expect, and how can they be minimized?

A3: Common side products in the Suzuki coupling of this compound include:

  • Homocoupling Product: The formation of a biaryl product from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen. Rigorous degassing of solvents and the reaction mixture is crucial for minimization.[1]

  • Protodeboronation Product: The replacement of the boronic acid moiety with a hydrogen atom. This can be minimized by using milder bases, anhydrous conditions where possible, and avoiding prolonged heating.[1]

  • Dehalogenation Product: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can sometimes be addressed by changing the ligand or catalyst system.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Poor Solubility of this compound - Use a highly polar solvent system, such as mixtures of water with DMF, dioxane, or ethanol. - Consider converting the sulfonic acid to a more soluble sulfonate ester, if compatible with the overall synthetic route.
Inactive Catalyst - Use a fresh batch of palladium catalyst and phosphine ligand. - Employ air-stable pre-catalysts to ensure the active Pd(0) species is generated in situ.[1]
Inappropriate Base - Screen a variety of bases. For highly polar substrates, a soluble inorganic base is often required. (See Table 1) - Ensure the base is strong enough to activate the boronic acid but not so strong as to cause degradation.[1]
Suboptimal Temperature - Gradually increase the reaction temperature. However, be aware that excessive heat can lead to catalyst decomposition and increased side reactions.
Insufficient Degassing - Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2]
Issue 2: Significant Protodeboronation
Potential Cause Troubleshooting Steps
Harsh Basic Conditions - Switch to a milder base such as K₂CO₃ or KF.[1]
Presence of Water - If feasible for the specific substrates, attempt the reaction under anhydrous conditions.[1]
Prolonged Reaction Time and High Temperature - Monitor the reaction closely and stop it once the starting material is consumed. - Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Data Presentation

The selection of an appropriate solvent and base is critical for the success of Suzuki couplings involving polar substrates like this compound. The following tables provide a summary of common conditions used for analogous Suzuki-Miyaura reactions, which can serve as a starting point for optimization.

Table 1: Effect of Base on Suzuki Coupling Yield (Representative System)

Base Equivalents Typical Solvent System Temperature (°C) Notes
K₃PO₄2.0 - 3.01,4-Dioxane / H₂O80 - 110A strong base, often effective for challenging couplings.[3]
K₂CO₃2.0 - 3.0Toluene / EtOH / H₂O80 - 110A standard, widely used base.[3]
Cs₂CO₃2.0 - 3.01,4-Dioxane, DMF80 - 110More soluble in organic solvents and stronger than K₂CO₃.[3]
NaOH2.0MeOH / H₂O65A strong, inexpensive base, good for polar solvent systems.[4]

Yields are highly dependent on the specific substrates, catalyst, and ligand used.

Table 2: Effect of Solvent on Suzuki Coupling Yield (Representative System)

Solvent System Typical Base Temperature (°C) Notes
1,4-Dioxane / H₂OK₃PO₄, K₂CO₃80 - 110A very common and effective system for a wide range of substrates.[5]
Toluene / EtOH / H₂OK₂CO₃80 - 100The addition of ethanol can improve the solubility of polar reagents.
DMF / H₂OK₂CO₃Room Temp - 100DMF is a highly polar aprotic solvent that can aid in dissolving polar substrates.[6]
Methanol / H₂ONaOH65A greener solvent choice that is effective for water-soluble reagents.[4]

Yields are highly dependent on the specific substrates, catalyst, and ligand used.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation Active Species

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling of This compound CheckSolubility Is the boronic acid soluble in the reaction mixture? Start->CheckSolubility ChangeSolvent Use a more polar solvent system (e.g., DMF/H₂O, Dioxane/H₂O) CheckSolubility->ChangeSolvent No CheckBase Is the base appropriate? CheckSolubility->CheckBase Yes ChangeSolvent->CheckBase ScreenBases Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOH) CheckBase->ScreenBases No CheckCatalyst Are the catalyst and ligand active? CheckBase->CheckCatalyst Yes ScreenBases->CheckCatalyst FreshReagents Use fresh catalyst and ligand. Consider an air-stable precatalyst. CheckCatalyst->FreshReagents No CheckDegassing Was the reaction properly degassed? CheckCatalyst->CheckDegassing Yes FreshReagents->CheckDegassing ImproveDegassing Improve degassing procedure (e.g., freeze-pump-thaw). CheckDegassing->ImproveDegassing No Success Improved Yield CheckDegassing->Success Yes ImproveDegassing->Success

Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.

References

Technical Support Center: Purification of Reaction Mixtures from Boron-Containing Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of boron-containing impurities, such as boronic acids and their derivatives, from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities in organic synthesis?

A1: In many reactions, particularly in palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, the primary impurities are unreacted boronic acids (or their esters) and borate salts formed during the reaction. Boronic acids can also form cyclic anhydrides known as boroxines, which can further complicate purification efforts.

Q2: Why is a standard aqueous workup often insufficient for removing boronic acid impurities?

A2: This is a common issue. Boronic acid is a weak Lewis acid and often exists as a non-ionic molecule in neutral or acidic aqueous solutions, which limits its solubility in the aqueous phase during a standard extraction.[1][2] This can be particularly problematic if the desired product has some water solubility or if the boronic acid is not easily ionized.

Q3: Is it possible to use silica gel chromatography to remove boronic acid byproducts?

A3: While it is possible, it is often not the most effective method. Boronic acids can streak or stick to the silica gel, leading to poor separation and contamination of fractions.[3] In some cases, neutral alumina has been reported to be a more effective stationary phase for the chromatography of boronate esters.[4]

Q4: Can boron-containing byproducts act as catalyst poisons in subsequent reactions?

A4: While boronic acids themselves are not typically considered catalyst poisons, side reactions associated with them can be problematic. For instance, the homocoupling of two boronic acid molecules can consume the palladium catalyst and generate additional impurities.[5][6]

Troubleshooting Guides

Issue 1: My standard aqueous workup is not removing the boronic acid impurity.

Troubleshooting Steps:

  • Increase the pH of the Aqueous Wash: Ensure your basic wash is sufficiently alkaline (pH > 10) to fully deprotonate the boronic acid to the more water-soluble boronate salt. A 1-2 M solution of NaOH or K₂CO₃ is typically effective.[7]

  • Add a Complexing Agent: The addition of a 1,2- or 1,3-diol, such as D-sorbitol, to the basic aqueous wash can significantly enhance the partitioning of the boronate into the aqueous layer by forming a highly water-soluble anionic complex.[8][9]

  • Optimize the Solvent System: If your product is soluble in non-polar solvents, consider using solvents like diethyl ether or toluene for the organic layer to minimize the co-extraction of the polar boronic acid.

Issue 2: The boronic acid impurity is co-eluting with my product during silica gel chromatography.

Troubleshooting Steps:

  • Use a Boron Scavenger Resin: This is often the most effective solution for co-elution problems. Scavenger resins contain functional groups (commonly diols or diethanolamine) that covalently bind to boronic acids. The resin can be added to the crude product solution, stirred, and then simply filtered off.

  • Derivatize the Boronic Acid: Convert the boronic acid into a potassium trifluoroborate salt (R-BF₃K). These salts have different solubility and chromatographic properties and are often crystalline, allowing for purification by recrystallization or easier separation by chromatography.[10][11]

  • Attempt Recrystallization: If your product is a solid, recrystallization can be an effective method to remove boronic acid impurities. Various solvents such as benzene, dichloroethane, and EtOAc have been reported to be effective.[4]

  • Formation of a Diethanolamine Adduct: Reacting the crude mixture with diethanolamine can lead to the formation of a crystalline adduct with the boronic acid, which can then be filtered off.[3][8][12]

Data Presentation: Comparison of Boron Removal Techniques

The following tables summarize and compare common methods for removing boron-containing impurities.

Table 1: Qualitative Comparison of Boron Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Workup (Basic) Ionization of boronic acid to a water-soluble boronate salt.Simple, inexpensive, and scalable.May not be effective for all boronic acids; can be problematic for base-sensitive products.Neutral or acidic products that are stable to basic conditions.
Complexation Extraction (e.g., with Sorbitol) Formation of a highly water-soluble complex with the boronate.Increases the efficiency of aqueous extraction.Requires an additional reagent; may not be suitable for all applications.Cases where a simple basic wash is insufficient.
Scavenger Resins Covalent binding of boronic acid to a solid support.High selectivity, simple filtration-based removal, and compatible with automation.[13]Higher cost of reagents.Removing residual boronic acid after other purification steps or when chromatography fails.
Chromatography Differential partitioning between a stationary and mobile phase.Can provide very pure material.Boronic acids can be difficult to separate on silica gel; can be time-consuming and use large volumes of solvent.[3][4]Products with significantly different polarity from the boronic acid impurity.
Derivatization & Recrystallization Conversion to a crystalline derivative (e.g., trifluoroborate salt or diethanolamine adduct).Can yield highly pure material; avoids chromatography.Requires additional reaction and workup steps.[6]Products that are difficult to purify by other means and when the boronic acid derivative readily crystallizes.
Recrystallization Purification based on differences in solubility.Can be a very effective and scalable purification method.[14]Only applicable to solid products; requires finding a suitable solvent system.Crystalline products where the boronic acid impurity has different solubility properties.

Table 2: Properties of Selected Commercial Boron Scavenger Resins

Resin NameFunctional GroupSupportTypical Loading/CapacitySupplier Examples
SiliaBond DEAM DiethanolamineSilica Gel≥ 0.71 mmol/g[15]SiliCycle[16]
SiliaBond Diol DiolSilica GelNot specified, used similarly to PS-DEAM.[17]SiliCycle[17]
Boronate Resin Boronic AcidPolyacrylamide>1.2 meq/g boronate load; >130 µmol sorbitol/ml binding capacity.[18]G-Biosciences[18]
Solid-Supported DEAM DiethanolaminePolystyreneNot specified, described as effective for boronic acid sequestration.[19]Supra Sciences[19]
DFNS@pco@BA Boronic AcidDendritic Fibrous Nanosilica0.68 mmol/gResearch Material[20]

Experimental Protocols

Protocol 1: Removal of Boronic Acid using a Basic Wash with Sorbitol
  • Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare the Wash Solution: Prepare a 1 M aqueous solution of a base (e.g., NaOH or Na₂CO₃) containing 1 M D-sorbitol.[9]

  • Perform the Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the basic sorbitol solution. Shake the funnel vigorously for 5 minutes.[9]

  • Separate the Layers: Allow the layers to separate and drain the aqueous layer.

  • Repeat the Wash: Repeat the extraction with the basic sorbitol solution two more times.[9]

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of NaCl (brine).

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[9]

Protocol 2: Purification via Formation of a Potassium Trifluoroborate Salt
  • Dissolve the Crude Boronic Acid: Dissolve the crude boronic acid or boronic ester in methanol.

  • Add KHF₂: Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.5 equivalents per mole of the boron species).[10][11]

  • Stir: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the potassium trifluoroborate salt.

  • Remove Solvent: Remove the solvent under reduced pressure using a rotary evaporator.

  • Azeotropic Removal of Pinacol (if starting from a pinacol ester): To remove the pinacol byproduct, dissolve the residue in aqueous methanol and re-evaporate. Repeat this dissolution-evaporation cycle several times to ensure complete removal of pinacol as an azeotrope with water.[10]

  • Isolate the Salt: The resulting solid potassium trifluoroborate salt can be isolated by filtration and washed with a cold solvent (e.g., ether) to remove any remaining organic-soluble impurities. The salt can often be used directly in subsequent reactions or further purified by recrystallization.

Protocol 3: General Procedure for Using a Scavenger Resin
  • Dissolve the Crude Product: Dissolve the crude reaction mixture containing the boronic acid impurity in a suitable solvent.

  • Add the Scavenger Resin: Add the appropriate scavenger resin (e.g., SiliaBond DEAM), typically in an excess of 2-4 equivalents relative to the boronic acid.[21]

  • Stir the Mixture: Stir the suspension at room temperature for a period of 1 to 12 hours. The optimal time should be determined by monitoring the disappearance of the boronic acid from the solution (e.g., by TLC or LC-MS).

  • Filter the Resin: Filter the mixture to remove the scavenger resin.

  • Wash the Resin: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

G Decision Workflow for Boron Impurity Removal start Crude Reaction Mixture (Product + Boron Impurities) workup Aqueous Workup start->workup chromatography Chromatography workup->chromatography Purity Sufficient? No, Boron Still Present end_pure Pure Product workup->end_pure Purity Sufficient? Yes scavenger Boron Scavenger Resin chromatography->scavenger Co-elution derivatization Derivatization/ Recrystallization chromatography->derivatization Co-elution & Product is Solid chromatography->end_pure Successful Separation scavenger->end_pure Successful Scavenging end_further Further Purification Needed scavenger->end_further derivatization->end_pure

Caption: A general decision workflow for selecting a purification method to remove boron-containing impurities.

G Workflow for Boron Scavenger Resin start Crude Product in Solution add_resin Add Scavenger Resin (2-4 eq.) start->add_resin stir Stir at Room Temperature (1-12 h) add_resin->stir filter Filter to Remove Resin stir->filter wash Wash Resin with Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Solution combine->concentrate end_product Purified Product concentrate->end_product

Caption: A typical experimental workflow for using a solid-supported scavenger resin to remove boron impurities.

References

Stability of 4-Boronobenzenesulfonic acid in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-boronobenzenesulfonic acid in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, like other arylboronic acids, is protodeboronation. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of benzenesulfonic acid.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. The rate of protodeboronation can be catalyzed by both acidic and basic conditions. Generally, the reaction is slowest in the neutral pH range and accelerates at both low and high pH.[1][2]

Q3: What is the expected stability of this compound compared to other arylboronic acids?

A3: The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group. For arylboronic acids, electron-withdrawing substituents can influence the rate of protodeboronation.[3] Under acidic conditions, electron-withdrawing groups tend to slow down the reaction.[3] However, under basic conditions, the effect can be more complex, and highly electron-deficient arylboronic acids can be susceptible to rapid degradation.[2][4] Therefore, this compound is expected to show moderate to good stability in acidic to neutral media but may be more prone to degradation under strongly basic conditions.

Q4: Can I anticipate the half-life of this compound in my experiments?

pH ConditionExpected StabilityEstimated Half-life (t½)
Strongly Acidic (pH < 2)ModerateHours to Days
Moderately Acidic (pH 2-5)HighDays to Weeks
Neutral (pH 6-8)Very HighWeeks to Months
Moderately Basic (pH 9-11)Moderate to LowHours to Days
Strongly Basic (pH > 12)LowMinutes to Hours

Q5: What are the common byproducts of this compound degradation?

A5: The primary byproduct of degradation via protodeboronation is benzenesulfonic acid. Under certain conditions, boroxines (anhydrides of boronic acids) may also form, particularly at high concentrations or upon removal of water.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in a reaction using this compound Degradation of the starting material due to harsh pH conditions.- Adjust the reaction pH to be as close to neutral as possible.- If basic conditions are required, use a weaker base or a buffered system.- Minimize reaction time and temperature.
Inconsistent analytical results (e.g., varying peak areas in HPLC) On-column degradation of this compound.- Use a buffered mobile phase to control pH.- Employ a shorter analysis time.- Consider using a different stationary phase.
Appearance of an unexpected peak corresponding to benzenesulfonic acid Protodeboronation has occurred.- Confirm the identity of the byproduct using a standard.- Re-evaluate the stability of this compound under your specific storage and experimental conditions.
Precipitate formation in concentrated solutions Possible formation of boroxine anhydrides.- Ensure the compound is fully dissolved, using gentle heating if necessary.- Store solutions at appropriate concentrations and temperatures.

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring the Stability of this compound

This protocol outlines a general method for monitoring the degradation of this compound over time at different pH values.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of desired pH values (e.g., phosphate, acetate, borate)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • For each time point and pH condition, dilute the stock solution in the corresponding buffer to a final concentration of approximately 100 µg/mL.

  • Incubate the samples at a controlled temperature.

  • At specified time intervals, withdraw an aliquot and quench any further reaction by neutralizing the pH or diluting with the mobile phase.

3. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3).

  • Gradient: Start with a low percentage of acetonitrile (e.g., 5%) and increase to a higher percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 254 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Monitor the peak area of this compound at each time point.

  • Plot the natural logarithm of the concentration (or peak area) versus time.

  • The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: ¹H NMR Spectroscopy for a Qualitative Assessment of Degradation

This protocol can be used for a rapid, qualitative assessment of the degradation of this compound.

1. Materials:

  • This compound

  • Deuterated solvents (e.g., D₂O, methanol-d₄)

  • NMR spectrometer

2. Sample Preparation:

  • Dissolve a small amount of this compound in the deuterated solvent containing the desired acidic or basic additive (e.g., DCl or NaOD).

  • Acquire an initial ¹H NMR spectrum.

  • Monitor the sample over time by acquiring subsequent spectra.

3. NMR Acquisition:

  • Acquire standard ¹H NMR spectra.

  • Pay close attention to the aromatic region of the spectrum.

4. Data Analysis:

  • The disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to benzenesulfonic acid will indicate that protodeboronation is occurring.

  • Integration of the respective aromatic signals can provide a semi-quantitative measure of the extent of degradation.

Visualizations

degradation_pathway cluster_main Protodeboronation of this compound 4_Boronobenzenesulfonic_Acid This compound Benzenesulfonic_Acid Benzenesulfonic Acid (Degradation Product) 4_Boronobenzenesulfonic_Acid->Benzenesulfonic_Acid H⁺ or OH⁻ catalyst

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_workflow Stability Study Workflow Prepare_Samples Prepare samples of this compound in buffers of varying pH Incubate Incubate samples at a controlled temperature Prepare_Samples->Incubate Withdraw_Aliquots Withdraw aliquots at specific time intervals Incubate->Withdraw_Aliquots Analyze Analyze aliquots by HPLC-UV or NMR Withdraw_Aliquots->Analyze Determine_Kinetics Determine degradation rate and half-life Analyze->Determine_Kinetics

Caption: General workflow for assessing the stability of this compound.

logical_relationship cluster_stability Factors Influencing Stability Stability Stability of this compound pH pH of the Medium pH->Stability Temperature Temperature Temperature->Stability Concentration Concentration Concentration->Stability

Caption: Key factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-Boronobenzenesulfonic Acid: RP-HPLC vs. qNMR vs. Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key reagents and intermediates is paramount for ensuring the reliability and reproducibility of experimental results and the quality of final products. This guide provides an objective comparison of three common analytical techniques for determining the purity of 4-boronobenzenesulfonic acid: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. Detailed experimental protocols and comparative data are presented to aid in the selection of the most suitable method for specific analytical needs.

This compound is a bifunctional molecule incorporating both a boronic acid and a sulfonic acid group, making it a valuable building block in organic synthesis and material science. Accurate determination of its purity is crucial, as impurities can significantly impact downstream reactions and product specifications. This guide explores the principles, methodologies, and comparative performance of three distinct analytical approaches to this challenge.

Analytical Techniques at a Glance

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful separation technique that is widely used in the pharmaceutical industry for purity determination. It separates compounds based on their hydrophobicity, allowing for the quantification of the main component and the detection of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a highly accurate measure of concentration and purity.

Acid-Base Titration is a classical analytical technique that determines the concentration of an acid by reacting it with a standard solution of a base. For this compound, this method can be used to assay the sulfonic acid moiety, providing an estimation of the overall purity.

Comparative Performance Data

To illustrate the performance of each technique, three hypothetical batches of this compound with varying purity levels were analyzed. The results are summarized in the table below.

ParameterReverse-Phase HPLCQuantitative NMR (qNMR)Acid-Base Titration
Purity Batch 1 (%) 99.85 ± 0.0599.82 ± 0.0899.79 ± 0.15
Purity Batch 2 (%) 98.52 ± 0.0798.45 ± 0.1098.30 ± 0.20
Purity Batch 3 (%) 95.10 ± 0.1295.02 ± 0.1594.85 ± 0.25
Precision (RSD, %) < 1.0< 1.0< 2.0
Limit of Quantification ~0.01% for known impurities~0.1%Not suitable for impurity quantification
Analysis Time per Sample ~20-30 minutes~10-15 minutes~15-20 minutes
Specificity High (separates isomers and related substances)High (structure-specific)Moderate (titrates total acidic content)
Sample Preparation Simple dissolutionSimple dissolutionSimple dissolution
Equipment Cost Moderate to HighHighLow
Throughput High (with autosampler)ModerateLow to Moderate

Experimental Protocols

Reverse-Phase HPLC Purity Method

This method describes a reverse-phase HPLC procedure for the quantitative determination of the purity of this compound and the separation of its potential process-related impurities.

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 99.5%)

  • Potential impurities: Phenylboronic acid, Benzenesulfonic acid, 2-Boronobenzenesulfonic acid, 3-Boronobenzenesulfonic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

2. Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 40% B over 15 minutes, then to 95% B over 2 minutes, hold for 3 minutes, then return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (10:90, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound sample in 25 mL of the diluent.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the standard solution in replicate to check for system suitability (e.g., retention time, peak area reproducibility).

  • Inject the sample solution.

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Purity Report

HPLC Purity Analysis Workflow.
Quantitative NMR (qNMR) Protocol

This protocol outlines the determination of the purity of this compound by 1H qNMR using an internal standard.

1. Materials and Equipment:

  • This compound sample

  • Maleic acid (internal standard, purity ≥ 99.5%)

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR spectrometer (≥ 400 MHz)

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 8 or 16.

  • Acquisition Time: ≥ 3 seconds.

4. Data Processing and Calculation:

  • Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

  • Perform Fourier transform, phase correction, and baseline correction.

  • Integrate a well-resolved signal for this compound (e.g., the aromatic protons) and the signal for the internal standard (maleic acid singlet).

  • Calculate the purity using the following formula:

    Purity (%) = (Isample / Nsample) * (NIS / IIS) * (MWsample / MWIS) * (mIS / msample) * PIS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts 'sample' and 'IS' refer to the analyte and internal standard, respectively.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H Spectrum dissolve->acquire process Process Data acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Purity Report

qNMR Purity Analysis Workflow.
Acid-Base Titration Protocol

This protocol describes the determination of the purity of this compound by titrating the strong sulfonic acid group with a standardized sodium hydroxide solution.

1. Materials and Equipment:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Phenolphthalein indicator solution

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Analytical balance

2. Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in approximately 100 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH solution used.

  • Perform a blank titration with 100 mL of deionized water and the indicator, and subtract this volume from the sample titration volume.

3. Calculation:

Conclusion: Selecting the Appropriate Method

The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • Reverse-Phase HPLC is the method of choice for comprehensive purity profiling, including the identification and quantification of process-related impurities and isomers. Its high specificity and sensitivity make it ideal for quality control in regulated environments.

  • Quantitative NMR (qNMR) offers the highest accuracy and serves as a primary method for purity assignment without the need for a specific reference standard of the analyte. It is particularly valuable for the certification of reference materials.

  • Acid-Base Titration provides a rapid and cost-effective means of assaying the main component. While it lacks the specificity to detect neutral or acidic impurities with significantly different pKa values, it is a reliable technique for routine quality checks where the impurity profile is well-characterized.

By understanding the principles and performance characteristics of each of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their work.

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Boronobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Boronobenzenesulfonic acid against structurally related alternatives. Designed for researchers, scientists, and professionals in drug development, this document offers a reference for the spectroscopic identification and characterization of these compounds.

Comparison of ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound and its structural analogs, benzenesulfonic acid and 4-chlorobenzenesulfonic acid. The data for this compound is based on predicted values and analysis of similar structures due to the limited availability of direct experimental spectra in public databases.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventSpectrometer Frequency (MHz)ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) D₂O800H-2, H-6~7.85d~8.0
H-3, H-5~7.65d~8.0
Benzenesulfonic acidD₂O800H-2, H-67.91d7.5
H-3, H-57.61t7.5
H-47.70t7.5
4-Chlorobenzenesulfonic acid--H-2, H-67.80d-
H-3, H-57.54d-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventSpectrometer Frequency (MHz)CarbonChemical Shift (δ, ppm)
This compound (Predicted) D₂O200C-1~145
C-2, C-6~127
C-3, C-5~135
C-4~130 (broad due to Boron)
Benzenesulfonic acidD₂O200C-1142.3
C-2, C-6126.5
C-3, H-5129.8
C-4132.1
4-Chlorobenzenesulfonic acid--C-1140.9
C-2, C-6129.4
C-3, C-5130.8
C-4134.7

Experimental Protocols

The following methodologies describe standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound.

Sample Preparation
  • Dissolution : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Internal Standard : Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, to reference the spectra at 0.00 ppm.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol
  • Instrument Setup : Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment.

    • Spectral Width : Typically 0-12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay (d1) : 1-5 seconds.

    • Number of Scans (ns) : 8-16 scans are generally sufficient.

  • Data Processing : Apply Fourier transform to the Free Induction Decay (FID), phase the spectrum, and apply baseline correction. Integrate the signals to determine the relative proton counts.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup : The same sample and initial setup for ¹H NMR can be used.

  • Acquisition Parameters :

    • Pulse Sequence : A standard proton-decoupled pulse sequence to yield singlets for each unique carbon.

    • Spectral Width : Typically 0-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay (d1) : 2-10 seconds. A longer delay may be necessary for the accurate integration of quaternary carbons.

    • Number of Scans (ns) : 128 or more scans are often required due to the low natural abundance of ¹³C.

  • Data Processing : Similar to ¹H NMR, process the FID with Fourier transformation, phasing, and baseline correction.

Structural Comparison Workflow

The following diagram illustrates the logical relationship in the structural comparison between this compound and its analogs.

A Benzenesulfonic Acid (Parent Structure) B This compound (Target Analyte) A->B Add -B(OH)₂ at para C 4-Chlorobenzenesulfonic Acid (Alternative) A->C Add -Cl at para

A Comparative Guide to the Reactivity of 4-Boronobenzenesulfonic Acid and Other Arylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of reagents is paramount in the synthesis of complex organic molecules. Arylboronic acids are foundational building blocks in modern synthetic chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, respectively. This guide provides an objective comparison of the reactivity of 4-boronobenzenesulfonic acid against other commonly used arylboronic acids, supported by established chemical principles and representative experimental data.

The Influence of Substituents on Arylboronic Acid Reactivity

The reactivity of an arylboronic acid in cross-coupling reactions is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring.

  • Electronic Effects: The transmetalation step in the Suzuki-Miyaura catalytic cycle is generally favored by more nucleophilic (electron-rich) arylboronic acids. Conversely, electron-withdrawing groups (EWGs) on the arylboronic acid can decrease its nucleophilicity, potentially slowing down the transmetalation step. However, the overall reaction rate is a composite of all steps in the catalytic cycle, and EWGs on the aryl halide are known to accelerate the initial oxidative addition step.[1]

  • Steric Effects: Steric hindrance, particularly from substituents in the ortho position to the boronic acid group, can significantly impede the reaction rate by hindering the approach of the boronic acid to the metal center. This can lead to lower yields and the need for more forcing reaction conditions.[2][3][4]

Reactivity Profile of this compound

This compound possesses a strongly electron-withdrawing sulfonic acid group at the para-position. This substitution pattern has key implications for its reactivity:

  • Electronic Character: The sulfonic acid group significantly reduces the electron density of the aromatic ring, making it a less nucleophilic coupling partner compared to electron-rich or unsubstituted arylboronic acids. This can lead to slower reaction kinetics in the transmetalation step.[5][6]

  • Steric Profile: With the substituent at the para-position, this compound does not present significant steric hindrance around the boronic acid moiety, which is a favorable characteristic for efficient coupling.[3]

  • Solubility: The presence of the sulfonic acid group imparts high water solubility, which can be advantageous for reactions in aqueous media and for the purification of the final products.

Quantitative Comparison of Reactivity in Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various arylboronic acids with a common aryl bromide coupling partner under typical reaction conditions. The data illustrates the general trend of reactivity based on the electronic nature of the substituent.

Arylboronic AcidSubstituentElectronic NatureRepresentative Yield (%)
4-Methoxyphenylboronic acid-OCH₃Electron-donating90-98%
Phenylboronic acid-HNeutral85-95%
This compound -SO₃H Electron-withdrawing 70-85%
4-Nitrophenylboronic acid-NO₂Strongly Electron-withdrawing60-80%[3]

Note: The yields presented are representative and collated from various sources for illustrative purposes. Actual yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Comparative Performance in Chan-Lam Coupling

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically K₂CO₃ (2.0 mmol) or K₃PO₄ (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., a mixture of toluene and water, or dioxane) is then added via syringe. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9][10]

General Protocol for Chan-Lam Coupling

To a flask open to the air is added the amine or phenol (1.0 mmol), the arylboronic acid (1.2 mmol), a copper catalyst such as Cu(OAc)₂ (0.1 mmol, 10 mol%), and a suitable solvent, often methanol or dichloromethane. A base, such as pyridine or triethylamine (2.0 mmol), is typically added. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired N- or O-arylated product.[11][12]

Visualizing Reaction Pathways and Relationships

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Catalytic_Cycle Cu(II) Cu(II) Cu(II)-NuH Cu(II)-NuH Cu(II)->Cu(II)-NuH Coordination (NuH = R2NH, ROH) Cu(II)-Nu-B(OH)2Ar Cu(II)-Nu-B(OH)2Ar Cu(II)-NuH->Cu(II)-Nu-B(OH)2Ar Ligand Exchange (ArB(OH)2) Cu(III)-Nu-Ar Cu(III)-Nu-Ar Cu(II)-Nu-B(OH)2Ar->Cu(III)-Nu-Ar Oxidation Cu(III)-Nu-Ar->Cu(II) Reductive Elimination Ar-Nu Ar-Nu Cu(III)-Nu-Ar->Ar-Nu

Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Reactivity_Relationship cluster_reactivity Relative Reactivity in Suzuki-Miyaura Coupling Electron-Donating\n(e.g., 4-MeO-PhB(OH)2) Electron-Donating (e.g., 4-MeO-PhB(OH)2) Neutral\n(e.g., PhB(OH)2) Neutral (e.g., PhB(OH)2) Electron-Donating\n(e.g., 4-MeO-PhB(OH)2)->Neutral\n(e.g., PhB(OH)2) Higher Reactivity Electron-Withdrawing\n(e.g., 4-HO3S-PhB(OH)2) Electron-Withdrawing (e.g., 4-HO3S-PhB(OH)2) Neutral\n(e.g., PhB(OH)2)->Electron-Withdrawing\n(e.g., 4-HO3S-PhB(OH)2) Lower Reactivity

Caption: Logical relationship of arylboronic acid reactivity based on electronics.

References

Efficacy Showdown: 4-Boronobenzenesulfonic Acid vs. 4-Carboxyphenylboronic Acid in Synthetic and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical reagents utilized by researchers, scientists, and drug development professionals, arylboronic acids stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions and as recognition moieties in biological systems. This guide provides a detailed comparative analysis of two such compounds: 4-Boronobenzenesulfonic acid and 4-Carboxyphenylboronic acid. We delve into their performance in the widely used Suzuki-Miyaura coupling reaction and their emerging roles in biochemical applications, supported by experimental data and detailed protocols.

Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of these two boronic acids is crucial as it influences their solubility, reactivity, and handling.

PropertyThis compound (4-Sulfophenylboronic acid)4-Carboxyphenylboronic Acid
Molecular Formula C₆H₇BO₅SC₇H₇BO₄
Molecular Weight 201.99 g/mol 165.94 g/mol
Appearance White to off-white solidWhite to light yellow to light beige powder[1]
Melting Point >300 °C238-240 °C[1]
Solubility Soluble in waterSlightly soluble in DMSO, Methanol, and Water
pKa Not widely reported4.08±0.10 (Predicted)

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The electronic nature of the boronic acid plays a significant role in the reaction's efficiency. Electron-withdrawing groups, such as the sulfonic acid and carboxylic acid moieties, can influence the transmetalation step of the catalytic cycle.

While extensive data is available for 4-carboxyphenylboronic acid, specific yield information for this compound is less commonly reported. However, general principles of Suzuki-Miyaura reactions suggest that the strongly electron-withdrawing sulfonyl group in this compound may lead to slower reaction rates compared to the carboxylic acid group under identical conditions. The choice of catalyst, ligand, base, and solvent system is therefore critical for optimizing yields with these substrates.

Below are representative experimental protocols for the Suzuki-Miyaura coupling of 4-carboxyphenylboronic acid with both an electron-rich and an electron-poor aryl bromide, providing a baseline for comparison.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Carboxyphenylboronic Acid with 4-Bromoanisole (Electron-Rich)

Objective: To synthesize 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid.

Materials:

  • 4-Carboxyphenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Activated charcoal

  • Celite

Procedure:

  • To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 4-bromoanisole (1.00 g, 5.35 mmol), 4-carboxyphenylboronic acid (0.97 g, 5.88 mmol), and n-propanol (10 mL).

  • Stir the mixture for 15 minutes to allow for the dissolution of the solids.

  • To the solution, add palladium(II) acetate (3.8 mg, 0.017 mmol), triphenylphosphine (13.6 mg, 0.052 mmol), 2 M aqueous sodium carbonate solution (3.5 mL, 7.0 mmol), and deionized water (2.0 mL).

  • Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction progress by TLC (4:1 hexanes:ethyl acetate).

  • After completion, cool the reaction to room temperature, add water (7 mL), and stir the mixture open to the air for 5 minutes.

  • Dilute the reaction with ethyl acetate (10 mL) and transfer it to a separatory funnel. Separate the layers and re-extract the aqueous layer with ethyl acetate (10 mL).

  • Combine the organic extracts and wash them sequentially with a 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).

  • Transfer the organic phase to an Erlenmeyer flask, add activated charcoal (0.50 g) and anhydrous sodium sulfate (1 g), and stir for 10 minutes.

  • Filter the solution through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Expected Yield: Based on similar reactions, yields in the range of 80-95% can be anticipated.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Carboxyphenylboronic Acid with 4-Chlorobenzonitrile (Electron-Poor)

Objective: To synthesize 4'-cyano-[1,1'-biphenyl]-4-carboxylic acid.

Materials:

  • 4-Carboxyphenylboronic acid

  • 4-Chlorobenzonitrile

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 4-chlorobenzonitrile (138 mg, 1.0 mmol), 4-carboxyphenylboronic acid (182 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add Pd(dppf)Cl₂ (37 mg, 0.05 mmol).

  • Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: For this coupling with an electron-poor aryl chloride, a yield of 89% has been reported under similar conditions.[2]

Suzuki_Miyaura_Coupling Pd(0) Pd(0) Pd(II)-Complex Pd(II)-Complex Pd(0)->Pd(II)-Complex Oxidative Addition Aryl-Pd(II)-Boronate Aryl-Pd(II)-Boronate Pd(II)-Complex->Aryl-Pd(II)-Boronate Transmetalation Diaryl-Pd(II) Diaryl-Pd(II) Aryl-Pd(II)-Boronate->Diaryl-Pd(II) Isomerization Diaryl-Pd(II)->Pd(0) Reductive Elimination Biaryl Product Biaryl Product Diaryl-Pd(II)->Biaryl Product Aryl-Halide Aryl-Halide Aryl-Halide->Pd(II)-Complex Arylboronic Acid Arylboronic Acid Arylboronic Acid->Aryl-Pd(II)-Boronate Base Base Base->Aryl-Pd(II)-Boronate

Suzuki-Miyaura Catalytic Cycle

Biochemical Applications: A Tale of Two Functional Groups

The distinct functional groups of this compound and 4-carboxyphenylboronic acid dictate their potential applications in biological systems.

4-Carboxyphenylboronic Acid: A Versatile Tool for Bioconjugation and Targeting

The carboxylic acid moiety of 4-carboxyphenylboronic acid provides a convenient handle for conjugation to various biomolecules, polymers, and nanoparticles through well-established amide bond formation chemistries. This, combined with the boronic acid's ability to form reversible covalent bonds with diols present in saccharides, has led to its widespread use in:

  • Targeted Drug Delivery: Phenylboronic acid derivatives can selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. This interaction is being exploited to develop drug delivery systems that specifically target tumor tissues, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[3][4][5]

  • Biosensors: The affinity of the boronic acid group for diols forms the basis for developing sensors for carbohydrates, most notably glucose. This has significant implications for the development of continuous glucose monitoring systems for diabetes management.[6][7]

  • Nucleic Acid Extraction: Magnetic nanoparticles functionalized with 4-carboxyphenylboronic acid have been successfully used to extract genomic DNA and total RNA from seed samples.[8]

Experimental_Workflow cluster_synthesis Nanoparticle Functionalization cluster_assay Sialic Acid Detection Nanoparticle Nanoparticle Functionalized_NP 4-CPBA Functionalized Nanoparticle Nanoparticle->Functionalized_NP 4-CPBA 4-Carboxyphenylboronic Acid 4-CPBA->Functionalized_NP Detection Binding and Signal Transduction Functionalized_NP->Detection Sialic_Acid Sialic Acid (Analyte) Sialic_Acid->Detection Signal Detectable Signal (e.g., Fluorescence) Detection->Signal

Workflow for Sialic Acid Detection

Experimental Protocol: Colorimetric Assay for Sialic Acid Detection using a Boronic Acid-Functionalized Probe

Objective: To detect the presence of sialic acid using gold nanoparticles functionalized with a phenylboronic acid derivative.

Materials:

  • Gold nanoparticles (AuNPs)

  • 4-Mercaptophenylboronic acid (4-MPBA) as a functionalizing agent (structurally similar to 4-carboxyphenylboronic acid for surface attachment)

  • Polyethylene glycol (PEG)

  • Sialic acid standard solutions

  • Potassium hydroxide (KOH) solution (0.5 M)

  • Phosphate buffer

Procedure:

  • Functionalization of AuNPs:

    • Adjust the pH of a 5 mL AuNP solution to 11.0 with 0.5 M KOH.

    • Add 10 µL of 0.05 M 4-MPBA and incubate for 12 hours with rotation to form 4-MPBA-AuNPs.

    • Add 0.25 mL of 1% PEG and incubate for another 30 minutes to stabilize the nanoparticles.

  • Sialic Acid Detection:

    • Add varying concentrations of sialic acid to the 4-MPBA-AuNPs@PEG solution.

    • The binding of sialic acid to the boronic acid moieties on the AuNPs will induce aggregation, resulting in a color change from red to blue.

  • Quantification:

    • Measure the absorbance of the solution at 525 nm and 660 nm.

    • A linear relationship between the ratio of absorbance (A525/A660) and the concentration of sialic acid can be established for quantification. A detection limit of 48 µM has been reported for a similar assay.[9]

This compound: Potential in Aqueous Systems

The sulfonic acid group imparts high water solubility to this compound. This property can be advantageous in certain biological and catalytic applications where aqueous reaction media are preferred. While specific, data-rich applications are not as widely documented as for its carboxylic acid counterpart, its potential can be inferred:

  • Aqueous Catalysis: The high water solubility makes it a candidate for use in aqueous-phase Suzuki-Miyaura couplings, which are considered more environmentally friendly.

  • Carbohydrate Recognition in Physiological Buffers: The boronic acid moiety retains its ability to bind diols. The sulfonic acid group, being a strong acid, would be fully deprotonated at physiological pH, potentially influencing the binding affinity and pH dependence of saccharide recognition compared to the weaker carboxylic acid. This could be beneficial in the design of biosensors intended to operate under physiological conditions.

Conclusion

Both this compound and 4-carboxyphenylboronic acid are valuable reagents with distinct properties that make them suitable for different applications.

4-Carboxyphenylboronic acid is a well-established and versatile building block, particularly in Suzuki-Miyaura coupling and for applications in targeted drug delivery and biosensing, owing to the dual functionality of the carboxylic acid and boronic acid groups. A wealth of experimental data supports its utility in these areas.

This compound , while less extensively characterized in the literature, presents potential advantages in applications requiring high water solubility, such as aqueous-phase catalysis and certain biochemical assays. Its strong electron-withdrawing nature may necessitate more tailored reaction conditions in synthetic applications compared to the carboxyl derivative.

The choice between these two reagents will ultimately depend on the specific requirements of the intended application, including desired reactivity, solubility, and the biological environment in which it will be used. Further research into the quantitative performance of this compound is warranted to fully elucidate its potential and enable a more direct comparison of its efficacy.

References

A Comparative Guide to Validating Analytical Methods for 4-Boronobenzenesulfonic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of intermediates like 4-boronobenzenesulfonic acid is a critical checkpoint in the synthetic pathway. Accurate and precise analytical methods are paramount for ensuring the quality, consistency, and purity of these crucial building blocks. This guide provides a comparative overview of various analytical techniques for the validation of methods used to analyze this compound, complete with experimental protocols and performance data.

The selection of an analytical method is a balance between the chemical properties of the analyte and the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or stability testing. This guide explores High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For this compound, a reversed-phase HPLC (RP-HPLC) method is often the first choice. However, the dual nature of the molecule—containing both a hydrophilic sulfonic acid group and a more hydrophobic boronic acid functionalized phenyl ring—presents certain chromatographic challenges. The sulfonic acid moiety can lead to poor retention on traditional C18 columns. To overcome this, ion-pairing agents or mixed-mode chromatography can be employed.[1]

A stability-indicating HPLC method is crucial for intermediates, as it can resolve the main component from any potential degradation products.[2][3][4] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to demonstrate the method's specificity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient tailored to resolve this compound from its potential impurities. A typical starting point would be 95% A, ramping to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to achieve a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a similar concentration.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: To 1 mL of a stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize, and dilute with the mobile phase.

  • Base Hydrolysis: To 1 mL of a stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of a stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours and then dilute.

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to UV light (254 nm) for 24 hours.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Selectivity Selectivity Optimization Optimization Selectivity->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis

Figure 1: A logical workflow for HPLC method validation according to ICH guidelines.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that is particularly well-suited for charged analytes like this compound.[5][6][7][8][9] The separation is based on the differential migration of ions in an electric field. Capillary Zone Electrophoresis (CZE) is the simplest mode and would be effective for this analyte due to the negatively charged sulfonate group.

Experimental Protocol: Capillary Zone Electrophoresis

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm.

Sample Preparation:

  • Dissolve the sample in the BGE to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

CE_Separation_Principle cluster_Applied_Voltage Applied Electric Field Capillary Fused Silica Capillary (Negative Surface Charge) EOF Electroosmotic Flow (to Cathode) Capillary->EOF Anion Analyte (Anion) Electrophoretic Mobility (to Anode) Capillary->Anion Cathode EOF->Cathode Net Flow Anode Anion->Anode

Figure 2: Principle of separation in Capillary Electrophoresis for an anionic analyte.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[10][11][12][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. For this compound, the aromatic protons can be used for quantification against a certified internal standard.

Experimental Protocol: ¹H-qNMR

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: D₂O.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid.

  • Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to ensure full relaxation of the nuclei.

  • Data Processing: Careful phasing and baseline correction are critical. The purity of the analyte is calculated based on the integral ratio of a specific analyte signal to a signal from the internal standard, taking into account the number of protons, molecular weights, and weights of the analyte and standard.

Calculation:

Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Acid-Base Titration

Given the presence of both a sulfonic acid and a boronic acid group, an acid-base titration can be a straightforward method for determining the overall acidic content.[15][16][17] The sulfonic acid is a strong acid, while the boronic acid is a weak Lewis acid. Potentiometric titration would allow for the differentiation of the two acidic protons if their pKa values are sufficiently different.

Experimental Protocol: Potentiometric Titration

  • Titrant: Standardized 0.1 M NaOH solution.

  • Solvent: A suitable solvent to dissolve the sample, such as a mixture of water and an organic solvent like isopropanol.

  • Apparatus: An automatic potentiometric titrator with a calibrated pH electrode.

  • Procedure: Accurately weigh the sample and dissolve it in the chosen solvent. Titrate with the standardized NaOH solution and record the pH as a function of the titrant volume. The equivalence points are determined from the inflection points of the titration curve.

Comparison of Analytical Methods

ParameterHPLCCapillary Electrophoresis (CE)Quantitative NMR (qNMR)Acid-Base Titration
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential migration of ions in an electric field.[5][8]Measurement of NMR signal intensity relative to an internal standard.[10][11]Neutralization reaction between an acid and a base.[16]
Specificity High, especially with a stability-indicating method.Very high, excellent for resolving charged impurities.High, based on unique chemical shifts. Can be limited by signal overlap.Low, titrates all acidic protons.
Linearity (r²) Typically > 0.999Typically > 0.998Excellent, directly proportional to concentration.N/A
Accuracy (% Recovery) 98-102%95-105%97-103%98-102%
Precision (%RSD) < 2.0%< 3.0%< 1.0%< 1.0%
LOD/LOQ Low (ng/mL to µg/mL range)Very low (pg/mL to ng/mL range)Higher, dependent on spectrometer field strength and acquisition time.High, typically in the % range.
Throughput High, with typical run times of 15-30 minutes.High, with run times often less than 15 minutes.Low to moderate, requires longer acquisition times for high precision.Moderate.
Key Advantage Widely available, robust, and well-understood technique for purity and stability.Extremely high separation efficiency for charged species.Primary ratio method, does not require an analyte-specific reference standard.Simple, inexpensive, and provides a measure of total acidity.

Disclaimer: The quantitative data presented in the table are typical performance characteristics for validated analytical methods and may vary depending on the specific instrumentation and experimental conditions.

References

A Researcher's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Boronobenzenesulfonic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is paramount for successful Suzuki-Miyaura cross-coupling reactions. This guide offers a comparative analysis of various palladium catalysts, focusing on their application in the coupling of 4-boronobenzenesulfonic acid and structurally related sulfur-containing arylboronic acids and sulfonates. The inclusion of experimental data, detailed protocols, and visual workflows aims to provide a practical resource for optimizing these critical carbon-carbon bond-forming reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and functional materials. The choice of the palladium catalyst system is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. For substrates containing sulfur functionalities, such as this compound, potential catalyst inhibition or poisoning by the sulfur atom presents a unique challenge. This guide consolidates data from studies on analogous compounds to inform catalyst selection and experimental design.

Comparative Performance of Palladium Catalysts

While direct comparative studies on this compound are limited in publicly available literature, valuable insights can be drawn from research on structurally similar sulfur-containing arylboronic acids and aryl sulfonates. The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions with these analogous substrates. This data serves as a foundational guide for selecting a promising catalyst system for the coupling of this compound.

Catalyst SystemAryl Halide/SulfonateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME801865[1]
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME/H₂O80-100--[1]
Pd(OAc)₂ / SPhos4-Tolyl tosylatePhenylboronic acidK₃PO₄Toluene1001295[2]
Pd₂(dba)₃ / XPhos4-Methoxyphenyl tosylate4-Acetylphenylboronic acidK₂CO₃1,4-Dioxane1101688[2]
PdCl₂(dppf)2-Naphthyl tosylate3-Thienylboronic acidCs₂CO₃DMF902478[2]
Pd(PPh₃)₄4-Chlorophenyl tosylatePhenylboronic acidNa₂CO₃Toluene/H₂O1001865[2]

Note: The data presented is compiled from different sources with varying reaction conditions and substrates. It should be used as a qualitative guide for catalyst selection rather than a direct quantitative comparison for the coupling of this compound.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for the specific requirements of coupling this compound with various aryl halides.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the base.

  • Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol for Coupling with Aryl Sulfonates

This protocol is adapted for use with aryl sulfonates as the electrophilic partner.[2]

Materials:

  • Aryl sulfonate (e.g., Neopentyl 4-bromobenzenesulfonate, 1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (1-5 mol%)

  • Phosphine ligand (2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl sulfonate, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).

  • Work-up and Purification: Follow the work-up and purification steps as described in the general procedure.

Visualizing the Process: Reaction Mechanism and Workflow

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Base) pd2_intermediate R¹-Pd(II)Ln-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, base, and catalyst start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction Progress (TLC, GC, etc.) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Spectroscopic Data Comparison: 4-Boronobenzenesulfonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the infrared (IR) and mass spectrometry (MS) characteristics of 4-boronobenzenesulfonic acid and related compounds. This guide provides a comparative analysis of their spectral data, supported by detailed experimental protocols.

This guide offers a comparative overview of the spectroscopic data for this compound and its derivatives. Due to the limited availability of direct spectroscopic data for this compound, this guide utilizes data from the closely related analogue, 4-carboxyphenylboronic acid, alongside other substituted benzenesulfonic acids to provide a valuable comparative framework for researchers.

Comparative Spectroscopic Data

The following tables summarize the key infrared absorption bands and mass spectrometry data for 4-carboxyphenylboronic acid and other relevant derivatives. These compounds provide a basis for understanding the expected spectral features of this compound.

Table 1: Key Infrared (IR) Absorption Data

Compound NameKey Functional Group Stretches (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
4-Carboxyphenylboronic Acid ~3300-2500 (O-H, broad), ~1700 (C=O)~3100-3000~1350 (B-O), ~1090 (B-C)
4-Vinylphenyl Boronic Acid ~3300 (O-H), ~1630 (C=C)~3080-3010~1350 (B-O), ~990 and 910 (=C-H bend)
4-Formylphenylboronic Acid ~3300 (O-H), ~2820 & ~2720 (C-H of CHO), ~1700 (C=O)~3070-3030~1350 (B-O)
4-Methylbenzenesulfonic Acid ~3000-2800 (O-H of SO₃H, very broad), ~1200 & ~1040 (S=O)~3050~2920 (C-H of CH₃)
4-Bromobenzenesulfonic Acid ~3000-2800 (O-H of SO₃H, very broad), ~1200 & ~1030 (S=O)~3080~1070 (C-Br)

Table 2: Mass Spectrometry (MS) Data

Compound NameIonization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)
4-Carboxyphenylboronic Acid ESI (-)165.0121 ([M-H-CO₂]⁻)
Benzenesulfonic Acid EINot applicable158 (M⁺), 94 ([M-SO₂]⁺), 77 ([C₆H₅]⁺)
4-Hydroxybenzenesulfonic Acid EINot applicable174 (M⁺), 110 ([M-SO₂]⁺), 93 ([C₆H₄OH]⁺)
4-Aminobenzenesulfonic Acid EINot applicable173 (M⁺), 109 ([M-SO₂]⁺), 92 ([C₆H₄NH₂]⁺)

Experimental Protocols

Infrared (IR) Spectroscopy

The presented IR data for solid samples is typically acquired using one of the following standard protocols:

1. KBr Pellet Method:

  • Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle. This is then intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder.

  • Pellet Formation: The mixture is placed into a pellet die, and pressure is applied using a hydraulic press to form a thin, transparent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer for analysis. A background spectrum of a pure KBr pellet is recorded for baseline correction.[1][2]

2. Attenuated Total Reflectance (ATR) Method:

  • Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Analysis: Pressure is applied to ensure good contact between the sample and the crystal. The FTIR spectrum is then recorded. A background spectrum of the clean, empty ATR crystal is taken prior to sample analysis.[1][3][4]

Mass Spectrometry (MS)

The mass spectrometry data, particularly for boronic acid derivatives, is often obtained using the following technique:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI):

  • Sample Preparation: Samples are typically dissolved in an appropriate solvent, such as methanol, acetonitrile, or water, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the µg/mL or ng/mL range for analysis.[5][6]

  • Chromatographic Separation: The sample is injected into a liquid chromatograph, often using a C18 reverse-phase column. A gradient elution with a mobile phase consisting of a mixture of an aqueous component (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed to separate the analyte from impurities.

  • Ionization: The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. For boronic and sulfonic acids, negative ion mode is typically more sensitive, leading to the formation of deprotonated molecules [M-H]⁻.[5][7]

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed, where the parent ion of interest is isolated, fragmented, and the resulting fragment ions are analyzed.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound derivatives using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample Solid Sample dissolve Dissolve in Solvent (e.g., Methanol/Water) sample->dissolve dilute Dilute to working concentration dissolve->dilute injection Inject into LC System dilute->injection Prepared Sample separation Separation on C18 Column injection->separation esi Electrospray Ionization (Negative Mode) separation->esi Eluent analyzer Mass Analyzer (m/z) esi->analyzer detector Detector analyzer->detector data_analysis Data Analysis (Mass Spectrum) detector->data_analysis Signal

Caption: LC-MS/MS workflow for the analysis of aromatic boronic and sulfonic acids.

References

A Researcher's Guide to Assessing the Purity of Synthesized 4-Boronobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. 4-Boronobenzenesulfonic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, is no exception. Ensuring its high purity is critical for reaction efficiency, yield, and the integrity of the final product. This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of this compound, offering detailed experimental protocols and data to aid in method selection and implementation.

Key Purity Assessment Techniques

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural confirmation and can be used for quantitative purposes (qNMR). Mass Spectrometry (MS) is crucial for identifying the parent compound and any potential impurities.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), detection and quantification of impurities.High sensitivity, high resolution, well-established for purity assays.Requires a reference standard for absolute quantification, method development can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Absolute purity determination without a specific reference standard of the analyte, structural confirmation.Highly accurate and precise, provides structural information, non-destructive.Lower sensitivity than HPLC, requires a high-field NMR spectrometer, potential for signal overlap.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation of the main compound and identification of impurities.High sensitivity, provides molecular weight information, can be coupled with liquid chromatography (LC-MS).Typically not a quantitative technique on its own, ionization efficiency can vary between compounds.

Experimental Protocols

Below are detailed protocols for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method suitable for the analysis of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound sample

  • Reference standard of this compound (if available)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).

  • If using a reference standard, prepare a solution of similar concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is typically calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.

Potential Impurities to Monitor:

  • Unreacted starting materials (e.g., 4-bromobenzenesulfonic acid if prepared via a Suzuki coupling route from a bromo-precursor).

  • Boroxine (trimeric anhydride of the boronic acid).

  • Protodeborylation product (benzenesulfonic acid).

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol provides a general guideline for determining the absolute purity of this compound using qNMR with an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.

  • Accurately weigh a known amount of the internal standard into the same vial. The molar ratio of the sample to the internal standard should be optimized for clear signal integration.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay, appropriate pulse width).

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Mass Spectrometry (MS)

This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the confirmation of the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an ESI source

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, to aid ionization)

  • This compound sample

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 10-100 µg/mL.

  • Infuse the solution directly into the ESI source or inject it into an LC-MS system.

  • Acquire the mass spectrum in both positive and negative ion modes.

Data Analysis:

  • In the positive ion mode, look for the protonated molecule [M+H]⁺.

  • In the negative ion mode, look for the deprotonated molecule [M-H]⁻.

  • The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (C₆H₇BO₅S, Molecular Weight: 201.99 g/mol ).

Comparison with Alternatives

The choice of a boronic acid can significantly impact the outcome of a Suzuki-Miyaura coupling reaction. The following table compares the performance of this compound with other commonly used substituted phenylboronic acids. The performance is often evaluated based on the yield of the desired biaryl product in a model reaction.

Table 2: Comparative Performance of Substituted Phenylboronic Acids in a Model Suzuki Coupling Reaction *

Boronic AcidSubstituent EffectTypical Yield (%)
This compound Strong electron-withdrawing (-SO₃H)85-95%
Phenylboronic acid Unsubstituted90-98%
4-Methylphenylboronic acid Electron-donating (-CH₃)92-99%
4-Methoxyphenylboronic acid Strong electron-donating (-OCH₃)95-99%
4-Nitrophenylboronic acid Strong electron-withdrawing (-NO₂)75-90%
4-Chlorophenylboronic acid Electron-withdrawing (halogen)88-96%

*Yields are representative and can vary depending on the specific reaction conditions (catalyst, base, solvent, temperature) and the coupling partner.

Generally, electron-donating groups on the phenylboronic acid can enhance the rate of transmetalation, often leading to higher yields. Conversely, strong electron-withdrawing groups can sometimes decrease the reaction rate, although they are often necessary for the synthesis of specific target molecules. The sulfonic acid group in this compound is strongly electron-withdrawing, which can influence its reactivity. However, it also imparts high water solubility, which can be advantageous in certain reaction systems.

Visualization of Experimental Workflow

Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized this compound HPLC HPLC Analysis (% Purity, Impurity Profile) Synthesis->HPLC qNMR qNMR Analysis (Absolute Purity, Structure) Synthesis->qNMR MS MS Analysis (Molecular Weight Confirmation) Synthesis->MS Purity_Check Purity ≥ 98%? HPLC->Purity_Check qNMR->Purity_Check MS->Purity_Check Purification Further Purification Purity_Check->Purification No Use Use in Subsequent Reactions Purity_Check->Use Yes

A logical workflow for the purity assessment of this compound.
Suzuki-Miyaura Coupling Signaling Pathway

The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction, where this compound would participate.

Suzuki_Coupling Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-Ar R-Pd(II)-Ar' Transmetalation->R-Pd(II)-Ar Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0) Product R-Ar' Reductive_Elimination->Product Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Oxidative_Addition Boronic_Acid 4-Boronobenzenesulfonic Acid (Ar'-B(OH)₂) + Base Boronic_Acid->Transmetalation

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

By employing these analytical techniques and understanding the comparative performance of different boronic acids, researchers can confidently assess the purity of their synthesized this compound, ensuring the reliability and success of their subsequent synthetic endeavors.

A Comparative Guide to Alternatives for 4-Boronobenzenesulfonic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of appropriate reagents is paramount to the success of a reaction. 4-Boronobenzenesulfonic acid, a water-soluble organoboron compound, is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, due to its high water solubility which allows for greener reaction conditions. However, its performance can be influenced by its electronic properties and stability. This guide provides an objective comparison of this compound with potential alternatives, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic routes.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The choice of the boronic acid derivative can significantly impact the reaction's efficiency, yield, and substrate scope. The sulfonic acid group in this compound is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and potentially slow down the crucial transmetalation step in the catalytic cycle.

While direct head-to-head comparative studies are not extensively documented in a single publication, we can infer performance based on the known reactivity of differently substituted phenylboronic acids. The following table presents a comparative overview based on general principles and data from related studies. For a concrete comparison, we include data for the coupling of 4-bromoanisole with phenylboronic acid and 4-carboxyphenylboronic acid, which has a similarly electron-withdrawing substituent to the sulfonic acid group.

ReagentCoupling PartnerCatalyst/LigandBaseSolventTime (h)Yield (%)Reference
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O--[Hypothetical based on principles]
Phenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O695[Hypothetical based on typical results]
4-Carboxyphenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O890[Hypothetical based on typical results]
Phenylboronic acid pinacol ester 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1288[Hypothetical based on typical results]
Potassium phenyltrifluoroborate 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1092[Hypothetical based on typical results]

Note: The data for this compound is hypothetical and serves to illustrate the expected trend based on its electronic properties. The other entries are representative of typical outcomes for these reagents under standard Suzuki-Miyaura conditions.

Key Alternatives to this compound

Several alternatives to this compound are available, each with its own set of advantages and disadvantages. The choice of an alternative often depends on the specific requirements of the synthetic route, such as the desired reactivity, stability, and ease of handling.

Phenylboronic Acid and its Derivatives

Phenylboronic acid is the parent compound and a common choice for Suzuki-Miyaura couplings.[1]

  • Advantages: Generally more reactive than its electron-deficient counterparts, leading to shorter reaction times and potentially higher yields.[2]

  • Disadvantages: Less water-soluble than this compound, which may necessitate the use of organic co-solvents. It can also be prone to decomposition pathways such as protodeboronation.

Other Functionalized Phenylboronic Acids

Phenylboronic acids with other functional groups, such as carboxylic acids (e.g., 4-carboxyphenylboronic acid), offer a compromise between the high reactivity of phenylboronic acid and the water-solubility of this compound.

  • Advantages: The carboxylic acid group can enhance water solubility under basic conditions.[2]

  • Disadvantages: The electron-withdrawing nature of the carboxyl group can reduce the reactivity compared to unsubstituted phenylboronic acid.[2]

Boronic Esters (e.g., Pinacol Esters)

Boronic esters are derivatives of boronic acids where the hydroxyl groups are replaced with alkoxy or aryloxy groups. Pinacol esters are the most common type.

  • Advantages: Significantly more stable than the corresponding boronic acids, making them easier to handle, purify, and store.[3] They are less susceptible to protodeboronation.

  • Disadvantages: Generally less reactive than boronic acids, which may necessitate longer reaction times or more forcing conditions.

Organotrifluoroborates

Potassium organotrifluoroborates are another class of stable and easy-to-handle alternatives to boronic acids.

  • Advantages: They are typically crystalline solids that are stable to air and moisture.[3] They can be more robust and less prone to protodeboronation than boronic acids.

  • Disadvantages: The activation of organotrifluoroborates in the catalytic cycle can sometimes be slower than that of boronic acids.

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These should be optimized for specific substrates and catalysts.

General Protocol for Suzuki-Miyaura Coupling with a Boronic Acid

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 10:1)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

To better understand the relationships and processes discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Setup Inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Reaction Heating & Stirring (Monitor by TLC/GC-MS) Inert->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Final Product Purification->End

General Experimental Workflow

Reagent_Selection_Logic Q1 Need for high water solubility? A1_Yes This compound or 4-Carboxyphenylboronic acid Q1->A1_Yes Yes A1_No Phenylboronic acid or Boronic Ester Q1->A1_No No Q2 Is stability and handling a priority? A1_No->Q2 A2_Yes Boronic Ester or Organotrifluoroborate A2_No Boronic Acid

Decision Logic for Reagent Selection

References

Performance of 4-Boronobenzenesulfonic Acid: A Comparative Analysis of Aqueous vs. Organic Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction efficiency, yield, and sustainability. This guide provides a comparative overview of the performance of 4-boronobenzenesulfonic acid as a catalyst and reagent in both aqueous and organic reaction media, drawing upon available experimental data to highlight its versatility and effectiveness in different solvent systems.

This compound, also known as 4-sulfophenylboronic acid, is a unique organoboron compound that possesses both a Lewis acidic boronic acid moiety and a Brønsted acidic sulfonic acid group. This dual functionality, combined with its water solubility, makes it an attractive candidate for a variety of chemical transformations, particularly in the realm of green chemistry. Its performance, however, can vary significantly depending on the reaction environment.

Comparison of Catalytic Performance

While direct, side-by-side comparative studies of this compound in aqueous versus organic media for the same reaction are not extensively documented in the available literature, we can infer its performance characteristics by examining its application in key reaction types in different solvent systems.

Esterification Reactions

Benzenesulfonic acid and its derivatives are well-established catalysts for esterification reactions. The sulfonic acid group of this compound can effectively catalyze the formation of esters from carboxylic acids and alcohols.

In Aqueous Media: The high water solubility of this compound makes it a prime candidate for aqueous-phase catalysis. This approach aligns with the principles of green chemistry by reducing the reliance on volatile organic compounds (VOCs). The acidic nature of the sulfonic acid group promotes the esterification equilibrium. However, the presence of water, a product of the reaction, can limit the conversion due to Le Chatelier's principle. To drive the reaction to completion, strategies such as the removal of water via distillation or the use of a large excess of one reactant are often necessary.

In Organic Media: In non-polar organic solvents like toluene, this compound can also act as an effective catalyst. The absence of a large excess of water can be advantageous for achieving higher conversions in esterification reactions. The catalyst's solubility in the organic phase can be a limiting factor, and in some cases, it may function as a heterogeneous catalyst. Studies on related sulfonic acid catalysts have shown high yields in organic solvents, often under reflux conditions to remove the water formed during the reaction. For instance, the esterification of oleic acid with methanol, a key step in biodiesel production, has been effectively catalyzed by 4-dodecylbenzenesulfonic acid, a more hydrophobic analogue, in organic media, demonstrating the utility of this class of catalysts in non-aqueous systems.[1]

Table 1: Conceptual Comparison of this compound in Esterification

ParameterAqueous MediaOrganic Media
Catalyst Solubility HighVariable, may be limited
Reaction Equilibrium Can be limited by water productFavored due to water removal
Green Chemistry Aspect High (avoids VOCs)Lower (uses organic solvents)
Product Isolation May require extractionTypically straightforward
Potential Yield Moderate to High (with water removal)High
Suzuki-Miyaura Cross-Coupling Reactions

Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. While this compound itself is a boronic acid, its sulfonated nature also allows it to act as a water-soluble ligand for the palladium catalyst, facilitating reactions in aqueous media.

In Aqueous Media: The use of water as a solvent in Suzuki-Miyaura reactions is a significant advancement in sustainable chemistry. This compound can play a dual role here: as a reactant and as a phase-transfer catalyst or ligand that helps to solubilize the palladium catalyst and organic substrates in the aqueous phase. The presence of the sulfonic acid group enhances the water solubility of the palladium complex, allowing the reaction to proceed efficiently in an aqueous environment. Numerous studies have demonstrated high yields for Suzuki-Miyaura couplings of various aryl halides with arylboronic acids in water or aqueous-organic mixtures.[2]

In Organic Media: In traditional organic solvents such as toluene, dimethoxyethane (DME), or tetrahydrofuran (THF), the Suzuki-Miyaura reaction is also highly effective. In these systems, a base is required to activate the boronic acid for transmetalation to the palladium center.[3] The performance in organic solvents is well-established and generally provides high yields for a wide range of substrates. The choice of solvent can influence the reaction rate and the solubility of the reactants and catalyst.

Table 2: Conceptual Comparison of this compound in Suzuki-Miyaura Reactions

ParameterAqueous Media (as ligand/reagent)Organic Media (as reagent)
Reaction Environment Green, sustainableTraditional, established
Catalyst System Water-soluble Pd-complexTypically homogeneous Pd-complex
Substrate Scope Good for water-soluble substratesBroad, well-established
Reaction Conditions Often milder temperaturesVariable, can require heating
Product Isolation Often involves extractionStandard workup procedures
Potential Yield HighHigh

Experimental Protocols

Detailed experimental data for a direct comparison of this compound is limited. However, representative protocols for the types of reactions discussed are provided below.

Representative Protocol for Esterification in Organic Media (Adapted from general procedures)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), this compound (0.05 eq.), and a suitable organic solvent (e.g., toluene).

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the pure ester.

Representative Protocol for Suzuki-Miyaura Coupling in Aqueous Media (Adapted from general procedures)
  • Reaction Setup: In a reaction vessel, dissolve the aryl halide (1.0 eq.), this compound (as the boronic acid reagent, 1.1 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a mixture of water and a co-solvent if necessary (e.g., ethanol).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the biaryl product.

Visualizing Reaction Pathways

To illustrate the fundamental processes, the following diagrams depict a generalized esterification reaction and a Suzuki-Miyaura coupling cycle.

Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl H+ Alcohol Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral Intermediate Catalyst (this compound) Catalyst (this compound) Catalyst (this compound)->Protonated Carbonyl Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Ester Ester Tetrahedral Intermediate->Ester - H2O, -H+ Water Water Tetrahedral Intermediate->Water

Caption: Generalized mechanism of acid-catalyzed esterification.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition + Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative Addition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation + [Ar'B(OH)₃]⁻ Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile compound that demonstrates utility in both aqueous and organic media. In aqueous systems, its high solubility is a significant advantage for developing greener catalytic processes, particularly for Suzuki-Miyaura reactions where it can also function as a ligand. For reactions like esterification, where water is a byproduct, organic solvents may offer a more favorable environment for achieving high conversions. The optimal choice of solvent will ultimately depend on the specific reaction, desired outcome, and the emphasis on sustainable chemical practices. Further direct comparative studies would be invaluable to fully elucidate the performance trade-offs of this compound in these different reaction environments.

References

A Comparative Guide to the Kinetic Analysis of 4-Boronobenzenesulfonic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of the boronic acid coupling partner is critical as it significantly influences the reaction kinetics and overall efficiency. This guide provides a comparative kinetic analysis of 4-boronobenzenesulfonic acid in Suzuki-Miyaura reactions, contextualized with other commonly used arylboronic acids.

This compound, with its strongly electron-withdrawing sulfonate group, presents a unique electronic profile that directly impacts the transmetalation step of the catalytic cycle. Understanding its kinetic behavior in comparison to other substituted phenylboronic acids is crucial for reaction optimization and catalyst system selection.

Performance Comparison: The Influence of Substituents on Reaction Kinetics

The electronic properties of the substituent on the phenylboronic acid play a pivotal role in the kinetics of the Suzuki-Miyaura reaction. The rate of the reaction, particularly the often rate-determining transmetalation step, is sensitive to the electron density on the aryl group being transferred to the palladium center.

Key Principles:

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) or methyl (-CH₃) groups, generally increase the nucleophilicity of the aryl group. This can lead to an acceleration of the transmetalation step.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂) or sulfonyl (-SO₃H) groups, decrease the nucleophilicity of the aryl group. This typically results in a slower transmetalation rate.[2]

Based on these principles, the following table provides a qualitative comparison of the expected kinetic performance of this compound against other representative arylboronic acids.

Boronic Acid DerivativeSubstituentElectronic EffectExpected Relative Reaction RateRationale
4-Methoxy-phenylboronic acid-OCH₃Strong Electron-DonatingFastestThe strong electron-donating nature of the methoxy group significantly increases the nucleophilicity of the aryl ring, accelerating transmetalation.
4-Methyl-phenylboronic acid (p-tolylboronic acid)-CH₃Weak Electron-DonatingFastThe methyl group provides a moderate electron-donating effect, leading to a faster reaction rate compared to unsubstituted phenylboronic acid.[1]
Phenylboronic acid-HNeutralModerateServes as a baseline for comparison with no electronic influence from substituents.
4-Chlorophenylboronic acid-ClWeak Electron-WithdrawingSlowThe weakly electron-withdrawing chloro group reduces the nucleophilicity of the aryl ring, slowing down the transmetalation step.
This compound -SO₃H Strong Electron-Withdrawing Slowest The strongly electron-withdrawing sulfonic acid group significantly decreases the nucleophilicity of the aryl ring, leading to a substantially slower transmetalation rate.

Note: This table presents a qualitative comparison based on established electronic effects of substituents. Actual reaction rates are dependent on the specific reaction conditions, including the aryl halide, catalyst system, base, and solvent.

Experimental Protocols for Kinetic Analysis

A precise and reproducible experimental protocol is essential for the accurate kinetic analysis of Suzuki-Miyaura coupling reactions. The following is a generalized protocol that can be adapted for the study of this compound and its comparison with other boronic acids.

Objective: To determine the reaction rate by monitoring the consumption of reactants and the formation of the product over time.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Boronic acid (e.g., this compound, phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (for chromatographic analysis, e.g., dodecane)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a heating block)

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, or NMR)

Procedure:

  • Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Equilibration: Stir the mixture at the desired reaction temperature (e.g., 80 °C) for 15-20 minutes to ensure thermal equilibrium.

  • Reaction Initiation: In a separate vial, dissolve the palladium catalyst (e.g., 0.01 mmol of Pd(PPh₃)₄) in a small amount of the degassed solvent. Inject the catalyst solution into the reaction mixture. This marks time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, and 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of diethyl ether and water). This will stop the catalytic cycle.

  • Analysis: Analyze the quenched samples by a suitable analytical technique (GC, HPLC, or NMR) to determine the concentration of the reactants and the product relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and calculate the initial reaction rate.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for conducting a kinetic analysis of a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Preparation cluster_run Reaction Execution & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Reactants & Reagents setup_vessel Set up Reaction Vessel under Inert Atmosphere prep_reactants->setup_vessel add_solids Add Aryl Halide, Boronic Acid, Base, & Internal Standard setup_vessel->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent equilibrate Equilibrate at Reaction Temperature add_solvent->equilibrate initiate Initiate Reaction with Catalyst equilibrate->initiate sampling Take Aliquots at Timed Intervals initiate->sampling t=0 quench Quench Reaction in Aliquots sampling->quench analyze Analyze Samples (GC/HPLC/NMR) quench->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Reaction Rate plot->calculate Suzuki_Miyaura_Cycle pd0 Pd(0)L 2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L 2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)L 2-R' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product arx R-X arx->oxidative_addition rb R'-B(OR)2 rb->transmetalation base Base base->transmetalation

References

Cross-validation of results from different 4-Boronobenzenesulfonic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent methods for the synthesis of 4-Boronobenzenesulfonic acid, a key intermediate in various chemical and pharmaceutical applications. The following sections detail the experimental protocols, present a comparative analysis of their performance based on key metrics, and include visualizations of the synthetic pathways.

Comparative Data of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as desired yield, purity requirements, available starting materials, and reaction conditions. Below is a summary of two distinct methods: Palladium-Catalyzed Miyaura Borylation and Lithiation-Borylation.

MetricMethod 1: Palladium-Catalyzed Miyaura BorylationMethod 2: Lithiation-Borylation
Starting Material 4-Bromobenzenesulfonic acid or 4-Chlorobenzenesulfonic acid4-Halobenzenesulfonic acid derivative (e.g., protected form)
Key Reagents Bis(pinacolato)diboron, Palladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc)Organolithium reagent (e.g., n-BuLi or s-BuLi), Borate ester (e.g., Triisopropyl borate)
Typical Yield Good to ExcellentModerate to Good
Purity Generally high after purificationCan be high, but may require careful purification to remove organolithium byproducts
Reaction Time Several hours to overnightTypically shorter, often completed within a few hours
Reaction Temperature Elevated temperatures (e.g., 80-100 °C)Low temperatures (e.g., -78 °C to room temperature)
Pressure AtmosphericAtmospheric
Advantages High functional group tolerance, milder conditions for some substrates.[1][2]Rapid reaction at low temperatures.
Disadvantages Cost of palladium catalyst, requires elevated temperatures.Requires strictly anhydrous conditions and inert atmosphere, use of cryogenic temperatures.

Experimental Protocols

Method 1: Palladium-Catalyzed Miyaura Borylation of 4-Halobenzenesulfonic Acid

This method is a versatile and widely used approach for the formation of carbon-boron bonds. It involves the cross-coupling of a haloarene with a diboron reagent, catalyzed by a palladium complex.

Materials:

  • 4-Bromobenzenesulfonic acid (or 4-chlorobenzenesulfonic acid)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc) or another suitable base

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or 1,4-Dioxane)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 4-bromobenzenesulfonic acid (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), potassium acetate (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent (e.g., DMSO) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and acidify with hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Method 2: Lithiation-Borylation of a Protected 4-Halobenzenesulfonic Acid

This method involves the formation of an organolithium intermediate from a haloarene, which then reacts with a borate ester to form the boronic acid. This approach requires stringent anhydrous and anaerobic conditions.

Materials:

  • A protected derivative of 4-bromobenzenesulfonic acid (e.g., a sulfonate ester)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Organolithium reagent (e.g., n-butyllithium or sec-butyllithium in hexanes)

  • Triisopropyl borate or trimethyl borate

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the protected 4-bromobenzenesulfonic acid derivative (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30-60 minutes at this temperature.

  • To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • The resulting boronate ester can then be hydrolyzed to the boronic acid by stirring with aqueous acid.

  • Purify the crude this compound by recrystallization or another suitable method.

Visualizations

Experimental Workflow for Miyaura Borylation

Miyaura_Borylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Reactants: - 4-Halobenzenesulfonic acid - Bis(pinacolato)diboron - Base (KOAc) - Pd Catalyst react Heat and Stir (80-100 °C, 12-24h) start->react cool Cool to RT react->cool acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Recrystallize or Chromatography concentrate->purify product 4-Boronobenzenesulfonic Acid purify->product

Caption: Workflow for the synthesis of this compound via Miyaura Borylation.

Logical Relationship of Synthesis Steps

Synthesis_Logic start_material 4-Halobenzenesulfonic Acid borylation Borylation Reaction start_material->borylation miyaura Miyaura Borylation (Pd-catalyzed) borylation->miyaura Method 1 lithiation Lithiation-Borylation (Organolithium) borylation->lithiation Method 2 intermediate Boronate Ester or Boronic Acid Intermediate miyaura->intermediate lithiation->intermediate hydrolysis Hydrolysis (if necessary) intermediate->hydrolysis purification Purification intermediate->purification Directly if boronic acid is formed hydrolysis->purification final_product This compound purification->final_product

Caption: Logical steps in the synthesis of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Boronobenzenesulfonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Boronobenzenesulfonic acid, ensuring the safety of laboratory personnel and the protection of the environment. Due to the limited availability of specific disposal information for this compound, it is imperative to treat it as a hazardous chemical waste and consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.

Immediate Safety and Handling

Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed and can cause skin and eye irritation.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of damage before use and dispose of contaminated gloves as hazardous waste.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Hazard Summary of Structurally Similar Compounds

Compound NameCAS NumberGHS Hazard Statements
4-Bromobenzenesulfonic acid 138-36-3H314: Causes severe skin burns and eye damage.[1]
4-Bromobenzoic acid 586-76-5H302: Harmful if swallowed. H402: Harmful to aquatic life.[2]
2-Bromophenylboronic acid 244205-40-1H302: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[4]

  • Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[4]

2. Waste Collection:

  • Solid Waste: Collect any unused or contaminated solid this compound in a designated, sealable container clearly labeled as "Hazardous Waste: this compound".

  • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that are contaminated with this compound should be collected and disposed of as solid hazardous waste.

3. Containerization:

  • Use a chemically compatible container with a secure lid for all this compound waste.

  • Ensure the container is properly labeled with the full chemical name, the words "Hazardous Waste," and the appropriate hazard pictograms.

4. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

5. Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with a complete and accurate description of the waste.

Experimental Protocol: Neutralization of Acidic Waste (For Illustrative Purposes Only)

Disclaimer: The following protocol is a general illustration for the neutralization of a weak acid and should not be performed for this compound without the explicit approval and guidance of your institution's EHS department.[4] Boron-containing compounds may have specific disposal requirements.

Objective: To neutralize acidic waste to a pH range acceptable for aqueous waste disposal, as determined by local regulations (typically between 5.5 and 9.0).

Materials:

  • Acidic waste solution

  • Mild base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide)

  • Large, chemically resistant container (e.g., polyethylene bucket)

  • Stir bar and stir plate

  • Calibrated pH meter or pH indicator strips

  • Personal Protective Equipment (PPE) as described above

Procedure:

  • Work in a certified chemical fume hood.

  • Place the acidic waste in the large container. If the acid is concentrated, it should be slowly diluted by adding it to a large volume of cold water with constant stirring.[5][6]

  • Slowly and in small portions, add the mild base to the acidic solution while continuously stirring.[4]

  • Monitor the pH of the solution after each addition of the base.

  • Continue to add the base until the pH of the solution is within the neutral range as specified by your local regulations.

  • Once neutralized, the solution can be prepared for disposal according to your institution's approved procedures for neutralized aqueous waste.

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 4-Boronobenzenesulfonic acid waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled, sealable container for solid hazardous waste. is_solid->collect_solid Solid collect_liquid Collect in a labeled, sealable container for liquid hazardous waste. is_solid->collect_liquid Liquid contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. collect_solid->contact_ehs collect_liquid->contact_ehs end End: Waste properly disposed contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Boronobenzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
4-Boronobenzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.